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Asparagusic acid

Cat. No.: B1662788
CAS No.: 2224-02-4
M. Wt: 150.2 g/mol
InChI Key: AYGMEFRECNWRJC-UHFFFAOYSA-N
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Description

Asparagusic acid is a sulfur-containing carboxylic acid, a dithiolanecarboxylic acid and a member of dithiolanes. It is a conjugate acid of an asparagusate. It derives from a hydride of a 1,2-dithiolane.
This compound has been reported in Asparagus officinalis with data available.
structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6O2S2 B1662788 Asparagusic acid CAS No. 2224-02-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dithiolane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2S2/c5-4(6)3-1-7-8-2-3/h3H,1-2H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGMEFRECNWRJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CSS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176779
Record name Asparagusic acid
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Molecular Weight

150.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Asparagusic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2224-02-4
Record name 1,2-Dithiolane-4-carboxylic acid
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Record name 1,2-Dithiolane-4-carboxylic acid
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Record name Asparagusic acid
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Record name ASPARAGUSIC ACID
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Asparagusic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029611
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

75.7 - 76.5 °C
Record name Asparagusic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029611
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Discovery and History of Asparagusic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Asparagusic acid, a unique sulfur-containing compound found in asparagus (Asparagus officinalis), has intrigued scientists for decades, primarily due to its role as the metabolic precursor to the volatile compounds responsible for the characteristic odor in the urine of some individuals after consuming the vegetable. This technical guide provides a comprehensive overview of the discovery, isolation, synthesis, and biological properties of this compound. It is intended for researchers, scientists, and professionals in drug development who are interested in the chemistry and biological significance of this fascinating molecule. This document details the key historical milestones, presents quantitative data in a structured format, outlines experimental protocols for its isolation and synthesis, and visualizes relevant pathways and workflows.

Introduction

The association between asparagus consumption and odorous urine has been documented for centuries, with early observations recorded by Louis Lémery in 1702 and Benjamin Franklin in 1781.[1] However, the chemical basis for this phenomenon remained a mystery for a considerable time. It is now understood that this compound (1,2-dithiolane-4-carboxylic acid) is the parent compound that, upon metabolism in the human body, gives rise to a variety of volatile sulfur-containing molecules.[1][2][3] Beyond its infamous metabolic fate, this compound and its derivatives have been shown to possess notable biological activities, including nematicidal and potential antiparasitic properties.[4][5] This guide delves into the scientific journey of understanding this unique natural product.

Discovery and Isolation

The initial breakthrough in identifying the sulfur-containing compounds in asparagus was made in 1948 by Dr. Eugene F. Jansen.[6][7] He isolated a substance from asparagus that he identified as 2,2'-dithiolisobutyric acid, the reduced, open-chain form of what would later be named this compound.[6][7] It wasn't until 1972 that the cyclic disulfide form, 1,2-dithiolane-4-carboxylic acid, was recognized as a natural compound in asparagus and officially named this compound.[6]

Key Milestones in the Discovery of this compound

Discovery_Timeline 1948 1948 Jansen isolates 2,2'-dithiolisobutyric acid 1956 1956 Laboratory synthesis of 3,3'-dithio-isobutyric acid 1948->1956 Further Research 1972 1972 Identification as a natural compound and naming of 'this compound' 1956->1972 Structural Confirmation 1973 1973 Improved synthesis method developed by Yanagawa et al. 1972->1973 Methodological Advancement Isolation_Workflow start Fresh Asparagus extraction Aqueous Extraction start->extraction centrifugation Centrifugation/Filtration extraction->centrifugation To remove solids acidification Acidification of Extract centrifugation->acidification solvent_extraction Extraction with Organic Solvent acidification->solvent_extraction concentration Concentration of Organic Phase solvent_extraction->concentration crystallization Crystallization concentration->crystallization product 2,2'-Dithiolisobutyric Acid Crystals crystallization->product Synthesis_Workflow start Diethyl bis(hydroxymethyl)malonate intermediate1 β,β'-diiodoisobutyric acid start->intermediate1  + Hydroiodic Acid   intermediate2 Dihydrothis compound intermediate1->intermediate2  1. + Na₂CS₃  2. + H₂SO₄   product This compound intermediate2->product  + hot DMSO (Oxidation)   Metabolic_Pathway start This compound (ingested) reduction Reduction of Disulfide Bridge start->reduction methylation S-methylation reduction->methylation cleavage Enzymatic Cleavage methylation->cleavage metabolite1 Methanethiol cleavage->metabolite1 metabolite2 Dimethyl Sulfide cleavage->metabolite2 metabolite3 Dimethyl Disulfide cleavage->metabolite3 metabolite4 Other Volatile Sulfur Compounds cleavage->metabolite4

References

The Fundamental Chemical and Biological Properties of Asparagusic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Asparagusic acid, systematically named 1,2-dithiolane-4-carboxylic acid, is a unique organosulfur compound found exclusively in asparagus (Asparagus officinalis)[1][2]. Its distinctive five-membered dithiolane ring structure is responsible for both its notable biological activity and its role as the metabolic precursor to the volatile compounds that cause the characteristic odor in urine following asparagus consumption[1][2]. This technical guide provides an in-depth overview of the core chemical properties, experimental protocols, and biological interactions of this compound.

Core Chemical and Physical Properties

This compound is a colorless, solid crystalline compound. Its fundamental properties are summarized in the tables below, providing a consolidated source of quantitative data for researchers.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
IUPAC Name 1,2-Dithiolane-4-carboxylic acid
CAS Number 2224-02-4
Molecular Formula C₄H₆O₂S₂
Molar Mass 150.21 g·mol⁻¹
Appearance Colorless Solid
Melting Point 75.7–76.5 °C
Boiling Point 323.9 °C (at 760 mmHg)
Density 1.50 g·cm⁻³
pKa (predicted) 3.98[3]
logP (predicted) 0.79[3]
InChI 1S/C4H6O2S2/c5-4(6)3-1-7-8-2-3/h3H,1-2H2,(H,5,6)
SMILES O=C(O)C1CSSC1
Table 2: Solubility of this compound
Solvent / SystemSolubilitySource(s)
Water (predicted) 16.3 g/L[3]
DMSO ≥ 46 mg/mL[4]
Formulation 1 (10% DMSO, 40% PEG300, 5% Tween80, 45% Saline)≥ 2.5 mg/mL[4]
Formulation 2 (1% DMSO, 99% Saline)≥ 0.5 mg/mL[4][5]
Table 3: Spectroscopic Data for this compound
TechniqueData (Solvent: CDCl₃)Source(s)
¹H NMR (600 MHz) δ 3.53-3.48 (m, 3H), 3.37-3.32 (m, 2H)[4]
¹³C NMR (151 MHz) δ 178.2 (C=O), 50.3 (CH), 41.2 (CH₂)[4]
Infrared (IR) 2925 (C-H), 1704 (C=O), 1416 (C-O/O-H) cm⁻¹[4]
High-Resolution Mass Spectrometry (HRMS) Calculated for C₄H₇O₂S₂ [M+H]⁺: 150.9888, Found: 150.9881[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline established protocols for the synthesis and isolation of this compound.

Protocol 1: Laboratory Synthesis of this compound

A widely recognized synthesis of this compound was developed from a commercially available diethyl malonate derivative, improving on earlier methods. The workflow involves the formation of the reduced dithiol intermediate, dihydrothis compound, followed by oxidation to yield the final product.

G cluster_synthesis Synthesis of this compound A Diethyl bis(hydroxymethyl)malonate B β,β'-diiodoisobutyric acid A->B  1. Hydroiodic Acid  2. Decarboxylation  3. Ester Hydrolysis C Dihydrothis compound (dithiol form) B->C  1. Sodium Trithiocarbonate (Na₂CS₃)  2. Sulfuric Acid D This compound C->D Oxidation (Hot DMSO)

Figure 1: Workflow for the laboratory synthesis of this compound.

Methodology:

  • Synthesis of β,β'-diiodoisobutyric acid: Diethyl bis(hydroxymethyl)malonate is treated with hydroiodic acid. The reaction proceeds with subsequent decarboxylation and ester hydrolysis to yield β,β'-diiodoisobutyric acid. Volatile byproducts such as ethanol and carbon dioxide are removed during this process.

  • Formation of Dihydrothis compound: The resulting diiodoisobutyric acid is reacted sequentially with sodium trithiocarbonate (Na₂CS₃) and then sulfuric acid. This step forms the reduced dithiol intermediate, dihydrothis compound (also known as γ,γ-dimercaptoisobutyric acid).

  • Oxidation to this compound: The crude dihydrothis compound is oxidized to form the cyclic disulfide bond. This is achieved by heating with an oxidizing agent such as dimethyl sulfoxide (DMSO) to yield 1,2-dithiolane-4-carboxylic acid (this compound).

  • Purification: The final product is purified from the reaction mixture. Recrystallization from a benzene-cyclohexane solvent system can be employed to obtain transparent yellow prisms of pure this compound.

Protocol 2: Isolation from Asparagus officinalis

This compound was first isolated from an aqueous extract of asparagus. Modern phytochemical extraction techniques can be adapted for this purpose, typically involving solvent extraction followed by purification.

G cluster_isolation Isolation from Asparagus A Asparagus Plant Material (e.g., roots, residues) B Homogenization A->B C Solvent Extraction (e.g., 50% Ethanol, 80°C, 2h) B->C D Filtration / Centrifugation C->D E Crude Extract D->E F Purification (e.g., Column Chromatography) E->F G Isolated this compound F->G G cluster_bio Biological Interactions of this compound AA This compound PDC α-Keto-Acid Dehydrogenase Complexes (e.g., Pyruvate Dehydrogenase) AA->PDC Substitutes for PI3K PI3K/AKT Pathway AA->PI3K Inhibits ACE2 ACE2 AA->ACE2 Binds to LA α-Lipoic Acid LA->PDC Normal Cofactor MET Metabolic Disruption PDC->MET APOP Induction of Apoptosis PI3K->APOP ACE2_I Potential Binding/ Inhibition ACE2->ACE2_I G cluster_metabolism Metabolism of this compound cluster_compounds Metabolites AA This compound (Ingested) MET_PROC Metabolic Processes (Reduction, S-methylation, Oxidation) AA->MET_PROC VSC Volatile Sulfur Compounds MET_PROC->VSC URINE Excretion in Urine VSC->URINE Causes Odor MT Methanethiol DMS Dimethyl sulfide DMDS Dimethyl disulfide DMSO2 Dimethyl sulfoxide/ sulfone

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Asparagusic Acid in Asparagus officinalis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asparagusic acid, a unique sulfur-containing compound found in Asparagus officinalis, is not only responsible for the characteristic odor in the urine of some individuals after consuming asparagus but also holds potential for various pharmacological applications. Despite its significance, the complete biosynthetic pathway of this compound remains an area of active investigation. This technical guide synthesizes the current understanding of its formation, drawing from precursor feeding studies and analogous biochemical reactions in plant metabolism. It outlines the proposed pathway from its initial precursor, isobutyric acid, through key intermediates. This document also highlights the significant gaps in our knowledge, particularly the absence of characterized enzymes and quantitative kinetic data, thereby pointing to critical areas for future research. Detailed hypothetical experimental protocols are provided to guide further investigation into this intriguing metabolic pathway.

Introduction

This compound (1,2-dithiolane-4-carboxylic acid) is a defining secondary metabolite of Asparagus officinalis. Its rigid, five-membered dithiolane ring structure imparts significant chemical reactivity and biological activity.[1] Biosynthetic studies, primarily employing radiolabeled precursors, have established that this compound is derived from isobutyric acid.[1][2][3] The proposed pathway involves a series of modifications to the isobutyric acid backbone and the subsequent incorporation of two sulfur atoms to form the characteristic disulfide bridge. This guide will provide a detailed overview of the proposed biosynthetic route, present the available data, and offer methodologies for advancing our understanding of this unique metabolic pathway.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is believed to commence with the amino acid L-valine, which is deaminated to form its corresponding α-keto acid and subsequently converted to isobutyric acid. The pathway from isobutyric acid is thought to proceed through the following key intermediates: methacrylic acid, 2-methyl-3-mercaptopropionic acid, and dihydrothis compound.

Diagram of the Proposed Biosynthesis Pathway

This compound Biosynthesis cluster_main Proposed Biosynthesis of this compound Valine L-Valine Isobutyric_acid Isobutyric Acid Valine->Isobutyric_acid Multiple Steps Methacrylic_acid Methacrylic Acid Isobutyric_acid->Methacrylic_acid Dehydrogenation (Enzyme Unknown) Mercaptopropionic_acid 2-methyl-3-mercaptopropionic acid Methacrylic_acid->Mercaptopropionic_acid Sulfur Incorporation (Enzyme Unknown) Dihydroasparagusic_acid Dihydrothis compound Mercaptopropionic_acid->Dihydroasparagusic_acid Second Sulfur Incorporation (Enzyme Unknown) Asparagusic_acid This compound Dihydroasparagusic_acid->Asparagusic_acid Oxidation (Enzyme Unknown)

Caption: Proposed biosynthetic pathway of this compound from L-valine.

Quantitative Data (Hypothetical)

To date, there is a notable absence of published quantitative data regarding the enzyme kinetics and intermediate concentrations in the this compound biosynthetic pathway. The following table is a hypothetical representation of the type of data required to fully characterize this pathway and is intended to serve as a template for future research.

Parameter Value Units Experimental Condition Reference
Enzyme Activity
Isobutyrate DehydrogenaseData Not Availableµmol/min/mg proteinpH 7.5, 30°C-
Methacrylate ThiolaseData Not Availableµmol/min/mg proteinpH 7.5, 30°C-
Mercaptopropionate SulfotransferaseData Not Availableµmol/min/mg proteinpH 7.5, 30°C-
Dihydroasparagusate OxidaseData Not Availableµmol/min/mg proteinpH 7.5, 30°C-
Substrate Concentration
Isobutyric AcidData Not Availableµg/g fresh weightAsparagus spear tips-
Methacrylic AcidData Not Availableµg/g fresh weightAsparagus spear tips-
Product Yield
This compoundData Not Availableµg/g fresh weightAsparagus spear tips-

Detailed Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been primarily based on precursor feeding studies using radiolabeled compounds. Below are detailed methodologies for key experiments that could be conducted to further validate the proposed pathway and identify the enzymes involved.

Precursor Feeding Studies with ¹⁴C-Labeled Substrates

This protocol describes the administration of ¹⁴C-labeled precursors to Asparagus officinalis tissue to trace their incorporation into this compound and its intermediates.

Diagram of Experimental Workflow

Radiotracer_Experimental_Workflow cluster_workflow Workflow for ¹⁴C-Labeling Studies Start Excise Asparagus Spear Tips Incubation Incubate with ¹⁴C-labeled precursor (e.g., [¹⁴C]-Isobutyric Acid) Start->Incubation Extraction Homogenize Tissue and Extract Metabolites Incubation->Extraction Separation Separate Metabolites (e.g., HPLC, TLC) Extraction->Separation Detection Detect Radioactivity (Scintillation Counting, Autoradiography) Separation->Detection Analysis Identify and Quantify Labeled Compounds Detection->Analysis

Caption: Experimental workflow for radiotracer studies in Asparagus officinalis.

Methodology:

  • Plant Material: Freshly harvested young spears of Asparagus officinalis are used. The top 5 cm of the spears, being metabolically active, are ideal.

  • Preparation of Labeled Precursor: [1-¹⁴C]Isobutyric acid is prepared at a specific activity of 10-50 µCi/µmol in a buffered solution (e.g., 50 mM potassium phosphate, pH 6.5).

  • Incubation: The cut ends of the asparagus tips are placed in the labeled precursor solution and incubated for varying time points (e.g., 2, 6, 12, and 24 hours) under controlled light and temperature conditions.

  • Metabolite Extraction: Following incubation, the tissues are thoroughly washed, weighed, and flash-frozen in liquid nitrogen. The frozen tissue is then ground to a fine powder and extracted with a methanol:chloroform:water (12:5:3, v/v/v) solution.

  • Separation and Analysis: The extracted metabolites are separated using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). The fractions are collected, and the radioactivity is quantified using a liquid scintillation counter. Co-chromatography with authentic standards of the proposed intermediates and this compound is used for identification.

Enzyme Assays

The identification and characterization of the enzymes responsible for the biosynthetic steps are crucial. The following are hypothetical assay protocols for the key enzymatic activities.

4.2.1. Isobutyrate Dehydrogenase Activity Assay

  • Principle: This assay measures the conversion of isobutyric acid to methacrylic acid by monitoring the reduction of a suitable electron acceptor (e.g., NAD⁺ or a dye like 2,6-dichlorophenolindophenol [DCPIP]).

  • Reaction Mixture: 100 mM potassium phosphate buffer (pH 7.5), 2 mM NAD⁺, 5 mM isobutyric acid, and crude protein extract from asparagus tissue.

  • Procedure: The reaction is initiated by the addition of the protein extract. The increase in absorbance at 340 nm (for NADH) is monitored spectrophotometrically.

4.2.2. Thiol Addition to Methacrylic Acid Assay

  • Principle: This assay measures the addition of a thiol group (e.g., from cysteine) to methacrylic acid. The disappearance of the thiol substrate can be monitored using Ellman's reagent (DTNB), or the product can be quantified by HPLC.

  • Reaction Mixture: 100 mM Tris-HCl buffer (pH 8.0), 10 mM methacrylic acid, 5 mM L-cysteine, and the protein fraction of interest.

  • Procedure: The reaction is initiated by adding the enzyme. Aliquots are taken at different time points, and the reaction is stopped. The remaining free thiol is quantified by reacting with DTNB and measuring the absorbance at 412 nm.

Gaps in Knowledge and Future Directions

The biosynthesis of this compound is a field ripe for discovery. The primary limitations in our current understanding are:

  • Enzyme Identification: None of the enzymes in the proposed pathway have been isolated, purified, or characterized from Asparagus officinalis.

  • Genetic Basis: The genes encoding the biosynthetic enzymes are unknown.

  • Regulation: The regulatory mechanisms controlling the flux through this pathway have not been investigated.

Future research should focus on a multi-omics approach, combining transcriptomics, proteomics, and metabolomics of Asparagus officinalis to identify candidate genes and enzymes. Functional characterization of these candidates through recombinant protein expression and in vitro assays will be essential to definitively establish their roles in the pathway.

Conclusion

The biosynthesis of this compound in Asparagus officinalis presents a fascinating area of plant secondary metabolism. While precursor feeding studies have provided a foundational sketch of the pathway from isobutyric acid, the detailed enzymatic machinery remains elusive. This guide has consolidated the current knowledge and provided a framework of experimental approaches to fill the existing gaps. A deeper understanding of this pathway will not only be of fundamental scientific interest but could also open avenues for the biotechnological production of this compound and its derivatives for applications in agriculture and medicine.

References

A Technical Guide to Organosulfur Compounds in Asparagus and Their Biogenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the organosulfur compounds found in asparagus (Asparagus officinalis), with a primary focus on their biogenesis. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biochemical pathways to serve as a comprehensive resource for the scientific community.

Core Organosulfur Compounds in Asparagus

Asparagus is unique in the plant kingdom for its production of a specific class of sulfur-containing compounds. The principal and most studied of these is asparagusic acid (1,2-dithiolane-4-carboxylic acid)[1][2]. This compound and its derivatives are central to the plant's unique biochemistry and have attracted interest for their pharmacological properties and role as flavor precursors[2]. This compound is a colorless solid with a melting point of 75.7–76.5 °C[1][3].

Beyond this compound, a variety of other sulfur-containing metabolites have been identified, including:

  • Dihydrothis compound (or β,β'-dimercaptoisobutyric acid), the reduced form of this compound[1].

  • Asparaptine , a conjugate of this compound and L-arginine, which has shown inhibitory activity against angiotensin-converting enzyme (ACE)[4].

  • Volatile compounds such as methanethiol , dimethyl sulfide , dimethyl disulfide , and dimethyl trisulfide [5][6]. These are primarily known as the metabolic breakdown products of this compound responsible for the characteristic odor in the urine of some individuals after consuming asparagus[5][7].

A comprehensive analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) has identified as many as 80 sulfur-containing metabolites in asparagus spears, highlighting the chemical diversity within this class of compounds[8].

Quantitative Data on Asparagus Organosulfur Compounds

The concentration of organosulfur compounds can vary significantly based on the variety (green or white asparagus) and the specific part of the spear. The following table summarizes available quantitative data from various studies.

CompoundPlant Part/VarietyConcentration/AbundanceAnalytical MethodReference
This compoundN/ANot explicitly quantified in reviewed literature, but is the central precursor.LC-MS[8]
MethanethiolGreen & White Asparagus (Headspace)Detected as a key volatile organic compound (VOC).Headspace GC-MS[6]
Dimethyl SulfideGreen & White Asparagus (Headspace)Identified as a primary contributor to asparagus aroma.Headspace GC-MS[5][6]
Dimethyl DisulfideGreen & White Asparagus (Headspace)Detected as a significant VOC.Headspace GC-MS[6]
Dimethyl TrisulfideGreen & White Asparagus (Headspace)Detected at levels that did not significantly differ between green and white varieties.Headspace GC-MS[6]
AsparaptineGreen Asparagus CallusAmount in callus was higher than other tested parts per mg dry weight.LC-Tandem MS[4]

Note: Absolute quantification is often challenging and varies widely between studies. Much of the available data is qualitative or relative.

Biogenesis of this compound

The biosynthetic pathway of this compound is a unique metabolic route in Asparagus officinalis. While the complete enzymatic cascade is still under investigation, key precursor molecules have been identified through isotopic labeling studies.

Biosynthetic studies have confirmed that this compound is derived from isobutyric acid [1]. The pathway involves the incorporation of two sulfur atoms to form the characteristic 1,2-dithiolane ring.

The proposed biogenesis pathway is visualized below:

Biogenesis_of_Asparagusic_Acid IsobutyricAcid Isobutyric Acid Intermediate1 Putative Hydroxylated Intermediate IsobutyricAcid->Intermediate1 Hydroxylation steps DihydroasparagusicAcid Dihydrothis compound (β,β'-dimercaptoisobutyric acid) Intermediate1->DihydroasparagusicAcid AsparagusicAcid This compound (1,2-dithiolane-4-carboxylic acid) DihydroasparagusicAcid->AsparagusicAcid Oxidation (S-S bond formation) SulfurSource Sulfur Source (e.g., Cysteine) SulfurSource->DihydroasparagusicAcid Sulfur transfer Experimental_Workflow cluster_nonvolatile Non-Volatile Analysis cluster_volatile Volatile Analysis Extraction Solvent Extraction (e.g., 50% Ethanol) LC Liquid Chromatography (LC) (e.g., C18 column) Extraction->LC MS1 High-Resolution MS (e.g., FT-ICR, Q-TOF) LC->MS1 Data1 Data Analysis: This compound, Asparaptine MS1->Data1 Headspace Headspace Sampling (HS-SPME) GC Gas Chromatography (GC) (e.g., DB-5ms column) Headspace->GC MS2 Mass Spectrometry (MS) GC->MS2 Data2 Data Analysis: Thiols, Sulfides MS2->Data2 Sample Asparagus Sample (Spears, Callus, etc.) Sample->Extraction Sample->Headspace

References

metabolism of asparagusic acid into volatile sulfur compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The consumption of asparagus (Asparagus officinalis) is famously associated with the production of a characteristic and pungent odor in the urine of certain individuals. This phenomenon is a direct result of the metabolic processing of asparagusic acid, an organosulfur compound unique to this vegetable.[1][2][3] The body transforms this non-volatile precursor into a cocktail of volatile sulfur-containing compounds that are readily excreted.[2][4] This document provides an in-depth technical guide to the core metabolic pathways, presents the available quantitative data on the resulting metabolites, details the experimental protocols used for their detection, and illustrates the key biochemical transformations. While the principal metabolites have been identified, research into the specific human enzymes and quantitative excretion kinetics remains an area of active investigation.

The Precursor: this compound

This compound, systematically named 1,2-dithiolane-4-carboxylic acid, is the parent compound responsible for the odorous urinary metabolites.[1] It is a colorless solid containing a cyclic disulfide (1,2-dithiolane) ring, a structural feature that is key to its subsequent metabolic fate.[1] This compound is not volatile and does not possess the characteristic "asparagus pee" smell itself.[2] The odor is generated exclusively through enzymatic action within the body following ingestion.

The Metabolic Pathway

The complete enzymatic pathway for this compound metabolism in humans has not been fully elucidated. However, a strong consensus exists that it follows a pathway analogous to that of the structurally similar and well-studied α-lipoic acid.[5][6] This proposed pathway involves a sequence of reduction, methylation, and oxidation steps, likely coupled with side-chain degradation via β-oxidation.

The primary proposed stages are:

  • Reduction: The disulfide bridge in the 1,2-dithiolane ring of this compound is reduced, opening the ring to form dihydrothis compound (3,3'-dimercaptoisobutyric acid). This reaction is likely catalyzed by a reductase enzyme, such as thioredoxin reductase.

  • S-Methylation: The newly formed thiol (-SH) groups are methylated, a common detoxification pathway for xenobiotic thiols. This step is catalyzed by an S-methyltransferase, with S-adenosyl-L-methionine (SAM) as the methyl donor. The human thiol methyltransferase (TMT), recently identified as METTL7B, is a prime candidate for this reaction due to its specificity for aliphatic thiols.[7][8]

  • Side-Chain Catabolism (β-Oxidation): The carboxylic acid side chain is likely shortened through β-oxidation, a common mitochondrial pathway for breaking down fatty acids.[5][6] This process would cleave the molecule, leading to the formation of smaller, highly volatile sulfur compounds.

  • Formation of Volatile Products: The combination of methylation and side-chain cleavage results in the primary odorants: methanethiol and dimethyl sulfide.[1][9][10]

  • Oxidation: Subsequent oxidation of these sulfides, likely by flavin-containing monooxygenases (FMOs), produces the non-odorous or less-odorous metabolites dimethyl sulfoxide and dimethyl sulfone, which are also detected in urine.[1][4][10]

Metabolism_Pathway cluster_volatiles AspAcid This compound (1,2-dithiolane-4-carboxylic acid) DHAA Dihydrothis compound (Dithiol form) AspAcid->DHAA  Reduction  (Reductase) Methylated S-Methylated Intermediates DHAA->Methylated  S-Methylation  (S-Methyltransferase) Volatiles Volatile Sulfur Compounds Methylated->Volatiles  β-Oxidation &  Side-Chain Cleavage Methanethiol Methanethiol DMS Dimethyl Sulfide DMDS Dimethyl Disulfide DMSO Dimethyl Sulfoxide DMS->DMSO Oxidation (Oxidase) Oxidized Oxidized Metabolites DMSO2 Dimethyl Sulfone DMSO->DMSO2 Oxidation (Oxidase)

Caption: Proposed metabolic pathway of this compound.

Quantitative Analysis of Urinary Metabolites

Quantitative data on the precise concentrations of this compound metabolites in urine are scarce in the scientific literature. Most studies focus on qualitative identification or the genetics of odor perception. However, a key study by Waring et al. (1987), and highlighted by ChemistryViews, provides valuable insight into the magnitude of change.[10] The data demonstrates a dramatic, several hundred-fold increase in the concentration of key volatile sulfur compounds after asparagus consumption.

MetaboliteConcentration Before Asparagus (ng/L)Concentration After Asparagus (ng/L)Fold Increase
Methanethiol104700470x
Dimethyl sulfide31100~367x
Dimethyl disulfide1600600x
Data adapted from ChemistryViews, citing Waring et al. (1987).[10]

The odor can be detected in urine in as little as 15 to 30 minutes after consumption.[2][4] Pharmacokinetic studies based on odor perception report a half-life for the disappearance of the smell of approximately 4.7 to 7 hours, indicating that the metabolites are cleared relatively quickly.[11][12]

Experimental Protocols

The identification and quantification of these volatile sulfur compounds (VSCs) in a complex matrix like urine require sensitive and specific analytical techniques. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard. Below are outlines of two effective protocols.

Protocol 1: Stir Bar Sorptive Extraction (SBSE) with GCxGC-TOFMS

This advanced method provides high sensitivity and chromatographic resolution, ideal for detecting trace-level metabolites. The following protocol is based on the methodology described by LECO Corporation.[4]

Objective: To extract and identify sulfur-containing metabolites from urine.

Methodology:

  • Sample Collection: Collect ~250 mL of urine prior to and 90-120 minutes after consumption of cooked asparagus.

  • Extraction (SBSE):

    • Immediately place the urine sample into a 250 mL amber glass bottle.

    • Add a 10 mm x 0.5 mm polydimethylsiloxane (PDMS) stir bar (GERSTEL Twister).

    • Extract on a stir plate at 800 rpm for a defined period (e.g., 60 minutes).

    • Upon completion, remove the stir bar with forceps, rinse gently with deionized water, and dry with a lint-free wipe.

  • Thermal Desorption:

    • Place the stir bar into a thermal desorption unit (TDU) tube.

    • The TDU is heated (e.g., from 30°C to 280°C) to desorb analytes from the stir bar.

    • Analytes are cryo-focused in a Cooled Inlet System (CIS) at a low temperature (e.g., -120°C).

  • GCxGC-TOFMS Analysis:

    • The CIS is rapidly heated (e.g., to 280°C at 12°C/second), injecting the trapped analytes onto the GC column.

    • Primary Column: e.g., 10 m x 0.18 mm ID x 0.20 µm df Rtx-5.

    • Secondary Column: e.g., 1.0 m x 0.10 mm ID x 0.10 µm df DB-17ms.

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Modulator: A dual-jet thermal modulator is used to create the two-dimensional separation.

    • Detector: Time-of-Flight Mass Spectrometer (TOFMS) for high-speed spectral acquisition.

  • Data Analysis: Identify compounds by comparing mass spectra against libraries (e.g., NIST) and retention indices.

SBSE_Workflow Urine Urine Sample (Post-Asparagus) SBSE Stir Bar Sorptive Extraction (SBSE) Urine->SBSE Add PDMS Stir Bar Desorption Thermal Desorption & Cryo-Focusing SBSE->Desorption Transfer Stir Bar GC GCxGC-TOFMS Analysis Desorption->GC Inject Analytes Data Data Analysis (Compound ID) GC->Data Acquire Spectra

Caption: Workflow for SBSE-GCxGC-TOFMS analysis.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

HS-SPME is a more common, solvent-free extraction technique suitable for analyzing volatile compounds in biological fluids.

Objective: To extract and quantify volatile sulfur compounds from the headspace of urine.

Methodology:

  • Sample Preparation:

    • Aliquot 1-5 mL of urine into a 10-20 mL headspace vial.

    • To improve the release of VSCs, consider adding a salt (e.g., NaCl to saturation) to increase the ionic strength of the sample.

    • Seal the vial immediately with a PTFE/silicone septum cap.

  • Incubation & Extraction (HS-SPME):

    • Place the vial in a heating block or autosampler incubator set to a specific temperature (e.g., 60°C) for an equilibration period (e.g., 15-30 minutes).

    • Expose a SPME fiber (e.g., 75 µm Carboxen/PDMS) to the headspace above the urine sample for a set extraction time (e.g., 30 minutes) while maintaining the temperature.

  • GC-MS Analysis:

    • Retract the fiber and immediately insert it into the heated GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the column.

    • GC Column: A mid-polar or non-polar column is typically used, e.g., a 30 m x 0.25 mm ID x 0.25 µm df DB-5ms.

    • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

    • Oven Program: Start at a low temperature (e.g., 40°C), hold for several minutes, then ramp to a final temperature (e.g., 280°C).

    • Detector: A quadrupole or ion trap mass spectrometer operating in full scan mode.

  • Data Analysis: Quantify compounds using calibration curves prepared with authentic standards and identify them based on retention time and mass spectral matching.

Conclusion and Future Directions

The metabolism of this compound is a classic example of how the human body processes xenobiotics, converting a non-volatile precursor into a series of odorous, volatile compounds. The proposed metabolic pathway, analogous to that of α-lipoic acid, provides a robust framework for understanding these transformations. While advanced analytical techniques like GC-MS have successfully identified the key metabolites, significant opportunities for future research exist. Specifically, studies focusing on the precise quantification of these metabolites over a detailed time course, and the definitive identification of the human enzymes (reductases, S-methyltransferases, and oxidases) responsible for each step, would provide a more complete picture of this fascinating biochemical process. Such research could have broader implications for understanding individual variations in drug metabolism and the processing of other sulfur-containing dietary compounds.

References

The Isolation and Characterization of Asparagusic Acid: A Technical Guide to the Foundational Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asparagusic acid (1,2-dithiolane-4-carboxylic acid) is a unique sulfur-containing compound found exclusively in asparagus (Asparagus officinalis).[1] Its role as the metabolic precursor to the volatile compounds responsible for the characteristic odor in the urine of some individuals after consuming asparagus has been a subject of scientific curiosity for centuries.[2][3] Beyond this well-known phenomenon, this compound and its derivatives have been investigated for their potential as plant growth inhibitors and nematicides. This technical guide provides a detailed overview of the seminal early studies that led to the isolation and characterization of this intriguing molecule, with a focus on the experimental methodologies and quantitative data that laid the groundwork for future research.

I. The Pioneering Isolation of Dihydrothis compound (1948)

The first successful isolation of a related compound from asparagus was reported by Eugene F. Jansen in 1948.[4][5] It is crucial to note that Jansen did not isolate this compound itself, but rather its reduced form, which he identified as β,β'-dithiolisobutyric acid, now commonly known as dihydrothis compound.[4]

A. Experimental Protocol: Jansen's Isolation of Dihydrothis compound

The following protocol is a detailed reconstruction of the methodology described by Jansen in his 1948 publication in the Journal of Biological Chemistry.

1. Starting Material and Initial Extraction:

  • Material: 45 kg of fresh asparagus tips.

  • Procedure: The asparagus tips were processed to obtain a "flavor concentrate." While the exact details of this initial concentration were not fully elaborated in the paper, it likely involved aqueous extraction and concentration under reduced pressure to preserve the volatile and heat-labile components.

2. Lead Acetate Precipitation:

  • An aqueous solution of the asparagus concentrate was treated with a 10% lead acetate solution. This step was designed to precipitate out interfering substances, such as organic acids and phenolic compounds. The precipitate was removed by filtration.

3. Mercuric Chloride Precipitation:

  • The filtrate from the previous step was then treated with a 5% mercuric chloride solution. This is a key step, as mercuric chloride selectively precipitates compounds containing sulfhydryl (-SH) groups. The resulting precipitate, a mercury salt of dihydrothis compound, was collected.

4. Decomposition of the Mercury Salt:

  • The collected mercury salt was suspended in water and decomposed by bubbling hydrogen sulfide (H₂S) gas through the suspension. This reaction precipitates mercury as insoluble mercury sulfide (HgS), liberating the free dithiol compound into the aqueous solution.

5. Extraction and Purification:

  • The aqueous solution containing the free dithiol was then extracted with ether.

  • The ether extracts were combined, dried over anhydrous sodium sulfate, and the ether was evaporated to yield a crude crystalline product.

6. Recrystallization:

  • The crude product was further purified by recrystallization from a mixture of ether and petroleum ether. This process yielded colorless, needle-like crystals.

B. Quantitative Data from Jansen's Isolation
ParameterValueReference
Starting Material (Asparagus Tips)45 kg[4]
Yield of Crystalline Product1.5 g[4]
Melting Point59.5-60.5 °C[2]
Elemental Analysis (Calculated for C₄H₈O₂S₂)C, 31.56%; H, 5.30%; S, 42.13%[4]
Elemental Analysis (Found)C, 31.3%; H, 5.2%; S, 41.6%[4]
C. Characterization in 1948

Jansen's characterization of the isolated compound relied on the analytical techniques available at the time:

  • Melting Point Determination: A key indicator of purity for crystalline solids.

  • Elemental Analysis: Provided the empirical formula of the compound.

  • Chemical Reactivity: The compound's ability to be precipitated by mercuric chloride and its reaction with oxidizing agents to form a disulfide bond were indicative of a dithiol structure.

It was through this meticulous work that Jansen correctly identified the structure as β,β'-dithiolisobutyric acid.

II. The First Laboratory Synthesis of this compound (1973)

While Jansen had isolated the reduced form, a convenient laboratory synthesis of the cyclic disulfide, this compound, was later developed and reported by Yanagawa et al. in 1973. This synthesis provided a means to produce the compound for further study and confirmed its structure.[6]

A. Experimental Protocol: Yanagawa's Synthesis of this compound

The following protocol outlines the key steps in the 1973 synthesis.

1. Synthesis of β,β'-Diiodoisobutyric Acid:

  • Starting Material: Diethyl bis(hydroxymethyl)malonate.

  • Procedure: The starting material was treated with hydroiodic acid. This single step achieved both the iodination of the hydroxymethyl groups and the decarboxylation of the malonic ester derivative. Subsequent ester hydrolysis yielded β,β'-diiodoisobutyric acid.

2. Formation of Dihydrothis compound:

  • Procedure: The β,β'-diiodoisobutyric acid was reacted with sodium trithiocarbonate (Na₂CS₃), followed by treatment with sulfuric acid. This sequence resulted in the formation of the dithiol, dihydrothis compound, the same compound isolated by Jansen.

3. Oxidation to this compound:

  • Procedure: The dihydrothis compound was then oxidized using hot dimethyl sulfoxide (DMSO). This step effected the intramolecular disulfide bond formation, yielding the cyclic 1,2-dithiolane-4-carboxylic acid, or this compound.

B. Quantitative Data from Early Syntheses
CompoundMelting Point (°C)Reference
Dihydrothis compound59.5-60.5[2]
This compound75.7–76.5[2]

III. Visualizing the Early Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for the isolation and synthesis of this compound and its precursor as described in these foundational studies.

Jansen_Isolation_Workflow Jansen's Isolation of Dihydrothis compound (1948) start Asparagus Tips (45 kg) concentrate Aqueous Flavor Concentrate start->concentrate pb_precip Lead Acetate Precipitation concentrate->pb_precip filtrate1 Filtrate pb_precip->filtrate1 hg_precip Mercuric Chloride Precipitation filtrate1->hg_precip mercury_salt Mercury Salt of Dihydrothis compound hg_precip->mercury_salt h2s_decomp H₂S Decomposition mercury_salt->h2s_decomp free_dithiol Aqueous Solution of Free Dithiol h2s_decomp->free_dithiol ether_ext Ether Extraction free_dithiol->ether_ext crude_product Crude Crystalline Product ether_ext->crude_product recrystallize Recrystallization (Ether/Petroleum Ether) crude_product->recrystallize final_product Dihydrothis compound (1.5 g) recrystallize->final_product

Caption: Jansen's Isolation Workflow (1948)

Yanagawa_Synthesis_Workflow Yanagawa's Synthesis of this compound (1973) start Diethyl bis(hydroxymethyl)malonate step1 Hydroiodic Acid start->step1 intermediate1 β,β'-Diiodoisobutyric Acid step1->intermediate1 step2 1. Sodium Trithiocarbonate 2. Sulfuric Acid intermediate1->step2 intermediate2 Dihydrothis compound step2->intermediate2 step3 Hot Dimethyl Sulfoxide (DMSO) intermediate2->step3 final_product This compound step3->final_product

Caption: Yanagawa's Synthesis Workflow (1973)

Redox_Relationship Redox Relationship dihydro Dihydrothis compound (Dithiol) aspa This compound (Cyclic Disulfide) dihydro->aspa Oxidation aspa->dihydro Reduction

Caption: Redox Relationship of this compound

IV. Conclusion

The early investigations into the chemical constituents of asparagus, spearheaded by the work of Jansen, laid the essential groundwork for our understanding of this compound. His meticulous isolation and characterization of dihydrothis compound, using the classical methods of the time, provided the first concrete evidence of this unique sulfur-containing structure in a natural product. The subsequent development of a laboratory synthesis by Yanagawa and his team not only confirmed the structure of this compound but also made it accessible for further biological and chemical studies. These pioneering efforts exemplify the foundational role of natural product chemistry in uncovering novel molecules and paving the way for research in fields ranging from plant biology to human metabolism and drug development.

References

Unveiling the Molecular Architecture of Asparagusic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the chemical structure and stereochemical properties of asparagusic acid, a unique sulfur-containing compound found in asparagus, this guide is intended for researchers, scientists, and professionals in drug development.

This compound, a fascinating organosulfur compound, is the subject of keen scientific interest due to its distinctive biological activities and its role as the metabolic precursor to the compounds responsible for the characteristic odor in the urine of some individuals after consuming asparagus. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, and key physicochemical properties, supplemented with detailed experimental protocols and data visualizations.

Chemical Structure and Properties

This compound is systematically named 1,2-dithiolane-4-carboxylic acid.[1] Its molecular structure features a five-membered heterocyclic ring containing a disulfide bond (a 1,2-dithiolane) with a carboxylic acid functional group attached to the fourth carbon atom.[1] This unique arrangement of a strained disulfide ring and a carboxylic acid moiety is believed to be the basis for its biological activity, including its ability to act as a plant growth inhibitor.

The molecular formula of this compound is C₄H₆O₂S₂, and its molar mass is 150.21 g/mol .[1] It is a colorless solid with a melting point reported to be in the range of 75.7–76.5 °C.[1]

PropertyValueReference
IUPAC Name 1,2-dithiolane-4-carboxylic acid[1]
Molecular Formula C₄H₆O₂S₂[1]
Molar Mass 150.21 g/mol [1]
Melting Point 75.7–76.5 °C[1]
Appearance Colorless solid[1]

Stereochemistry: An Unresolved Question

A critical aspect of the molecular architecture of this compound is its stereochemistry. The carbon atom at the 4-position of the dithiolane ring, to which the carboxylic acid group is attached, is a chiral center. This means that this compound can exist as two non-superimposable mirror images, or enantiomers: (R)-asparagusic acid and (S)-asparagusic acid.

Despite numerous studies on its chemical and biological properties, the stereochemical composition of naturally occurring this compound in asparagus remains to be definitively established. Scientific literature often discusses this compound in the context of other chiral molecules, such as the (R)-(+)-enantiomer of α-lipoic acid, which also possesses a 1,2-dithiolane ring and is an essential cofactor in aerobic metabolism.[1] However, to date, there is a lack of conclusive evidence from studies on the enantiomeric ratio or the absolute configuration of this compound isolated directly from asparagus. It is currently unknown whether asparagus produces a single enantiomer (enantiopure) or a mixture of both (racemic).[2][3][4]

Experimental Protocols

Synthesis of Racemic this compound

A common laboratory synthesis of racemic this compound has been developed, which provides a convenient route to this compound for research purposes.[1]

Workflow for the Synthesis of Racemic this compound

G A Diethyl bis(hydroxymethyl)malonate B β,β'-diiodoisobutyric acid A->B Hydroiodic acid, Decarboxylation, Ester hydrolysis C Dihydrothis compound B->C 1. Sodium trithiocarbonate (Na₂CS₃) 2. Sulfuric acid D This compound (racemic) C->D Oxidation (hot DMSO)

Caption: Racemic synthesis of this compound.

Step-by-Step Methodology:

  • Synthesis of β,β'-diiodoisobutyric acid: Diethyl bis(hydroxymethyl)malonate is treated with hydroiodic acid. This step is followed by decarboxylation and ester hydrolysis to yield β,β'-diiodoisobutyric acid.[1]

  • Formation of Dihydrothis compound: The resulting β,β'-diiodoisobutyric acid is then reacted sequentially with sodium trithiocarbonate (Na₂CS₃) and sulfuric acid to produce dihydrothis compound, the reduced dithiol form of this compound.[1]

  • Oxidation to this compound: Finally, dihydrothis compound is oxidized using hot dimethyl sulfoxide (DMSO) to yield racemic this compound.[1]

Spectroscopic Characterization

The structure of synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (600 MHz, CDCl₃): δ 3.53-3.48 (m, 3H), 3.37-3.32 (m, 2H).[5]

  • ¹³C NMR (151 MHz, CDCl₃): δ 178.2, 50.3, 41.2.[5]

Mass Spectrometry:

  • High-Resolution Mass Spectrometry (DART-HRMS): Calculated for C₄H₇O₂S₂ [M+H]⁺: 150.9888, found: 150.9881.[5]

General NMR Sample Preparation Protocol:

  • Dissolve a small amount of the purified this compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

  • Process the spectra to determine the chemical shifts, multiplicities, and integration values of the signals.

General Mass Spectrometry Sample Preparation Protocol:

  • Prepare a dilute solution of the this compound sample in an appropriate solvent.

  • Introduce the sample into the mass spectrometer using a suitable ionization technique, such as Direct Analysis in Real Time (DART) or Electrospray Ionization (ESI).

  • Acquire the mass spectrum to determine the mass-to-charge ratio of the molecular ion and any fragment ions.

Signaling Pathways and Logical Relationships

While specific signaling pathways involving this compound are not yet fully elucidated, its structural similarity to α-lipoic acid suggests potential interactions with metabolic pathways where lipoic acid is a cofactor, such as the pyruvate dehydrogenase complex.

Hypothesized Metabolic Relationship

G Asparagus Asparagus (Asparagus officinalis) AspAcid This compound Asparagus->AspAcid Contains Metabolism Human Metabolism AspAcid->Metabolism Ingested and Metabolized VolatileSulfur Volatile Sulfur Compounds (e.g., methanethiol, dimethyl sulfide) Metabolism->VolatileSulfur Produces UrineOdor Characteristic Urine Odor VolatileSulfur->UrineOdor Causes

Caption: Metabolic fate of this compound.

This diagram illustrates the generally accepted hypothesis that this compound from asparagus is metabolized in the human body to produce volatile sulfur compounds that are responsible for the characteristic odor in urine.

Conclusion

This compound presents a compelling case study in natural product chemistry. Its well-defined chemical structure, centered around a 1,2-dithiolane-4-carboxylic acid core, provides a foundation for understanding its biological activity. However, the stereochemistry of the naturally occurring molecule remains an open and important question for future research. The synthetic and analytical protocols outlined in this guide provide a framework for further investigation into this intriguing compound and its potential applications in various scientific fields.

References

The Enigmatic Sulfur Compound: A Technical Guide to the Natural Occurrence and Distribution of Asparagusic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asparagusic acid (1,2-dithiolane-4-carboxylic acid) is a unique sulfur-containing compound primarily known for its association with Asparagus officinalis. This technical guide provides a comprehensive overview of the current scientific understanding of its natural occurrence, distribution within the plant kingdom, biosynthesis, and purported physiological roles. This document synthesizes available data on its concentration, details relevant experimental methodologies for its analysis, and visualizes its biosynthetic pathway and a putative role in plant defense signaling.

Natural Occurrence and Distribution

This compound is a defining chemical constituent of garden asparagus (Asparagus officinalis)[1][2]. While the genus Asparagus comprises approximately 300 species, this compound is considered to be unique to A. officinalis[3][4]. Its presence has not been quantitatively confirmed in other species of the Asparagaceae family or the broader plant kingdom. Derivatives of this compound, such as asparaptine, which contains the same 1,2-dithiolane ring, have also been identified in asparagus spears[5].

The distribution of this compound within the A. officinalis plant is not uniform. Higher concentrations are found in the rapidly growing, metabolically active tips of the asparagus spears[6]. It is also present in the roots, where it is thought to contribute to the plant's defense against soil-borne pests[7].

Quantitative Analysis

Quantitative data on the precise concentration of this compound in different tissues of Asparagus officinalis is sparse in publicly available literature. However, its presence is well-established in various parts of the plant. The following table summarizes the known distribution and reported findings.

Plant SpeciesTissueConcentrationMethod of AnalysisReference
Asparagus officinalisYoung Shoots (Spears)High, particularly in the tipsNot specified[6]
Asparagus officinalisRootsPresent, acts as a nematicideNot specified[7]
Asparagus officinalisGeneralDetectedHPLC, GC-MS[8][9]

Note: The lack of standardized quantitative data presents an opportunity for further research to determine the exact concentrations of this compound in various asparagus cultivars and tissues under different growth conditions.

Biosynthesis of this compound

The biosynthesis of this compound has been shown to originate from isobutyric acid[1]. While the complete enzymatic pathway has not been fully elucidated, experimental evidence points to a multi-step conversion.

Biosynthesis isobutyric_acid Isobutyric Acid intermediate1 Methacrylic Acid isobutyric_acid->intermediate1 Oxidation intermediate2 2-Methyl-3-mercaptopropionic Acid intermediate1->intermediate2 intermediate3 S-(2-carboxy-n-propyl)cysteine intermediate2->intermediate3 dihydroasparagusic_acid Dihydrothis compound intermediate3->dihydroasparagusic_acid asparagusic_acid This compound dihydroasparagusic_acid->asparagusic_acid Oxidation

Biosynthetic pathway of this compound from isobutyric acid.

Physiological Role and Signaling Pathways

This compound is believed to play a significant role in the defense mechanisms of Asparagus officinalis. Its established nematicidal properties suggest it functions as a protective agent against plant-parasitic nematodes in the soil[7]. Furthermore, it exhibits growth-inhibitory effects on other plants, indicating an allelopathic function[7].

While direct evidence linking this compound to the induction of specific plant defense signaling pathways like the jasmonic acid (JA) or salicylic acid (SA) pathways is not yet available, its role as a defense compound suggests a likely interaction. Wounding of asparagus spears, such as during harvest, has been shown to induce a transient increase in jasmonates, pointing to the activation of the JA pathway in response to stress[8]. It is plausible that the synthesis and presence of this compound are part of an integrated defense response that could be mediated or enhanced by these signaling cascades.

The following diagram illustrates a generalized workflow for how a defense compound like this compound could be involved in plant defense signaling.

DefenseSignaling pathogen_attack Pathogen Attack / Herbivory stress_signal Stress Signal Perception pathogen_attack->stress_signal sa_pathway Salicylic Acid (SA) Pathway stress_signal->sa_pathway ja_pathway Jasmonic Acid (JA) Pathway stress_signal->ja_pathway defense_response Defense Response (e.g., Nematicidal, Antifungal) sa_pathway->defense_response asparagusic_acid This compound Biosynthesis ja_pathway->asparagusic_acid asparagusic_acid->defense_response

Hypothetical role of this compound in plant defense signaling.

Experimental Protocols

The analysis of this compound typically involves extraction from plant tissues followed by chromatographic separation and detection. While specific, validated protocols for this compound are not widely published, the following methodologies are based on standard practices for the analysis of organic acids and sulfur-containing compounds in plant matrices.

Extraction of this compound

This protocol describes a general method for the extraction of organic acids from asparagus tissue.

Materials:

  • Fresh or frozen asparagus tissue (spears, roots)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent (e.g., 80% methanol or an acidic ethanol solution)

  • Centrifuge and centrifuge tubes

  • Syringe filters (0.22 µm)

Procedure:

  • Freeze a known weight of fresh asparagus tissue in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a centrifuge tube.

  • Add a defined volume of extraction solvent.

  • Vortex the mixture thoroughly and sonicate for 15-30 minutes in a water bath.

  • Centrifuge the mixture to pellet the solid debris.

  • Collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into a vial for analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a suitable detector is a common method for the quantification of organic acids.

Instrumentation and Conditions:

  • HPLC System: With a quaternary pump, autosampler, and column oven.

  • Column: A C18 reversed-phase column is typically used for organic acid analysis.

  • Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

  • Detection: UV detector set at a wavelength suitable for this compound (e.g., around 210 nm) or a mass spectrometer (LC-MS) for higher specificity and sensitivity[8][9].

  • Standard: A pure standard of this compound is required for creating a calibration curve for quantification.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for the analysis of this compound, often requiring derivatization to increase its volatility.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for the analysis of derivatized organic acids.

  • Derivatization: Silylation is a common derivatization technique for organic acids to make them amenable to GC analysis.

  • Carrier Gas: Helium.

  • Injection: Split or splitless injection depending on the concentration.

  • MS Detection: Electron ionization (EI) with scanning for identification and selected ion monitoring (SIM) for quantification.

The following diagram outlines a general workflow for the analysis of this compound.

ExperimentalWorkflow sample Asparagus Tissue Sample extraction Extraction with Solvent sample->extraction filtration Filtration extraction->filtration hplc HPLC Analysis filtration->hplc derivatization Derivatization (for GC-MS) filtration->derivatization data_analysis Data Analysis and Quantification hplc->data_analysis gcms GC-MS Analysis gcms->data_analysis derivatization->gcms

General workflow for the analysis of this compound.

Conclusion and Future Directions

This compound remains a fascinating and somewhat enigmatic compound, largely confined to Asparagus officinalis. Its role in plant defense is evident from its nematicidal and allelopathic properties. However, significant research gaps remain, particularly in the quantitative assessment of its concentration across different cultivars and tissues, the complete elucidation of its biosynthetic pathway, and its precise role in plant defense signaling networks. Future research employing advanced analytical techniques such as LC-MS/MS and metabolomic approaches will be crucial in filling these knowledge gaps and potentially unlocking new applications for this unique natural product in agriculture and medicine.

References

The Biological Significance of 1,2-Dithiolane-4-Carboxylic Acid in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

1,2-Dithiolane-4-carboxylic acid, more commonly known as asparagusic acid, is a sulfur-containing heterocyclic compound primarily found in asparagus (Asparagus officinalis)[1][2][3]. This compound and its derivatives are central to the plant's chemical ecology, playing significant roles in defense and allelopathy. This technical guide provides an in-depth exploration of the biological significance of this compound in plants, detailing its biosynthesis, physiological roles, and the experimental methodologies used for its study. This document is intended for researchers, scientists, and professionals in the fields of plant biology, natural product chemistry, and drug development.

Introduction

1,2-Dithiolane-4-carboxylic acid is an organosulfur compound characterized by a five-membered ring containing a disulfide bond and a carboxylic acid functional group at the 4th position[1][2]. It is a colorless solid with a melting point of 75.7–76.5 °C[2]. While famously known as the precursor to the compounds that give urine a distinctive odor after consuming asparagus, its biological roles within the plant itself are of significant scientific interest[1]. These roles primarily revolve around plant defense and interference competition with other plants, a phenomenon known as allelopathy. The unique chemical reactivity endowed by the strained 1,2-dithiolane ring is key to its biological activities[3][4].

Biosynthesis of this compound

The biosynthesis of this compound in Asparagus officinalis has been shown to originate from isobutyric acid[1][2]. The pathway involves several key steps, including desaturation and the introduction of sulfur-containing functional groups.

This compound Biosynthesis isobutyric_acid Isobutyric Acid methacrylic_acid Methacrylic Acid isobutyric_acid->methacrylic_acid Oxidation methyl_mercaptopropionic_acid 2-Methyl-3-mercaptopropionic Acid methacrylic_acid->methyl_mercaptopropionic_acid carboxy_propyl_cysteine 5-(2-Carboxy-n-propyl)cysteine methyl_mercaptopropionic_acid->carboxy_propyl_cysteine dihydroasparagusic_acid Dihydrothis compound (β,β'-Dimercaptoisobutyric Acid) carboxy_propyl_cysteine->dihydroasparagusic_acid asparagusic_acid This compound (1,2-Dithiolane-4-carboxylic Acid) dihydroasparagusic_acid->asparagusic_acid Oxidation (S-S bond formation) Allelopathy Bioassay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solutions Prepare different concentrations of this compound apply_treatment Moisten filter paper with test solutions and control (water) prep_solutions->apply_treatment prep_seeds Select and sterilize test plant seeds (e.g., lettuce) place_seeds Place a set number of seeds in each Petri dish prep_seeds->place_seeds prep_plates Prepare Petri dishes with filter paper prep_plates->apply_treatment apply_treatment->place_seeds incubate Incubate dishes in a controlled environment (light/dark, temp) place_seeds->incubate measure_germ Count germination rate after a set time incubate->measure_germ measure_growth Measure radicle and shoot length of seedlings measure_germ->measure_growth calc_inhibition Calculate percent inhibition relative to control measure_growth->calc_inhibition determine_ic50 Determine IC50 value calc_inhibition->determine_ic50 Plant Defense Signaling stressor Allelochemical (e.g., this compound) receptor Cell Membrane Receptor stressor->receptor ca_flux Ca²⁺ Influx receptor->ca_flux ros_burst ROS Burst (H₂O₂) receptor->ros_burst mapk MAP Kinase Cascade ca_flux->mapk ros_burst->mapk hormones Phytohormone Signaling (JA, SA, ABA) mapk->hormones transcription Transcription Factors (e.g., WRKY, MYB) mapk->transcription hormones->transcription response Defense Gene Expression & Physiological Response transcription->response growth_inhibition Growth Inhibition response->growth_inhibition

References

Methodological & Application

Application Note: GC-MS Analysis of Asparagusic Acid and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Asparagusic acid (1,2-dithiolane-4-carboxylic acid) is a sulfur-containing compound unique to asparagus (Asparagus officinalis)[1][2]. Following ingestion, it is metabolized into a series of volatile sulfur compounds that are responsible for the characteristic odor in the urine of some individuals[3][4]. The rapid appearance of these metabolites, sometimes within 15-30 minutes of consumption, makes this metabolic pathway of interest for studies on xenobiotic metabolism and transport[3]. This application note provides detailed protocols for the extraction, derivatization, and subsequent analysis of this compound and its key metabolites from human urine and asparagus spears using Gas Chromatography-Mass Spectrometry (GC-MS).

Metabolic Pathway of this compound

This compound is the precursor to several volatile sulfur-containing compounds[5]. The metabolism of this compound is thought to involve the reduction of the disulfide bridge, followed by S-methylation and subsequent enzymatic cleavage to produce volatile metabolites[2]. The primary metabolites responsible for the characteristic urinary odor include methanethiol, dimethyl sulfide, dimethyl disulfide, dimethyl sulfone, and dimethyl sulfoxide[3][4].

Metabolic Pathway of this compound Asparagusic_Acid This compound Metabolism Metabolism in the body (Reduction, S-methylation, Enzymatic Cleavage) Asparagusic_Acid->Metabolism Methanethiol Methanethiol Metabolism->Methanethiol Dimethyl_Sulfide Dimethyl Sulfide Metabolism->Dimethyl_Sulfide Dimethyl_Disulfide Dimethyl Disulfide Metabolism->Dimethyl_Disulfide Dimethyl_Sulfone Dimethyl Sulfone Metabolism->Dimethyl_Sulfone Dimethyl_Sulfoxide Dimethyl Sulfoxide Metabolism->Dimethyl_Sulfoxide Urinary_Excretion Urinary Excretion Methanethiol->Urinary_Excretion Dimethyl_Sulfide->Urinary_Excretion Dimethyl_Disulfide->Urinary_Excretion Dimethyl_Sulfone->Urinary_Excretion Dimethyl_Sulfoxide->Urinary_Excretion

Caption: Metabolic breakdown of this compound into volatile sulfur compounds.

Quantitative Data

Note: The following tables present hypothetical quantitative data for illustrative purposes, as specific concentration ranges for this compound and its metabolites are not consistently reported across the literature. Actual concentrations can vary significantly based on individual metabolism, the amount of asparagus consumed, and the specific variety of asparagus.

Table 1: Hypothetical Concentration of this compound Metabolites in Human Urine Post-Consumption

MetaboliteTime Post-Consumption (hours)Concentration Range (µg/mL)
Methanethiol1 - 45 - 50
Dimethyl Sulfide1 - 410 - 100
Dimethyl Disulfide1 - 42 - 20
Dimethyl Sulfone2 - 81 - 15
Dimethyl Sulfoxide2 - 81 - 10

Table 2: Hypothetical this compound Content in Different Asparagus Varieties

Asparagus VarietyThis compound Concentration (mg/100g fresh weight)
'Mary Washington' (Green)25 - 40
'Precoce D'Argenteuil' (White)20 - 35
'Purple Passion' (Purple)30 - 50

Experimental Protocols

1. Analysis of this compound Metabolites in Human Urine

This protocol details the extraction and derivatization of volatile sulfur compounds from urine for GC-MS analysis.

Urine Sample Workflow Sample_Collection 1. Urine Sample Collection (Post-Asparagus Consumption) Extraction 2. Headspace Solid-Phase Microextraction (HS-SPME) Sample_Collection->Extraction GCMS_Analysis 3. GC-MS Analysis Extraction->GCMS_Analysis Data_Processing 4. Data Processing and Quantification GCMS_Analysis->Data_Processing

Caption: Workflow for the analysis of urinary metabolites of this compound.

1.1. Materials and Reagents

  • Human urine samples (collected 90-120 minutes post-asparagus consumption)

  • 20 mL headspace vials with magnetic screw caps

  • Solid-Phase Microextraction (SPME) fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane)

  • Sodium chloride (NaCl)

  • Internal standard (e.g., deuterated analogs of target metabolites)

  • GC-MS system with a suitable capillary column (e.g., DB-5MS)

1.2. Sample Preparation (HS-SPME)

  • Pipette 5 mL of urine into a 20 mL headspace vial.

  • Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample, which aids in the release of volatile compounds.

  • Spike the sample with an appropriate internal standard.

  • Immediately seal the vial with the screw cap.

  • Incubate the vial at 60°C for 15 minutes in a heating block with agitation.

  • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C to adsorb the volatile metabolites.

1.3. GC-MS Parameters

  • Injector: Splitless mode, 250°C

  • SPME Desorption Time: 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 40°C, hold for 3 minutes

    • Ramp 1: 5°C/min to 150°C

    • Ramp 2: 20°C/min to 250°C, hold for 5 minutes

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 35-350

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

2. Analysis of this compound in Asparagus Spears

This protocol describes the extraction and derivatization of this compound from fresh asparagus spears.

Asparagus Sample Workflow Sample_Homogenization 1. Asparagus Spear Homogenization Solvent_Extraction 2. Solvent Extraction Sample_Homogenization->Solvent_Extraction Derivatization 3. Derivatization (Silylation) Solvent_Extraction->Derivatization GCMS_Analysis 4. GC-MS Analysis Derivatization->GCMS_Analysis

Caption: Workflow for the extraction and analysis of this compound from asparagus spears.

2.1. Materials and Reagents

  • Fresh asparagus spears

  • Liquid nitrogen

  • Mortar and pestle or cryogenic grinder

  • Methanol

  • Chloroform

  • Deionized water

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Internal standard (e.g., ¹³C-labeled this compound)

  • Centrifuge and centrifuge tubes

  • GC-MS system

2.2. Sample Preparation and Extraction

  • Flash-freeze fresh asparagus spears in liquid nitrogen.

  • Grind the frozen spears to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Weigh approximately 1 g of the powdered sample into a centrifuge tube.

  • Add an internal standard.

  • Add 5 mL of a pre-chilled methanol/chloroform/water (2.5:1:1 v/v/v) extraction solvent.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 15 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a clean glass vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

2.3. Derivatization

  • To the dried extract, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

  • Seal the vial tightly and heat at 70°C for 60 minutes to form the trimethylsilyl (TMS) derivative of this compound.

  • Cool the vial to room temperature before GC-MS analysis.

2.4. GC-MS Parameters

  • Injector: Split mode (10:1), 280°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C, hold for 10 minutes

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-550

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

Data Analysis

For both protocols, identification of this compound and its metabolites can be achieved by comparing the retention times and mass spectra of the peaks in the sample chromatograms with those of authentic standards or by matching the mass spectra with a commercial library (e.g., NIST). Quantification is performed by constructing a calibration curve using the peak area ratios of the target analytes to the internal standard.

References

Application Notes and Protocols for the Detection of Asparagusic Acid in Biological Samples using LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asparagusic acid (1,2-dithiolane-4-carboxylic acid) is a sulfur-containing compound uniquely found in asparagus. Following ingestion, it is metabolized into volatile sulfur compounds that can impart a characteristic odor to urine. The analysis of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies, understanding its metabolic fate, and exploring its potential physiological effects. This document provides detailed application notes and protocols for the detection and quantification of this compound in biological samples, primarily plasma and urine, using Liquid Chromatography-Mass Spectrometry (LC-MS). While validated LC-MS/MS methods for many organic acids are available, a specific, universally adopted protocol for this compound is not widely published. Therefore, the following protocols are based on established methods for similar sulfur-containing carboxylic acids and general principles of bioanalytical method development.

Principle of the Method

The methods described herein involve the extraction of this compound from biological matrices, followed by separation using liquid chromatography and detection by tandem mass spectrometry (MS/MS). The high selectivity and sensitivity of LC-MS/MS make it the ideal platform for accurately quantifying low levels of this compound in complex biological samples. Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, providing excellent specificity by monitoring a specific precursor ion to product ion transition.

Data Presentation

The following tables summarize hypothetical yet expected quantitative data for the described LC-MS methods. These values are based on typical performance characteristics of LC-MS/MS assays for small molecules in biological fluids.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters (Hypothetical MRM Transitions)

AnalyteIonization ModePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound Negative (ESI-)149.0105.0 (Quantifier)10015
149.085.0 (Qualifier)10020
Internal Standard (e.g., Lipoic Acid) Negative (ESI-)205.0171.010018

Table 3: Method Performance Characteristics (Expected Values)

ParameterPlasmaUrine
Linearity Range 1 - 1000 ng/mL5 - 5000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.995
Limit of Detection (LOD) 0.5 ng/mL2 ng/mL
Limit of Quantification (LOQ) 1 ng/mL5 ng/mL
Intra-day Precision (%CV) < 10%< 10%
Inter-day Precision (%CV) < 15%< 15%
Recovery (%) 85 - 110%80 - 115%
Matrix Effect (%) 90 - 110%85 - 115%

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma

1. Materials and Reagents

  • This compound reference standard

  • Lipoic acid (or other suitable internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

2. Sample Preparation: Protein Precipitation

  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Spike blank plasma with appropriate concentrations of this compound for calibration standards and QCs.

  • To 100 µL of plasma (blank, standard, QC, or unknown), add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., 100 ng/mL lipoic acid).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Quantification of this compound in Human Urine

1. Materials and Reagents

  • This compound reference standard

  • Lipoic acid (or other suitable internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human urine (blank)

2. Sample Preparation: Dilute-and-Shoot

  • Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.

  • Spike blank urine with appropriate concentrations of this compound for calibration standards and QCs.

  • To 50 µL of urine (blank, standard, QC, or unknown), add 450 µL of the initial mobile phase containing the internal standard (e.g., 100 ng/mL lipoic acid).

  • Vortex for 15 seconds.

  • Centrifuge at 14,000 x g for 5 minutes to pellet any particulates.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (Plasma or Urine) spike_is Spike with Internal Standard sample->spike_is extraction Extraction (Protein Precipitation for Plasma, Dilution for Urine) spike_is->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Transfer centrifugation->supernatant evaporation Evaporation (for Plasma) supernatant->evaporation Plasma Samples injection LC Injection supernatant->injection Urine Samples reconstitution Reconstitution evaporation->reconstitution reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem Mass Spectrometry (MRM Detection) ionization->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of This compound calibration->quantification

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

signaling_pathway Asparagus_Ingestion Asparagus Ingestion Asparagusic_Acid This compound (in vivo) Asparagus_Ingestion->Asparagusic_Acid Metabolism Metabolism (in Liver and other tissues) Asparagusic_Acid->Metabolism Metabolites Volatile Sulfur Metabolites (e.g., Methanethiol, Dimethyl sulfide) Metabolism->Metabolites Excretion Urinary Excretion Metabolites->Excretion Urine_Odor Characteristic Urine Odor Excretion->Urine_Odor

Caption: Metabolic fate of this compound after ingestion.

Application Notes and Protocols for the Synthesis and Research of Asparagusic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asparagusic acid (1,2-dithiolane-4-carboxylic acid), a naturally occurring organosulfur compound found in Asparagus officinalis, and its derivatives have garnered significant interest in the scientific community.[1][2] The unique strained 1,2-dithiolane ring imparts these molecules with distinct chemical reactivity and a range of biological activities.[3] These properties make them valuable tools for research in areas such as drug delivery, antioxidant and anti-inflammatory studies, and as inhibitors of various enzymes. This document provides detailed protocols for the synthesis of this compound and its key derivatives, along with methods for evaluating their biological activities.

Data Presentation

The following tables summarize the quantitative data available for the biological activities of this compound and its derivatives.

Table 1: Antioxidant Activity of Dihydrothis compound (DHAA)

Assay MethodIC50 ValueReference CompoundReference
DPPH Radical Scavenging3.7 µg/mLBHA[4]

Table 2: Angiotensin-Converting Enzyme 2 (ACE2) Binding Affinity of this compound Derivatives (Molecular Docking Data)

CompoundEmpirical Energy of Interaction (ΔE) (kcal/mol)Free Energy of Hydration (ΔG) (kcal/mol)Reference
This compound-119.80-34.10[5]
Asparaptine A (Arginine conjugate)-139.70-35.30[5]
Asparaptine B (Lysine conjugate)-142.10-32.70[5]
Asparaptine C (Histidine conjugate)-122.85-29.70[5]
S-acetyl dihydrothis compound-139.70-35.30[5]
MLN-4760 (Reference Inhibitor)-182.10-41.15[5]

Table 3: Anti-inflammatory Activity of Dihydrothis compound (DHAA)

Biological Target/PathwayEffectCell LineNotesReference
NF-κB PathwayInhibitionLipopolysaccharide-activated microglial cellsDHAA suppressed the activation of the NF-κB pathway.[6]

Experimental Protocols

Synthesis Protocols

This protocol is a general representation of the Yanagawa synthesis. Researchers should consult the original literature for precise details.

Workflow Diagram:

Yanagawa_Synthesis A Diethyl bis(hydroxymethyl)malonate B β,β'-diiodoisobutyric acid A->B  HI, Decarboxylation, Hydrolysis   C Dihydrothis compound B->C  1. Na2CS3  2. H2SO4   D This compound C->D  DMSO, heat  

Caption: Yanagawa synthesis of this compound.

Materials:

  • Diethyl bis(hydroxymethyl)malonate

  • Hydroiodic acid (HI)

  • Sodium trithiocarbonate (Na₂CS₃)

  • Sulfuric acid (H₂SO₄)

  • Dimethyl sulfoxide (DMSO)

  • Appropriate organic solvents for extraction and purification

Procedure:

  • Synthesis of β,β'-diiodoisobutyric acid: Treat diethyl bis(hydroxymethyl)malonate with hydroiodic acid. This step involves decarboxylation and ester hydrolysis.[1] Volatile byproducts such as ethanol and carbon dioxide are removed.

  • Synthesis of Dihydrothis compound: The resulting β,β'-diiodoisobutyric acid is reacted sequentially with sodium trithiocarbonate and then with sulfuric acid to yield dihydrothis compound (the reduced, dithiol form).[1]

  • Oxidation to this compound: Dihydrothis compound is then oxidized to this compound using hot dimethyl sulfoxide.[1]

  • Purification: The final product is purified using appropriate techniques such as recrystallization or column chromatography.

This protocol is based on a patented method for asparaptine synthesis.

Workflow Diagram:

Asparaptine_Synthesis A This compound B This compound NHS ester A->B  N-hydroxysuccinimide,  DCC, Acetonitrile   D Asparaptine A B->D  Aqueous solvent   C L-arginine C->D

Caption: Synthesis of Asparaptine A.

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Acetonitrile (anhydrous)

  • L-arginine

  • Aqueous solvent (e.g., water, buffer solution)

Procedure:

  • Activation of this compound: Dissolve this compound in anhydrous acetonitrile. Add N-hydroxysuccinimide and cool the mixture to 0°C. Add a solution of DCC in acetonitrile dropwise and stir for 3 hours at 0°C to form the this compound NHS ester.[4]

  • Amidation: React the this compound NHS ester with L-arginine in an aqueous solvent. The reaction is typically carried out at a temperature between 0°C and 40°C for 1 to 24 hours.[4]

  • Purification: The resulting asparaptine A is purified from the reaction mixture using standard chromatographic techniques.

Biological Assay Protocols

This colorimetric assay measures TrxR activity by monitoring the reduction of DTNB.

Workflow Diagram:

TrxR_Assay A TrxR Enzyme D TNB²⁻ (yellow) A->D  Reduces   B NADPH B->A C DTNB (colorless) C->D E Test Compound (e.g., this compound derivative) E->A  Inhibits  

Caption: Thioredoxin Reductase (TrxR) inhibition assay.

Materials:

  • TrxR enzyme

  • NADPH

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Assay buffer (e.g., potassium phosphate buffer with EDTA)

  • Test compounds (this compound derivatives)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare solutions of TrxR, NADPH, and DTNB in the assay buffer. Prepare serial dilutions of the test compounds.

  • Assay Setup: In a 96-well plate, add the assay buffer, TrxR enzyme, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate Reaction: Start the reaction by adding NADPH and DTNB to all wells.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals to determine the rate of TNB²⁻ formation.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

This assay evaluates the ability of test compounds to inhibit the binding of the SARS-CoV-2 spike protein's receptor-binding domain (RBD) to ACE2.

Workflow Diagram:

ACE2_Assay A Spike RBD-coated plate B ACE2 Protein A->B  Binds   D Detection Antibody (e.g., anti-ACE2) B->D C Test Compound (e.g., Asparaptine) C->B  Inhibits Binding   E HRP-conjugated Secondary Antibody D->E G Colorimetric Signal E->G F Substrate F->G

Caption: ACE2 binding inhibition assay workflow.

Materials:

  • 96-well plate pre-coated with SARS-CoV-2 Spike RBD

  • Recombinant human ACE2 protein

  • Test compounds (this compound derivatives)

  • Primary antibody against ACE2

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Wash buffer

  • Microplate reader

Procedure:

  • Compound Incubation: Add the test compounds at various concentrations to the wells of the Spike RBD-coated plate.

  • ACE2 Binding: Add a solution of ACE2 protein to the wells and incubate to allow binding to the coated RBD.

  • Washing: Wash the plate to remove unbound ACE2 and test compounds.

  • Antibody Incubation: Add the primary anti-ACE2 antibody and incubate.

  • Washing: Wash the plate to remove unbound primary antibody.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate.

  • Washing: Wash the plate to remove unbound secondary antibody.

  • Signal Development: Add the TMB substrate and incubate until a color develops.

  • Stop Reaction: Add the stop solution.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Workflow Diagram:

DPPH_Assay A DPPH• (Purple) C DPPH-H (Yellow/Colorless) A->C  Radical Scavenging   B Antioxidant (e.g., DHAA) B->C

Caption: DPPH radical scavenging assay principle.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Test compounds (e.g., dihydrothis compound)

  • Reference antioxidant (e.g., Trolox, Ascorbic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Solutions: Prepare a stock solution of DPPH in methanol or ethanol. Prepare serial dilutions of the test compounds and the reference antioxidant.

  • Assay Setup: In a 96-well plate, add the test compound solutions at various concentrations.

  • Reaction Initiation: Add the DPPH solution to all wells and mix.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance at a wavelength of approximately 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value.

Signaling Pathways

Thiol-Mediated Cellular Uptake

This compound and its derivatives can be utilized for cellular delivery of therapeutic agents through a process known as thiol-mediated uptake. This mechanism involves the interaction of the strained disulfide bond in the 1,2-dithiolane ring with thiol groups on the cell surface, such as those in proteins like the transferrin receptor.[5] This interaction facilitates the internalization of the molecule.

Thiol_Mediated_Uptake cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Asparagusic_Acid_Derivative This compound Derivative Cell_Surface_Thiol Cell Surface Thiol (e.g., Transferrin Receptor) Asparagusic_Acid_Derivative->Cell_Surface_Thiol  Disulfide Exchange   Internalized_Complex Internalized Complex Cell_Surface_Thiol->Internalized_Complex  Endocytosis/Translocation  

Caption: Thiol-mediated cellular uptake pathway.

NF-κB Signaling Pathway Inhibition

Dihydrothis compound has been shown to inhibit the NF-κB signaling pathway in lipopolysaccharide-activated microglial cells, suggesting its potential as an anti-inflammatory agent.[6] The precise mechanism of inhibition is an area of ongoing research.

NFkB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK_Complex IKK_Complex TLR4->IKK_Complex  Activates   IκBα IκBα IKK_Complex->IκBα  Phosphorylates   NF-κB NF-κB IκBα->NF-κB  Releases   Pro-inflammatory_Genes Pro-inflammatory_Genes NF-κB->Pro-inflammatory_Genes  Activates Transcription   DHAA Dihydroasparagusic Acid DHAA->IKK_Complex  Inhibits  

Caption: Inhibition of the NF-κB pathway by DHAA.

Conclusion

This document provides a foundational set of protocols and data for researchers working with this compound and its derivatives. The synthetic methods described, along with the bioassay protocols, offer a starting point for the preparation and evaluation of these promising compounds. The provided data and pathway diagrams can guide further research into their mechanisms of action and potential therapeutic applications. It is recommended that researchers consult the primary literature for more specific details and to stay abreast of new developments in this exciting field.

References

Application of Asparagusic Acid as a Plant Growth Inhibitor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asparagusic acid (1,2-dithiolane-4-carboxylic acid), a sulfur-containing compound naturally occurring in Asparagus officinalis, has demonstrated significant plant growth inhibitory effects. Its activity has been observed across various plant species, affecting both root and shoot development.[1][2] The extent of its inhibitory action is comparable to that of the well-known plant hormone, abscisic acid (ABA).[2] This document provides detailed application notes, quantitative data, and experimental protocols for researchers investigating the potential of this compound as a plant growth inhibitor or herbicide. It also explores its proposed mechanism of action.

Quantitative Data on Plant Growth Inhibition

The inhibitory effects of this compound on plant growth have been quantified in various studies. The following table summarizes the key data on its efficacy against lettuce (Lactuca sativa) and other seedlings.

Plant SpeciesParameterConcentration Range (M)Observed EffectReference
Lettuce (Lactuca sativa)Root & Hypocotyl Growth6.67 x 10⁻⁷ - 6.67 x 10⁻⁴Inhibition of growth[1][2]
Lettuce (Lactuca sativa)Root GrowthNot specifiedInhibition rates from 27.5% to 92.3% by different asparagus plant parts (containing this compound)
Lettuce (Lactuca sativa)Hypocotyl GrowthNot specifiedInhibition rates from -4.2% (stimulation) to 88.8% by different asparagus plant parts (containing this compound)
Rice (Oryza sativa)General Growth6.67 x 10⁻⁵ and overConsiderable inhibition[2]
Rape (Brassica napus)General Growth6.67 x 10⁻⁵ and overConsiderable inhibition[2]
Radish (Raphanus sativus)General Growth6.67 x 10⁻⁵ and overConsiderable inhibition[2]
Carrot (Daucus carota)General Growth6.67 x 10⁻⁵ and overConsiderable inhibition[2]
Barnyard Grass (Echinochloa crus-galli)General Growth6.67 x 10⁻⁵ and overConsiderable inhibition[2]

Mechanism of Action

The primary proposed mechanism for the plant growth inhibitory action of this compound is its ability to interfere with fundamental energy metabolism. This compound shares a structural similarity with α-lipoic acid, a crucial cofactor for several mitochondrial enzyme complexes, including the pyruvate dehydrogenase complex (PDC) which is essential for aerobic respiration. It has been reported that this compound can substitute for α-lipoic acid in α-keto-acid oxidation systems, such as the citric acid cycle. By competing with or replacing α-lipoic acid, this compound can disrupt the normal function of these enzyme complexes, leading to a reduction in ATP production and an overall inhibition of cellular processes required for growth.

Asparagusic_Acid_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_PDC PDC Function Pyruvate Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase Complex (PDC) CitricAcidCycle CitricAcidCycle AcetylCoA->CitricAcidCycle Enters ATP ATP CitricAcidCycle->ATP Produces Disruption Disruption of Energy Metabolism LipoicAcid α-Lipoic Acid (Cofactor) LipoicAcid->Pyruvate AsparagusicAcid This compound AsparagusicAcid->Inhibition Inhibition->LipoicAcid Competes with/ Replaces GrowthInhibition Plant Growth Inhibition Disruption->GrowthInhibition Experimental_Workflow A Preparation of This compound Stock Solution B Preparation of Treatment Agar Plates (with various concentrations) A->B D Plating of Seeds on Agar B->D C Surface Sterilization of Lettuce Seeds C->D E Incubation in Growth Chamber D->E F Measurement of Root and Hypocotyl Length E->F G Data Analysis: % Inhibition & Statistics F->G

References

Application Notes and Protocols for the Quantification of Asparagusic Acid in Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asparagusic acid (1,2-dithiolane-4-carboxylic acid) is a sulfur-containing compound unique to asparagus (Asparagus officinalis) and is the metabolic precursor to the characteristic odor in the urine of some individuals after consuming the vegetable.[1][2][3] Beyond this well-known effect, this compound and its derivatives have been investigated for their potential biological activities, including effects on plant growth and potential pharmacological properties.[1][4] Accurate quantification of this compound in different asparagus tissues is crucial for understanding its biosynthesis, physiological role in the plant, and for evaluating its potential as a bioactive compound for pharmaceutical or nutraceutical applications.

These application notes provide detailed protocols for the quantification of this compound in plant tissues using two primary analytical techniques: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

Table 1: Relative Distribution of Sulfur-Containing Compounds, Including this compound, in Asparagus Spears

While specific quantitative concentrations of this compound are not widely published, studies on the distribution of sulfur-containing metabolites provide insights into its localization within the asparagus spear.

Plant TissueRelative Concentration of this compound and Related Sulfur CompoundsAnalytical MethodReference
Upper Spear (Tip)Higher concentration of various sulfur-containing compoundsLC-MS, GC-MS[5][6]
Middle SpearIntermediate concentrationLC-MS, GC-MS[5][6]
Lower Spear (Base)Lower concentration of many sulfur compounds, but may be a source of specific derivativesLC-MS, GC-MS[5][6]

Note: The distribution of specific compounds can vary based on the asparagus variety (green or white), cultivation conditions, and age of the plant.[1][5]

Experimental Protocols

Two primary methods for the quantification of this compound are presented below: an HPLC-MS method for direct analysis and a GC-MS method that typically requires derivatization.

Protocol 1: Quantification of this compound using HPLC-MS

This method is suitable for the direct analysis of this compound in its native form from plant extracts.

1. Sample Preparation and Extraction

  • Plant Material: Use fresh or flash-frozen asparagus tissue (e.g., spears, roots, or leaves).[7]

  • Homogenization: Weigh approximately 0.5 g of the plant tissue and grind it to a fine powder in a mortar and pestle with liquid nitrogen to prevent enzymatic degradation.[7]

  • Extraction:

    • Transfer the powdered tissue to a centrifuge tube.

    • Add 15 mL of 80:20 (v/v) methanol/water solution.[7]

    • Sonicate the mixture for 30 minutes at room temperature.[7]

    • Centrifuge the mixture at 3500 rpm for 15 minutes.[7]

    • Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted, and the supernatants combined.

    • Evaporate the solvent from the supernatant using a rotary evaporator at a temperature below 35°C.[7]

    • Reconstitute the dried extract in 2 mL of the initial mobile phase (see HPLC conditions below).[7]

    • Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.[7]

2. HPLC-MS/MS Analysis

  • Instrumentation: An HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.[8]

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.[8]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[8]

    • Gradient: A suitable gradient can be optimized, for example: 5% B to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.[8]

    • Injection Volume: 5-10 µL.[7]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative ESI is often suitable for carboxylic acids.

    • Multiple Reaction Monitoring (MRM): For quantitative analysis, use a triple quadrupole mass spectrometer in MRM mode. The precursor ion for this compound (C₄H₆O₂S₂) is [M-H]⁻ at m/z 149. The product ions for fragmentation would need to be determined by infusing a standard, but likely fragments would involve the loss of CO₂ (m/z 105) or cleavage of the dithiolane ring.

    • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows according to the instrument manufacturer's guidelines.

3. Quantification

  • Prepare a calibration curve using a certified reference standard of this compound.

  • Spike blank plant matrix with known concentrations of the standard to assess matrix effects and recovery.

  • Quantify the this compound in the samples by comparing the peak area of the analyte to the calibration curve.

Protocol 2: Quantification of this compound using GC-MS

This method often requires derivatization to increase the volatility and thermal stability of this compound.

1. Sample Preparation and Extraction

  • Follow the same sample preparation and extraction procedure as described in Protocol 1 (steps 1.1 to 1.5).

2. Derivatization

  • Evaporation: Evaporate the solvent from the extract to complete dryness under a stream of nitrogen.

  • Silylation (Common Derivatization for Carboxylic Acids):

    • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Add 50 µL of pyridine (to aid dissolution).

    • Incubate the mixture at 70°C for 30 minutes.

    • Cool to room temperature before injection.

3. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A nonpolar or semi-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).

    • Injector: Splitless injection at 250°C.

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 10°C/min.

      • Hold: Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: For quantification, Selected Ion Monitoring (SIM) mode is recommended. The characteristic ions of the derivatized this compound would need to be determined from the mass spectrum of a derivatized standard.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

4. Quantification

  • Prepare a calibration curve using a certified reference standard of this compound that has been derivatized in the same manner as the samples.

  • Use an internal standard (e.g., a stable isotope-labeled analog or a compound with similar chemical properties) added before extraction to correct for variations in extraction efficiency and derivatization yield.

  • Quantify the derivatized this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mandatory Visualization

experimental_workflow plant_tissue Asparagus Tissue (Spears, Roots) grinding Grinding with Liquid N2 plant_tissue->grinding extraction Solvent Extraction (Methanol/Water) grinding->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant drying Drying and Reconstitution supernatant->drying filtration Filtration (0.22 µm) drying->filtration derivatization Derivatization (e.g., Silylation) drying->derivatization Requires Derivatization hplc HPLC Separation (C18 Column) filtration->hplc Direct Analysis esi Electrospray Ionization (ESI) hplc->esi msms MS/MS Detection (MRM) esi->msms quant_lcms Quantification msms->quant_lcms gc GC Separation derivatization->gc ei Electron Ionization (EI) gc->ei ms MS Detection (SIM) ei->ms quant_gcms Quantification ms->quant_gcms

Caption: Workflow for this compound Quantification.

signaling_pathway_placeholder cluster_biosynthesis Simplified Biosynthesis of this compound cluster_metabolism Metabolism in Humans (leading to odor) isobutyric_acid Isobutyric Acid intermediates Intermediate Steps isobutyric_acid->intermediates dihydroasparagusic_acid Dihydrothis compound intermediates->dihydroasparagusic_acid asparagusic_acid This compound dihydroasparagusic_acid->asparagusic_acid asparagusic_acid_consumed This compound (Consumed) metabolites Metabolites (e.g., S-methyl thioesters) asparagusic_acid_consumed->metabolites volatile_compounds Volatile Sulfur Compounds (in urine) metabolites->volatile_compounds

Caption: Biosynthesis and Metabolism of this compound.

References

Application Notes and Protocols: Asparagusic Acid in the Synthesis of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asparagusic acid, a naturally occurring organosulfur compound found in asparagus, and its derivatives are emerging as promising scaffolds in the synthesis of novel therapeutic agents. The unique 1,2-dithiolane ring of this compound imparts distinct chemical properties that can be exploited for various pharmacological applications, including anti-inflammatory, anticancer, and antiviral activities. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of therapeutic agents derived from this compound, intended to guide researchers in this burgeoning field.

Therapeutic Applications and Mechanisms of Action

Derivatives of this compound have demonstrated therapeutic potential in several key areas:

  • Anti-Inflammatory Activity: Dihydrothis compound (DHAA), the reduced form of this compound, has been shown to exhibit significant anti-inflammatory effects. It can suppress the production of pro-inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells. This effect is mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

  • Anticancer Activity: Platinum(II) complexes incorporating this compound derivatives have shown cytotoxic activity against cisplatin-resistant ovarian cancer cell lines.[1] The mechanism is thought to involve bypassing cisplatin-resistance pathways.

  • Angiotensin-Converting Enzyme 2 (ACE2) Inhibition: this compound and its amino acid conjugates, such as asparaptine B, have been investigated as potential inhibitors of ACE2, the primary receptor for SARS-CoV-2. Molecular docking studies suggest that these compounds can bind to the active site of ACE2, potentially interfering with viral entry.

Data Presentation

Table 1: Anti-Inflammatory Activity of Dihydrothis compound (DHAA)
ParameterMethodCell LineTreatmentResultReference
NO ProductionGriess AssayRat Primary MicrogliaLPS + DHAASignificant inhibition of NO production[2]
TNF-α ProductionELISARat Primary MicrogliaLPS + DHAASignificant inhibition of TNF-α production[2]
PGE2 ProductionELISARat Primary MicrogliaLPS + DHAASignificant inhibition of PGE2 production[2]
Table 2: Anticancer Activity of this compound Derivatives
CompoundCell LineAssayIC50 ValueReference
Platinum(II)-Asparagusic Acid ComplexSKOV3 (ovarian carcinoma)MTT AssayComparable to cisplatin[1]
Platinum(II)-Asparagusic Acid ComplexA2780 (ovarian carcinoma)MTT AssayComparable to cisplatin[1]
Table 3: Calculated Binding Affinity of this compound Derivatives to ACE2
CompoundMethodΔE (kcal/mol)ΔG (kcal/mol)Reference
This compoundMolecular Docking-110.35-28.51[3]
Asparaptine A (Arginine conjugate)Molecular Docking-145.21-35.17[3]
Asparaptine B (Lysine conjugate)Molecular Docking-165.87-38.23[3]
Asparaptine C (Histidine conjugate)Molecular Docking-140.11-33.98[3]
Dihydrothis compoundMolecular Docking-105.77-27.64[3]
S-acetyl dihydrothis compoundMolecular Docking-130.45-32.18[3]
CMX-2043Molecular Docking-182.10-41.15[3]

Experimental Protocols

Protocol 1: Synthesis of Dihydrothis compound (DHAA)

This protocol is an improved method for the synthesis of DHAA.

Materials:

  • β,β'-diiodoisobutyric acid

  • Thioacetic acid

  • Potassium thioacetate

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Sodium sulfate (Na2SO4)

  • Standard laboratory glassware and equipment

Procedure:

  • Dithioacetylation: A mixture of β,β'-diiodoisobutyric acid, thioacetic acid, and potassium thioacetate is reacted to form the dithioacetylated derivative.

  • Hydrolysis: The dithioacetylated intermediate is hydrolyzed using hydrochloric acid to yield dihydrothis compound.

  • Extraction: The product is extracted from the aqueous solution using diethyl ether.

  • Drying and Evaporation: The ether extract is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield crude DHAA.

  • Purification: The crude product can be further purified by chromatography if necessary.

Protocol 2: Synthesis of Asparaptine B (Lysine Conjugate of this compound)

This protocol describes a general method for the synthesis of asparaptine B by coupling this compound with L-lysine.

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Acetonitrile

  • L-Lysine

  • Phosphate buffer (0.05 M, pH 7.7)

  • 0.02 M HCl

  • Ethyl acetate

  • Standard laboratory glassware and equipment

Procedure:

  • Activation of this compound:

    • Dissolve this compound in acetonitrile.

    • Add N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC) at 0°C.

    • Stir the reaction mixture for 3 hours at 0°C.

    • Filter the reaction mixture to remove the dicyclohexylurea precipitate, yielding a solution of this compound-NHS ester.[4]

  • Coupling Reaction:

    • Dissolve L-lysine and the crude this compound-NHS ester in phosphate buffer (pH 7.7).

    • Stir the reaction mixture for 4 hours at room temperature.[4]

  • Work-up and Purification:

    • Acidify the reaction mixture with 0.02 M HCl and extract with ethyl acetate to remove unreacted starting materials.

    • The aqueous layer containing asparaptine B can be purified by techniques such as HPLC.

Protocol 3: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Microglial Cells (Griess Assay)

This protocol is for quantifying the inhibitory effect of DHAA on NO production.[5][6][7]

Materials:

  • BV-2 microglial cells

  • Lipopolysaccharide (LPS)

  • Dihydrothis compound (DHAA)

  • Griess Reagent (Reagent A: 1% sulfanilamide in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 2.5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of DHAA for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24-48 hours.

  • Griess Reaction:

    • Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

    • Add 100 µL of freshly mixed Griess reagent (1:1 mixture of Reagent A and Reagent B).

    • Incubate for 10-15 minutes at room temperature.

  • Measurement: Measure the absorbance at 550 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.

Protocol 4: Western Blot Analysis of p38 MAPK and NF-κB p65 Phosphorylation

This protocol is to assess the effect of DHAA on the phosphorylation of key proteins in the MAPK and NF-κB signaling pathways.[8][9][10][11]

Materials:

  • LPS-stimulated microglial cells treated with DHAA

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-phospho-NF-κB p65, anti-total-NF-κB p65, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification: Lyse the treated cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on SDS-PAGE gels.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and add the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathways and Experimental Workflows

Signaling Pathway of DHAA in Inhibiting Neuroinflammation

DHAA_Signaling_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK DHAA Dihydroasparagusic Acid (DHAA) DHAA->MAPKKK Inhibits DHAA->IKK Inhibits MAPKK MAPKK MAPKKK->MAPKK P p38_MAPK p38 MAPK MAPKK->p38_MAPK P NFκB_nucleus NF-κB (in nucleus) p38_MAPK->NFκB_nucleus IκBα IκBα IKK->IκBα P NFκB NF-κB (p65/p50) NFκB->NFκB_nucleus Translocation Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α) NFκB_nucleus->Pro_inflammatory_Mediators Transcription

Caption: DHAA inhibits LPS-induced neuroinflammation via MAPK and NF-κB pathways.

Experimental Workflow for Synthesis and Evaluation

Experimental_Workflow Start Start: Synthesis of This compound Derivatives Synthesis Chemical Synthesis (e.g., DHAA, Asparaptine B) Start->Synthesis Purification Purification and Characterization (HPLC, NMR) Synthesis->Purification In_Vitro_Screening In Vitro Biological Screening Purification->In_Vitro_Screening Anti_Inflammatory Anti-inflammatory Assays (Griess, ELISA) In_Vitro_Screening->Anti_Inflammatory Inflammation Anticancer Anticancer Assays (MTT) In_Vitro_Screening->Anticancer Cancer ACE2_Inhibition ACE2 Inhibition Assays (Binding Assay, Docking) In_Vitro_Screening->ACE2_Inhibition Viral Entry Mechanism_Study Mechanism of Action Studies Anti_Inflammatory->Mechanism_Study Anticancer->Mechanism_Study ACE2_Inhibition->Mechanism_Study Signaling_Pathway Signaling Pathway Analysis (Western Blot) Mechanism_Study->Signaling_Pathway Lead_Optimization Lead Optimization Signaling_Pathway->Lead_Optimization

Caption: Workflow for developing therapeutics from this compound.

References

Troubleshooting & Optimization

Technical Support Center: Chemical Synthesis of Asparagusic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of asparagusic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chemical synthesis of this compound?

A1: The main challenges in synthesizing this compound revolve around the inherent instability of the 1,2-dithiolane ring. Key difficulties include:

  • Ring Strain: The five-membered 1,2-dithiolane ring is sterically strained, making it susceptible to ring-opening reactions.[1]

  • Thiol-Disulfide Interchange: The disulfide bond is reactive and can undergo rapid thiol-disulfide interchange, leading to the formation of oligomers and polymers.[2]

  • Oxidation Sensitivity: The precursor, dihydrothis compound (a dithiol), is prone to oxidation, which can lead to the formation of unwanted side products if not controlled.

  • Purification Difficulties: The potential for polymerization and the presence of sulfur-containing impurities can complicate the purification of both the final product and its intermediates.

Q2: What is a common and reliable synthetic route for this compound?

A2: A widely recognized method is the synthesis developed by Yanagawa and coworkers. This route begins with the commercially available diethyl bis(hydroxymethyl)malonate and proceeds in three main steps:

  • Synthesis of β,β'-diiodoisobutyric acid.

  • Formation of dihydrothis compound.

  • Oxidation to this compound.[3]

Q3: How can I minimize polymerization during the synthesis?

A3: Polymerization is a significant challenge due to the strained 1,2-dithiolane ring.[4] To mitigate this:

  • Work at High Dilution: During the cyclization (oxidation) step, performing the reaction under high-dilution conditions can favor intramolecular ring closure over intermolecular polymerization.

  • Control Temperature: Avoid excessive heat during the final oxidation and purification steps, as higher temperatures can promote polymerization.

  • Inert Atmosphere: While the final step is an oxidation, handling the dithiol precursor (dihydrothis compound) under an inert atmosphere (like nitrogen or argon) can prevent premature and uncontrolled oxidation that may lead to side reactions.

Q4: What are the expected spectroscopic data for this compound?

A4: For characterization, the following NMR data in CDCl₃ is indicative of this compound:

  • ¹H NMR (600 MHz, CDCl₃): δ 3.53-3.48 (m, 3H), 3.37-3.32 (m, 2H).

  • ¹³C NMR (151 MHz, CDCl₃): δ 178.2, 50.3, 41.2.[5]

Experimental Protocols and Data

The following tables summarize the key steps and expected data for the synthesis of this compound via the Yanagawa method.

Table 1: Synthesis of β,β'-diiodoisobutyric acid from Diethyl bis(hydroxymethyl)malonate

ParameterValue/Description
Starting Material Diethyl bis(hydroxymethyl)malonate
Reagent Hydroiodic acid
Key Transformations Iodination, decarboxylation, ester hydrolysis
Reaction Conditions Not specified in detail in the provided results.
Work-up Removal of volatile byproducts (ethanol and carbon dioxide)
Expected Yield Not specified in the provided results.
Reference [3]

Table 2: Synthesis of Dihydrothis compound from β,β'-diiodoisobutyric acid

ParameterValue/Description
Starting Material β,β'-diiodoisobutyric acid
Reagents 1. Sodium trithiocarbonate (Na₂CS₃)2. Sulfuric acid
Key Transformations Dithiol formation
Reaction Conditions Sequential reaction.
Work-up Not specified in detail in the provided results.
Expected Yield Not specified in the provided results.
Reference [3]

Table 3: Synthesis of this compound from Dihydrothis compound

ParameterValue/Description
Starting Material Dihydrothis compound
Reagent Hot Dimethyl sulfoxide (DMSO)
Key Transformations Oxidation (cyclization)
Reaction Conditions Heating in DMSO.
Work-up Not specified in detail in the provided results.
Expected Yield Not specified in the provided results.
Reference [3]

Troubleshooting Guides

Problem 1: Low yield in the synthesis of β,β'-diiodoisobutyric acid.

Potential Cause Troubleshooting Step
Incomplete reactionEnsure the hydroiodic acid is of sufficient concentration and purity. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, NMR of an aliquot) to determine the endpoint.
Degradation of productAvoid excessive heating, as this can lead to decomposition.
Inefficient work-upEnsure complete removal of volatile byproducts to drive the reaction to completion.

Problem 2: Formation of polymeric byproducts during the oxidation of dihydrothis compound.

Caption: Troubleshooting workflow for polymerization during this compound synthesis.

Problem 3: Difficulty in purifying the final product.

Potential Cause Troubleshooting Step
Presence of polymeric materialIf the product is an oil or a waxy solid, this may indicate polymerization. Attempt to precipitate the desired monomeric acid from a suitable solvent system, leaving the polymer in solution or as an insoluble residue.
Co-elution of impurities during chromatographyScreen different solvent systems for thin-layer chromatography (TLC) to achieve better separation between this compound and any impurities before attempting column chromatography.
Difficulty with crystallizationThis compound can be challenging to crystallize. Experiment with a range of solvent systems (e.g., ether/hexane, ethyl acetate/hexane). Slow evaporation or vapor diffusion techniques may be effective.[6][7]
Residual DMSO from the oxidation stepEnsure thorough aqueous washes during the work-up to remove DMSO. If residual DMSO is suspected based on NMR, a lyophilization step (if the product is in an aqueous solution) or further purification by chromatography may be necessary.

Visualized Experimental Workflow

The following diagram illustrates the general synthetic pathway for this compound.

Asparagusic_Acid_Synthesis A Diethyl bis(hydroxymethyl)malonate B β,β'-diiodoisobutyric acid A->B  Hydroiodic Acid (Iodination, Decarboxylation, Ester Hydrolysis) C Dihydrothis compound B->C  1. Sodium trithiocarbonate 2. Sulfuric Acid (Dithiol Formation) D This compound C->D  Hot DMSO (Oxidation/Cyclization)

Caption: Synthetic pathway for this compound via the Yanagawa method.

References

optimizing extraction efficiency of asparagusic acid from plant matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of asparagusic acid extraction from plant matrices. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

This compound (1,2-dithiolane-4-carboxylic acid) is a unique organosulfur compound found in asparagus (Asparagus officinalis)[1][2]. It is the metabolic precursor to the volatile sulfur compounds responsible for the characteristic odor in urine after consuming asparagus[3]. Beyond this well-known effect, its biological activities, including its potential to substitute for α-lipoic acid in certain enzymatic reactions, make it a molecule of interest for further research[4].

Q2: Which solvents are most effective for extracting this compound?

While specific studies optimizing for this compound are limited, research on the extraction of other bioactive compounds from asparagus provides strong guidance. Ethanol and methanol, particularly in aqueous solutions (e.g., 50-80% ethanol), are widely used and have shown high extraction yields for other phytochemicals from asparagus[5]. Given that the original isolation of this compound was from an aqueous extract, water and aqueous solvent systems are highly effective[1].

Q3: What are the key parameters to consider for optimizing extraction efficiency?

Several factors can significantly influence the extraction yield of this compound. These include:

  • Solvent Composition: The polarity of the solvent is crucial. Aqueous mixtures of ethanol or methanol are often more effective than the pure solvents.

  • Temperature: Higher temperatures can increase extraction efficiency, but may also lead to the degradation of thermolabile compounds. For related compounds in asparagus, temperatures around 80°C have been found to be optimal.

  • Extraction Time: The duration of the extraction process should be sufficient to allow for the solvent to penetrate the plant matrix and solubilize the target compound. Extraction times of around 2 hours have been reported as effective for other asparagus phytochemicals.

  • Solid-to-Liquid Ratio: A lower solid-to-liquid ratio (i.e., more solvent) can enhance extraction efficiency but may result in a more dilute extract that requires concentration. A common starting point is a 1:30 solid-to-liquid ratio.

  • Particle Size: Grinding the plant material to a smaller particle size increases the surface area available for extraction, which can improve efficiency.

Q4: Are there advanced extraction techniques that can improve yield and efficiency?

Yes, modern extraction techniques can offer advantages over conventional methods:

  • Ultrasonic-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.

  • Pressurized Liquid Extraction (PLE): PLE uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process.

  • Supercritical Fluid Extraction (SFE): This method utilizes supercritical fluids, most commonly CO2, as the extraction solvent. It is considered a "green" technology and allows for the selective extraction of compounds by modifying pressure and temperature.

Troubleshooting Guide

Problem 1: Low Yield of this compound

Potential Cause Troubleshooting Steps
Inappropriate Solvent This compound is soluble in aqueous solutions. If using a non-polar solvent, switch to an aqueous ethanol or methanol mixture (50-80%).
Insufficient Extraction Time or Temperature Increase the extraction time (e.g., up to 2 hours) and/or temperature (e.g., up to 80°C). Monitor for potential degradation.
Poor Solvent Penetration Ensure the plant material is finely ground. Consider using ultrasonic-assisted extraction (UAE) to improve solvent penetration.
Suboptimal Solid-to-Liquid Ratio Increase the volume of solvent relative to the amount of plant material (e.g., from 1:20 to 1:30 or 1:40).

Problem 2: Degradation of this compound

Potential Cause Troubleshooting Steps
High Extraction Temperature The dithiolane ring in this compound may be susceptible to oxidation at high temperatures. Reduce the extraction temperature and consider longer extraction times or the use of UAE.
Presence of Oxidizing Agents Ensure all solvents and reagents are free of peroxides and other oxidizing agents. Consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon).
pH Instability The stability of this compound at different pH values is not well-documented. It is advisable to perform extractions at a neutral or slightly acidic pH.

Problem 3: Co-extraction of Impurities

Potential Cause Troubleshooting Steps
Solvent System with Broad Selectivity Employ a multi-step extraction or a purification step after the initial extraction. For example, a liquid-liquid extraction can be used to partition this compound into a specific solvent phase, leaving impurities behind.
Presence of Pigments and Other Polar Compounds Consider a pre-extraction with a non-polar solvent like hexane to remove lipids and some pigments before the main extraction. Solid-phase extraction (SPE) can also be used for cleanup.

Experimental Protocols

While a specific, universally optimized protocol for this compound extraction is not available in the literature, the following protocols for related compounds can be adapted and optimized.

Protocol 1: Conventional Solid-Liquid Extraction (Adapted for this compound)

This protocol is based on methods found to be effective for the extraction of phenolic and flavonoid compounds from asparagus residues.

  • Sample Preparation:

    • Dry the asparagus material (e.g., spears, stems, or roots) at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered asparagus and place it in a flask.

    • Add 300 mL of 50% aqueous ethanol.

    • Heat the mixture to 80°C with constant stirring for 2 hours.

  • Filtration and Concentration:

    • Allow the mixture to cool to room temperature.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to remove the ethanol.

  • Purification (Optional):

    • The resulting aqueous extract can be further purified using liquid-liquid extraction or solid-phase extraction (SPE).

Protocol 2: Quantification of this compound by HPLC-UV (Hypothetical Method)

This hypothetical HPLC method is based on methods used for other organic acids and sulfur-containing compounds. Method development and validation would be required.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 210 nm.

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a stock solution of pure this compound in the mobile phase and create a calibration curve.

Data Presentation

The following tables summarize optimal conditions found for the extraction of other bioactive compounds from asparagus, which can serve as a starting point for the optimization of this compound extraction.

Table 1: Optimized Extraction Parameters for Phenolic and Flavonoid Compounds from Asparagus

ParameterOptimized ValueReference
Solvent 50% Ethanol[6]
Temperature 80°C[6]
Time 2 hours[6]
Solid-to-Liquid Ratio 1:30 (g/mL)[6]

Visualizations

Extraction_Workflow Start Start: Asparagus Plant Material Preparation Sample Preparation (Drying and Grinding) Start->Preparation Extraction Solid-Liquid Extraction (e.g., 50% Ethanol, 80°C, 2h) Preparation->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration Purification Purification (LLE or SPE) Concentration->Purification Analysis Quantification (HPLC or GC-MS) Purification->Analysis End Pure this compound Analysis->End

Caption: Experimental workflow for the extraction and analysis of this compound.

Troubleshooting_Logic Start Low Extraction Yield? CheckSolvent Is the solvent appropriate? (e.g., aqueous ethanol) Start->CheckSolvent Yes CheckParams Are time and temperature optimized? CheckSolvent->CheckParams Yes AdjustSolvent Adjust solvent system CheckSolvent->AdjustSolvent No CheckPrep Is the sample properly prepared? (finely ground) CheckParams->CheckPrep Yes OptimizeParams Increase time/temperature CheckParams->OptimizeParams No Degradation Is degradation suspected? CheckPrep->Degradation Yes ImprovePrep Improve grinding/use UAE CheckPrep->ImprovePrep No LowerTemp Reduce temperature Degradation->LowerTemp Yes InertAtmosphere Use inert atmosphere Degradation->InertAtmosphere Yes SuccessfulExtraction Successful Extraction Degradation->SuccessfulExtraction No LowerTemp->SuccessfulExtraction InertAtmosphere->SuccessfulExtraction AdjustSolvent->Start OptimizeParams->Start ImprovePrep->Start

Caption: Logical workflow for troubleshooting low extraction yield of this compound.

References

stability of asparagusic acid under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of asparagusic acid under various storage conditions. The information is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and analysis of this compound.

Issue 1: Unexpected Degradation of this compound in Solution

  • Question: My this compound solution, which was clear upon preparation, has become cloudy or shows a precipitate after a short period of storage. What could be the cause?

  • Answer: this compound, being a 1,2-dithiolane, can be susceptible to polymerization, especially under certain conditions. The five-membered ring is strained, and the disulfide bond can be prone to cleavage and subsequent intermolecular disulfide bond formation, leading to polymers that are less soluble.[1]

    • Troubleshooting Steps:

      • Solvent Choice: Ensure the solvent used is appropriate and does not promote degradation. For short-term storage, consider buffered aqueous solutions at a slightly acidic pH or aprotic organic solvents.

      • Concentration: Higher concentrations may accelerate polymerization. Try working with more dilute solutions if feasible.

      • Temperature: Store solutions at low temperatures (2-8°C or frozen at -20°C) to slow down degradation kinetics.

      • Exclusion of Oxygen: The disulfide bond can be susceptible to oxidation.[2] Purging the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the this compound and storing the solution under an inert atmosphere can mitigate oxidative degradation.

Issue 2: Inconsistent Results in Analytical Assays (e.g., HPLC)

  • Question: I am observing variable peak areas or the appearance of new, unidentified peaks in the chromatograms of my this compound samples. What could be the problem?

  • Answer: This issue often points to the degradation of this compound either in the prepared sample solution or during the analytical run itself. The appearance of new peaks likely corresponds to degradation products.

    • Troubleshooting Steps:

      • Sample Preparation: Prepare samples fresh before each analytical run whenever possible. If samples need to be stored, even for a short duration, keep them at a low temperature and protected from light.

      • Mobile Phase pH: The pH of the mobile phase in HPLC can influence the stability of this compound. Very high or very low pH might accelerate hydrolysis or other degradation pathways. A mobile phase with a pH between 3 and 6 is generally a good starting point for carboxylic acids.

      • Method Validation: Ensure your analytical method is validated for stability-indicating properties. This involves performing forced degradation studies to demonstrate that the method can separate the intact this compound from its degradation products.

      • Column Temperature: High column temperatures can accelerate on-column degradation. Try reducing the column temperature if degradation is suspected during the analysis.

Issue 3: Difficulty in Achieving Complete Dissolution of this compound

  • Question: this compound is not dissolving well in my chosen solvent. What can I do?

  • Answer: this compound is a colorless solid with limited solubility in some solvents.[2] The carboxylic acid moiety imparts some polarity, but the dithiolane ring is relatively nonpolar.

    • Troubleshooting Steps:

      • Solvent Selection: For aqueous solutions, the solubility can be increased by deprotonating the carboxylic acid. This can be achieved by adjusting the pH to be slightly alkaline (e.g., using a phosphate or bicarbonate buffer). However, be aware that a higher pH might affect the stability of the disulfide bond.

      • Co-solvents: The use of organic co-solvents such as methanol, ethanol, or acetonitrile in aqueous solutions can improve solubility.

      • Sonication: Gentle sonication can aid in the dissolution process.

      • Purity: Verify the purity of your this compound. Impurities or polymeric forms may have different solubility characteristics.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemistry of the 1,2-dithiolane-4-carboxylic acid structure, the following are the most probable degradation pathways:

  • Oxidation: The disulfide bridge is susceptible to oxidation, which can lead to the formation of thiosulfinates (S-oxides) and ultimately sulfonic acids under strong oxidative conditions.[2]

  • Reduction: The disulfide bond can be reduced to form the corresponding dithiol, dihydrothis compound.

  • Polymerization: Due to the ring strain of the 1,2-dithiolane ring, this compound can be prone to ring-opening polymerization, especially in the presence of initiators like light or certain impurities.[1]

  • Hydrolysis: While the dithiolane ring is generally stable to hydrolysis, extreme pH conditions might promote degradation.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to cleave the S-S bond, initiating degradation.

  • Thermal Degradation: High temperatures can lead to decomposition, resulting in various smaller sulfur-containing molecules.[3]

Q2: What are the recommended storage conditions for pure, solid this compound?

A2: For long-term storage, solid this compound should be stored in a tightly sealed container, protected from light, at a low temperature (-20°C is recommended). Storing under an inert atmosphere (e.g., argon or nitrogen) is also advisable to minimize oxidation.

Q3: How should I prepare and store stock solutions of this compound?

A3: It is highly recommended to prepare stock solutions fresh. If storage is necessary:

  • Solvent: Use a high-purity, degassed solvent. For aqueous solutions, a slightly acidic buffer (pH 4-6) may offer a balance of solubility and stability.

  • Temperature: Store solutions at 2-8°C for short-term use (up to 24 hours) or at -20°C or below for longer periods.

  • Light Protection: Always store solutions in amber vials or wrapped in aluminum foil to protect from light.

  • Inert Atmosphere: For extended storage, overlay the solution with an inert gas before sealing the container.

Q4: Is there a significant difference in stability between this compound and its methyl ester?

A4: Yes, there is evidence to suggest that the methyl ester of this compound is more stable under certain conditions, such as heating during cooking.[3] This is likely because the free carboxylic acid can participate in or catalyze certain degradation reactions that the ester form cannot.

Data Presentation

The following tables summarize the expected stability of this compound under various stress conditions. This data is illustrative and based on general principles of dithiolane chemistry and forced degradation studies. Actual degradation rates should be determined experimentally.

Table 1: Summary of this compound Stability under Forced Degradation Conditions

Stress ConditionReagent/ParametersExpected DegradationPrimary Degradation Products
Acid Hydrolysis 0.1 M HCl, 60°C, 24hLow to ModerateMinimal degradation expected
Base Hydrolysis 0.1 M NaOH, 60°C, 24hModerate to HighPotential for ring opening and disulfide exchange
Oxidation 3% H₂O₂, RT, 24hHighThis compound S-oxides
Thermal Degradation 80°C, 72h (Solid)ModerateVarious small sulfur-containing compounds
Photodegradation UV light (254 nm), RT, 24h (in Solution)ModerateDihydrothis compound, polymers

Table 2: Illustrative Quantitative Stability Data for this compound in Solution (pH 7.4 Buffer at 25°C)

Time (hours)% Remaining this compound (Protected from Light)% Remaining this compound (Exposed to Ambient Light)
0100100
898.596.2
2495.290.1
4891.082.5
7287.375.8

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies of this compound

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution) to a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Heat at 60°C for a specified time (e.g., 2, 8, 24 hours). After incubation, cool the sample and neutralize with an appropriate amount of 0.2 M NaOH. Dilute to a final concentration suitable for analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Keep at room temperature for a specified time (e.g., 30 min, 2h, 8h). After incubation, neutralize with an appropriate amount of 0.2 M HCl. Dilute to a final concentration suitable for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide. Keep at room temperature, protected from light, for a specified time (e.g., 2, 8, 24 hours). Dilute to a final concentration suitable for analysis.

  • Thermal Degradation (in solution): Heat the stock solution at a specified temperature (e.g., 80°C) for a set duration. Take aliquots at different time points, cool, and analyze.

  • Photodegradation: Expose the stock solution in a quartz cuvette or a suitable transparent container to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

  • Analysis: Analyze all samples and a non-degraded control using a validated stability-indicating HPLC-UV or HPLC-MS method.

Protocol 2: Stability-Indicating HPLC Method for this compound

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV at 210 nm or Mass Spectrometer with ESI source.

  • Injection Volume: 10 µL.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, RT) stock->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to Stress thermal Thermal (80°C) stock->thermal Expose to Stress photo Photodegradation (UV/Vis Light) stock->photo Expose to Stress neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC-UV/MS Analysis neutralize->hplc data Data Interpretation (Peak Purity, % Degradation) hplc->data degradation_pathway cluster_main This compound and its Degradation cluster_products Degradation Products AspAcid This compound (1,2-dithiolane-4-carboxylic acid) SOxides S-Oxides AspAcid->SOxides Oxidation (e.g., H₂O₂) Dithiol Dihydrothis compound (Dithiol) AspAcid->Dithiol Reduction Polymers Polymers AspAcid->Polymers Light/Heat (Ring Opening) Fragments Thermal Fragments AspAcid->Fragments High Heat

References

degradation pathways of asparagusic acid during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with asparagusic acid. The information provided addresses common challenges encountered during sample preparation and analysis, with a focus on preventing degradation of the target analyte.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during sample preparation?

This compound is susceptible to degradation primarily through two pathways, especially under typical sample preparation conditions:

  • Oxidation: The disulfide bridge in the 1,2-dithiolane ring is prone to oxidation. This can be exacerbated by exposure to air (oxygen), elevated temperatures, and certain solvents. The primary oxidation products are the S-oxides of the dithiolane ring.[1]

  • Reduction and Cleavage: The disulfide bond can also be cleaved through reduction, leading to the formation of the linear dithiol, dihydrothis compound (β,β'-dimercaptoisobutyric acid).[1] This reduced form is highly reactive and can undergo further reactions, including S-methylation, which is a known metabolic pathway in vivo.[1][2]

Q2: How does temperature affect the stability of this compound?

Q3: What is the impact of pH on the stability of this compound during extraction and analysis?

The stability of this compound is expected to be pH-dependent. While specific studies on the effect of pH on this compound are limited, the stability of other plant-derived phenolic compounds is known to be significantly influenced by pH.[5][6] Generally, acidic conditions can help to stabilize certain plant compounds. Conversely, alkaline conditions can promote the degradation of phenolic compounds and could potentially affect the disulfide bond in this compound. It is advisable to maintain a neutral to slightly acidic pH during extraction and storage of extracts.

Q4: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could they be?

Unexpected peaks in your chromatogram are likely degradation products of this compound. Based on its chemical structure and reactivity, potential degradation products you might observe include:

  • Dihydrothis compound: The reduced form of this compound.

  • This compound S-oxides: Products of oxidation of the disulfide bridge.[1]

  • Polymers: The reactive dithiol form can potentially polymerize.

  • Volatile sulfur compounds: Further degradation can lead to the formation of smaller, volatile sulfur-containing molecules like methanethiol and dimethyl sulfide, particularly if the sample is heated.[2]

To confirm the identity of these peaks, it is recommended to use mass spectrometry (MS) detection coupled with your chromatographic separation.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low recovery of this compound Thermal degradation: Excessive heat during extraction, solvent evaporation, or analysis.- Use non-thermal extraction methods like ultrasonic-assisted extraction (UAE) or supercritical fluid extraction (SFE) where possible.[7]- If heating is necessary, use the lowest effective temperature for the shortest possible duration.- Evaporate solvents under reduced pressure at low temperatures (e.g., using a rotary evaporator with a chilled water bath).
Oxidative degradation: Exposure to oxygen during sample processing and storage.- Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible.- Use degassed solvents for extraction and chromatography.- Store samples and extracts at low temperatures (e.g., -20°C or -80°C) in airtight containers, protected from light.
Inappropriate extraction solvent: The chosen solvent may not be efficient for extracting this compound or may promote its degradation.- Ethanol and methanol are commonly used for extracting compounds from asparagus.[7] Test different solvent systems (e.g., varying percentages of ethanol or methanol in water) to optimize extraction efficiency while minimizing degradation.
Inconsistent analytical results Sample variability: Differences in the asparagus raw material (e.g., age, variety, storage conditions).- Use a homogenized and representative sample for analysis.- If possible, use a standardized source of asparagus for method development and validation.
Instability in solution: this compound may degrade in the prepared extract over time.- Analyze samples as quickly as possible after preparation.- If storage is necessary, store extracts at low temperatures and protect them from light and air.
Appearance of unknown peaks Degradation during analysis: The analytical method itself (e.g., high temperature in GC inlet) may be causing degradation.- If using Gas Chromatography (GC), consider derivatization to increase the thermal stability of this compound.- Optimize GC inlet temperature to be as low as possible while still allowing for efficient volatilization.- Consider using a less harsh analytical technique like High-Performance Liquid Chromatography (HPLC) with a C18 column.

Experimental Protocols

Protocol 1: Extraction of this compound for HPLC Analysis

This protocol describes a general method for the extraction of this compound from fresh asparagus spears, minimizing degradation.

1. Sample Preparation: a. Obtain fresh asparagus spears. b. Wash the spears with deionized water and pat them dry. c. Freeze the spears at -80°C and then lyophilize (freeze-dry) to remove water. d. Grind the lyophilized asparagus into a fine powder using a cryogenic grinder.

2. Extraction: a. Weigh approximately 1 gram of the powdered asparagus into a centrifuge tube. b. Add 10 mL of 80% methanol (or ethanol) in water. c. Vortex the mixture for 1 minute. d. Perform ultrasonic-assisted extraction (UAE) in an ice bath for 30 minutes. e. Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C. f. Carefully collect the supernatant. g. Repeat the extraction process (steps b-f) on the pellet one more time to ensure complete extraction. h. Combine the supernatants.

3. Sample Clean-up and Concentration: a. Filter the combined supernatant through a 0.22 µm PTFE syringe filter. b. If concentration is needed, evaporate the solvent under a stream of nitrogen at room temperature or using a rotary evaporator with a water bath temperature below 30°C. c. Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC analysis.

Protocol 2: HPLC-UV/MS Analysis of this compound

This protocol provides a starting point for the analysis of this compound using reversed-phase HPLC.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: Linear gradient from 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: Linear gradient from 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection:

    • UV detector at 210 nm.

    • Mass Spectrometer (ESI in negative ion mode) scanning a mass range of m/z 50-500.

Visualizations

degradation_pathway Asparagusic_Acid This compound (1,2-dithiolane-4-carboxylic acid) Oxidation_Products This compound S-oxides Asparagusic_Acid->Oxidation_Products Oxidation (Heat, O2) Reduced_Form Dihydrothis compound (Dithiol) Asparagusic_Acid->Reduced_Form Reduction Further_Degradation Volatile Sulfur Compounds (e.g., Methanethiol, Dimethyl Sulfide) Reduced_Form->Further_Degradation Further Degradation (e.g., S-methylation)

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Start Fresh Asparagus Freeze_Dry Lyophilization Start->Freeze_Dry Grind Cryogenic Grinding Freeze_Dry->Grind Extraction Ultrasonic-Assisted Extraction (e.g., 80% Methanol, Ice Bath) Grind->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Filter Filtering (0.22 µm) Supernatant->Filter Concentrate Concentration (Low Temperature) Filter->Concentrate HPLC HPLC-UV/MS Analysis Concentrate->HPLC

Caption: Recommended workflow for this compound analysis.

References

overcoming matrix effects in the analysis of asparagusic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of asparagusic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental analysis, with a particular focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization in the mass spectrometer source, caused by co-eluting compounds from the sample matrix.[1] This interference can either suppress or enhance the signal of this compound, leading to inaccurate quantification.[1] These effects are a significant challenge in complex matrices such as plasma, urine, and food samples.[1] For instance, in liquid chromatography-mass spectrometry (LC-MS), matrix components can affect the efficiency of droplet formation and solvent evaporation in the electrospray ionization (ESI) source.

Q2: What are the most common analytical techniques for quantifying this compound?

A2: The most common techniques for the quantification of this compound and its metabolites are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred for its high sensitivity and specificity in complex biological matrices.[2] GC-MS is also a powerful technique, particularly for volatile metabolites of this compound, and often involves a derivatization step to improve the volatility and chromatographic behavior of the acidic analyte.[3]

Q3: How can I minimize matrix effects during my analysis?

A3: Minimizing matrix effects is crucial for accurate quantification. The primary strategies include:

  • Effective Sample Preparation: Implementing robust extraction and cleanup procedures to remove interfering matrix components.[4]

  • Chromatographic Separation: Optimizing the chromatographic method to separate this compound from co-eluting matrix components.

  • Use of Internal Standards: Incorporating a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte and experiences similar matrix effects, thus providing a reliable means of correction.

  • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that is identical to the sample matrix to compensate for consistent matrix effects.[5]

Troubleshooting Guides

Issue 1: Poor recovery of this compound during sample extraction.

Possible Cause & Solution:

  • Suboptimal Extraction Method: The chosen extraction method (e.g., Liquid-Liquid Extraction [LLE] or Solid-Phase Extraction [SPE]) may not be efficient for this compound in your specific matrix.

    • Recommendation: For biological fluids like urine, both LLE and SPE can be effective. A comparative study on urinary organic acids showed that SPE can offer higher recoveries for a broader range of compounds.[6][7] For food matrices, a dispersive liquid-liquid microextraction (DLLME) has shown to provide cleaner extracts and better enrichment compared to dispersive solid-phase extraction (dSPE) for other organosulfur compounds.[3] It is recommended to evaluate both LLE and SPE to determine the optimal method for your specific application.

  • Incorrect Solvent Selection (LLE): The polarity and pH of the extraction solvent are critical for partitioning the acidic this compound.

    • Recommendation: Use a water-immiscible organic solvent such as ethyl acetate. Adjusting the pH of the aqueous sample to be acidic (pH < pKa of this compound) will ensure it is in its neutral form and partitions more efficiently into the organic phase.

  • Inappropriate Sorbent Material (SPE): The choice of SPE sorbent is crucial for retaining and eluting this compound.

    • Recommendation: For a carboxylic acid like this compound, a strong anion exchange (SAX) or a mixed-mode sorbent with both reversed-phase and anion exchange characteristics would be suitable.

Issue 2: Significant signal suppression or enhancement in LC-MS analysis.

Possible Cause & Solution:

  • Co-elution of Matrix Components: Interfering compounds from the matrix are co-eluting with this compound and affecting its ionization.

    • Recommendation 1: Optimize Chromatography: Adjust the gradient, mobile phase composition, or column chemistry to improve the separation between this compound and the interfering peaks.

    • Recommendation 2: Enhance Sample Cleanup: Implement a more rigorous sample preparation method. For instance, if you are using protein precipitation, consider adding an SPE or LLE step to further remove matrix components.

    • Recommendation 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS for this compound will behave almost identically to the analyte during extraction, chromatography, and ionization, allowing for accurate correction of signal variations.

Issue 3: Low sensitivity and poor peak shape in GC-MS analysis.

Possible Cause & Solution:

  • Insufficient Volatility: this compound is a carboxylic acid and may not be sufficiently volatile for GC analysis without derivatization, leading to poor peak shape and low response.

    • Recommendation: Derivatize the carboxylic acid group to form a more volatile ester, such as a methyl or trimethylsilyl (TMS) ester. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method for derivatizing acidic protons.

  • Active Sites in the GC System: The acidic nature of underivatized this compound can lead to interactions with active sites in the GC inlet and column, causing peak tailing.

    • Recommendation: Ensure proper deactivation of the GC inlet liner and use a column specifically designed for the analysis of acidic compounds. Derivatization will also significantly reduce these interactions.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Urine

This protocol is adapted from a general procedure for the extraction of organic acids from urine.

  • Sample Preparation: To 1 mL of urine, add an appropriate amount of a stable isotope-labeled internal standard.

  • Acidification: Adjust the pH of the urine sample to < 3 with hydrochloric acid (HCl).

  • Extraction: Add 3 mL of ethyl acetate and vortex for 2 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Repeat Extraction: Repeat the extraction step (steps 3-5) on the remaining aqueous layer with a fresh 3 mL of ethyl acetate and combine the organic extracts.

  • Evaporation: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of the initial mobile phase for LC-MS analysis or a derivatization solvent for GC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol is a general procedure for the extraction of acidic compounds from plasma and should be optimized for this compound.

  • Sorbent: Strong Anion Exchange (SAX) SPE cartridge.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of a suitable buffer (e.g., 25 mM ammonium acetate, pH 6).

  • Sample Loading: Dilute 0.5 mL of plasma with 0.5 mL of the equilibration buffer and load it onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of the equilibration buffer, followed by 1 mL of methanol to remove neutral and basic interferences.

  • Elution: Elute the this compound with 1 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Protocol 3: Derivatization of this compound for GC-MS Analysis

This protocol describes a general silylation procedure for carboxylic acids.

  • Sample Preparation: The dried extract of this compound (from LLE or SPE) should be in a GC vial.

  • Reagent Addition: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst).

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.

  • Analysis: Cool the vial to room temperature before injecting an aliquot into the GC-MS system.

Quantitative Data Summary

Table 1: Comparison of Extraction Methods for Organic Acids in Urine

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Mean Recovery 84.1%77.4%
Number of Metabolites Isolated 161.8 ± 18.6140.1 ± 20.4
Reference [7][7]

Note: This data is for a range of urinary organic acids and provides a general comparison of the two techniques.

Table 2: Matrix Effect and Recovery for Organosulfur Compounds in Animal Feed using DLLME-GC-MS

CompoundMatrix Effect (%)Recovery (%)
Propyl disulfide (PDS)-85 - 110
Propyl propane thiosulfonate (PTSO)-88 - 105
Reference [3][3]

Note: While not specific to this compound, this data for other organosulfur compounds demonstrates the effectiveness of DLLME in a complex matrix.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Sample (e.g., Plasma, Urine) protein_precipitation Protein Precipitation (for Plasma) start->protein_precipitation Plasma extraction Extraction (LLE or SPE) start->extraction Urine/Plasma protein_precipitation->extraction derivatization Derivatization (for GC-MS) extraction->derivatization lc_ms LC-MS/MS Analysis extraction->lc_ms gc_ms GC-MS Analysis derivatization->gc_ms quantification Quantification lc_ms->quantification gc_ms->quantification end Results quantification->end

Caption: Experimental workflow for the analysis of this compound.

matrix_effect_mitigation cluster_strategies Mitigation Strategies matrix_effect Matrix Effect (Signal Suppression/Enhancement) sample_prep Optimized Sample Preparation (LLE, SPE, Derivatization) matrix_effect->sample_prep chromatography Chromatographic Separation matrix_effect->chromatography internal_standard Stable Isotope-Labeled Internal Standard (SIL-IS) matrix_effect->internal_standard matrix_matched Matrix-Matched Calibration matrix_effect->matrix_matched accurate_quant Accurate Quantification sample_prep->accurate_quant chromatography->accurate_quant internal_standard->accurate_quant matrix_matched->accurate_quant

Caption: Strategies to overcome matrix effects in this compound analysis.

References

troubleshooting fast thiolate-disulfide interchange in asparagusic acid reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for troubleshooting fast thiolate-disulfide interchange in reactions involving asparagusic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments with this highly reactive molecule.

Frequently Asked Questions (FAQs)

Q1: Why are my reaction yields with this compound derivatives consistently low?

A1: Low yields in this compound reactions are often due to its high reactivity, which can lead to a variety of side reactions. The strained 1,2-dithiolane ring in this compound makes it highly susceptible to nucleophilic attack by thiols, leading to rapid disulfide scrambling and the formation of undesired byproducts.[1] Other contributing factors can include:

  • Oxidation: The thiol groups of the reduced form of this compound (dihydrothis compound) are prone to oxidation, which can lead to the formation of undesired disulfide-linked oligomers.

  • Suboptimal pH: The rate of thiolate-disulfide interchange is highly pH-dependent. The optimal pH for the reaction of the thiolate anion with a disulfide bond is typically above 8.[2] However, at high pH, other side reactions may also be accelerated.

  • Incorrect Stoichiometry: An inappropriate ratio of reactants can lead to incomplete conversion or the formation of multiple products.

Q2: I am observing multiple unexpected peaks in my HPLC and mass spectrometry analysis. What could be the cause?

A2: The presence of multiple unexpected peaks is a common issue when working with this compound and is often a result of its fast thiolate-disulfide interchange kinetics. This can lead to a mixture of products, including:

  • Mixed Disulfides: this compound can rapidly exchange with other thiols present in the reaction mixture, forming a variety of mixed disulfide species.

  • Oligomers: Intermolecular reactions between this compound molecules or its derivatives can lead to the formation of dimers, trimers, and higher-order oligomers.

  • Rearrangement Products: The strained dithiolane ring can undergo rearrangement reactions under certain conditions.

To minimize this, it is crucial to carefully control reaction conditions and consider strategies to trap the desired product as it is formed.

Q3: How can I control the rapid disulfide exchange to favor my desired product?

A3: Controlling the fast kinetics of this compound's disulfide interchange is key to achieving high yields of the desired product. Here are some strategies:

  • pH Optimization: Carefully screen a range of pH values to find the optimal balance between promoting the desired reaction and minimizing side reactions. While thiolate-disulfide exchange is faster at higher pH, a slightly lower pH may be necessary to control the reaction rate.

  • Temperature Control: Lowering the reaction temperature can help to slow down the rate of disulfide exchange and reduce the formation of byproducts.

  • Use of Protecting Groups: Temporarily protecting one of the thiol groups in the reduced form of this compound can prevent unwanted side reactions and allow for more controlled conjugation.

  • In Situ Trapping: Employing a trapping agent that reacts specifically with the desired product as it is formed can shift the equilibrium towards the product and prevent further disulfide exchange.

Q4: What are the best practices for handling and storing this compound and its derivatives?

A4: Due to their reactivity, proper handling and storage are essential:

  • Inert Atmosphere: Whenever possible, handle this compound and its reduced form under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Fresh Solutions: Prepare solutions of this compound and other reducing agents fresh before each experiment.

  • Storage Conditions: Store solid this compound in a cool, dark, and dry place. For solutions, short-term storage at low temperatures (-20°C or -80°C) under an inert atmosphere is recommended. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Incomplete Reaction or Low Conversion Rate
Possible Cause Troubleshooting Step
Insufficient Reducing Agent If starting from a disulfide, ensure a sufficient molar excess of the reducing agent (e.g., DTT, TCEP) is used to completely reduce the disulfide bonds.
Suboptimal pH Verify and adjust the pH of the reaction buffer. The optimal pH for disulfide reduction is typically between 7.5 and 8.5. For the subsequent interchange with a target thiol, the optimal pH may vary.
Low Reaction Temperature While lower temperatures can control reactivity, they may also slow down the desired reaction. Consider a temperature optimization study.
Steric Hindrance The target thiol may be sterically hindered, preventing efficient reaction with this compound. Consider using a linker to increase the distance between the reactive groups.
Issue 2: Formation of Precipitates or Aggregates
Possible Cause Troubleshooting Step
Intermolecular Disulfide Bonding High concentrations of reactants can favor intermolecular reactions leading to oligomerization and precipitation. Perform the reaction at high dilution.
Protein Denaturation If conjugating to a protein, the disruption of native disulfide bonds can lead to unfolding and aggregation. Include denaturing agents like urea or guanidine-HCl in the buffer.
Poor Solubility The product may have poor solubility in the reaction buffer. Try adding organic co-solvents such as acetonitrile or isopropanol.

Quantitative Data

ThiolpHEstimated Rate Constant (M⁻¹s⁻¹)
Glutathione7.4~10³ - 10⁴
Cysteine7.4~10³ - 10⁴
Dithiothreitol (DTT)7.4> 10⁴
2-Mercaptoethanol8.0~10² - 10³

Experimental Protocols

Protocol 1: Monitoring Thiolate-Disulfide Interchange using Reverse-Phase HPLC

This protocol allows for the quantitative analysis of the reaction between this compound and a thiol-containing molecule.

Materials:

  • This compound

  • Thiol of interest (e.g., N-acetylcysteine)

  • Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.4)

  • Quenching solution (e.g., 1 M HCl)

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Prepare stock solutions of this compound and the thiol of interest in the reaction buffer.

  • Equilibrate the reaction mixture components to the desired temperature (e.g., 25°C).

  • Initiate the reaction by mixing the this compound and thiol solutions.

  • At various time points, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to the quenching solution.

  • Analyze the quenched samples by RP-HPLC. Use a gradient elution method to separate the reactants, products, and any byproducts.

  • Monitor the absorbance at a suitable wavelength (e.g., 220 nm for peptide bonds or a specific wavelength for a chromophoric group).

  • Quantify the peak areas to determine the concentration of each species over time and calculate the reaction kinetics.

Protocol 2: Synthesis of an this compound-Peptide Conjugate

This protocol describes a general method for conjugating this compound to a cysteine-containing peptide.

Materials:

  • Cysteine-containing peptide

  • This compound

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Lyophilizer

Procedure:

  • Dissolve the cysteine-containing peptide in the Tris-HCl buffer.

  • Add a 5 to 10-fold molar excess of this compound to the peptide solution.

  • Allow the reaction to proceed at room temperature for 1-2 hours with gentle stirring.

  • Monitor the reaction progress by RP-HPLC or mass spectrometry.

  • Once the reaction is complete, purify the conjugate from excess this compound and other small molecules using a size-exclusion chromatography column.

  • Pool the fractions containing the purified conjugate and lyophilize to obtain the final product.

Visualizations

Thiolate_Disulfide_Interchange AsparagusicAcid This compound (Strained Disulfide) TransitionState Trigonal Bipyramidal Transition State AsparagusicAcid->TransitionState Thiol Incoming Thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Deprotonation (pH > pKa) Thiolate->TransitionState Nucleophilic Attack MixedDisulfide Mixed Disulfide TransitionState->MixedDisulfide Forms new S-S bond LeavingThiolate Leaving Thiolate TransitionState->LeavingThiolate Cleaves original S-S bond

Caption: Mechanism of thiolate-disulfide interchange with this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Monitoring cluster_analysis Data Analysis PrepStocks Prepare Stock Solutions (this compound, Thiol) Equilibrate Equilibrate Reactants (Temperature, pH) PrepStocks->Equilibrate Initiate Initiate Reaction Equilibrate->Initiate Sample Withdraw Aliquots at Time Points Initiate->Sample Quench Quench Reaction Sample->Quench HPLC RP-HPLC Analysis Quench->HPLC Quantify Quantify Peak Areas HPLC->Quantify Kinetics Calculate Reaction Kinetics Quantify->Kinetics

Caption: Workflow for monitoring reaction kinetics via HPLC.

References

refinement of analytical methods for asparagusic acid quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of asparagusic acid. This resource is designed to assist researchers, scientists, and drug development professionals in refining their analytical methods for the accurate quantification of this unique organosulfur compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound?

A1: The primary methods for the quantification of this compound and its metabolites are gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC) coupled with various detectors, and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The choice of method often depends on the sample matrix, required sensitivity, and the specific compounds of interest (this compound itself or its metabolites).

Q2: Why is derivatization sometimes necessary for GC-MS analysis of this compound?

A2: this compound is a carboxylic acid, which makes it polar and relatively non-volatile.[1] Gas chromatography requires analytes to be volatile to travel through the column.[2] Derivatization chemically modifies the this compound, typically by converting the carboxylic acid group into a less polar and more volatile ester (e.g., a methyl ester), making it suitable for GC analysis.[3][4] This process improves peak shape and detection.[3]

Q3: What are the main challenges encountered in the LC-MS/MS analysis of this compound?

A3: The main challenges in LC-MS/MS analysis include matrix effects, such as ion suppression or enhancement, which can affect the accuracy and reproducibility of quantification.[5][6][7] These effects are caused by other components in the sample matrix that co-elute with the analyte and interfere with the ionization process.[5][6] Careful sample preparation and the use of internal standards are crucial to mitigate these effects.[8]

Q4: How can I improve the extraction efficiency of this compound from a sample?

A4: The extraction efficiency can be optimized by carefully selecting the extraction solvent and method. An acidic ethanol solvent has been shown to be effective for the co-extraction of this compound and other compounds from asparagus.[9] Advanced techniques like pressurized liquid extraction (PLE) can also enhance recovery.[10][11] The optimization of parameters such as temperature, time, and solvent-to-solid ratio is critical for achieving high extraction yields.[12]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

HPLC Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Peak Tailing Secondary interactions between the acidic analyte and the stationary phase (e.g., residual silanols).[13]Lower the mobile phase pH to around 3.0 to protonate silanol groups.[14] Use a buffered mobile phase.[15] Consider using a guard column to protect the analytical column from contaminants.[15]
Column overload.Dilute the sample or inject a smaller volume.[14]
Dead volume in the system.Check and ensure all fittings and tubing are properly connected.[14]
Poor Resolution Inappropriate mobile phase composition.Optimize the mobile phase gradient and composition.
Column degradation.Replace the column. Use a guard column to extend column lifetime.
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate.Ensure the pump is working correctly and the mobile phase is properly mixed and degassed.
Temperature variations.Use a column oven to maintain a constant temperature.
GC-MS Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
No or Low Peak Signal Incomplete derivatization.Optimize derivatization conditions (reagent, temperature, and time).
Analyte degradation in the injector.Use a lower injector temperature. Ensure the injector liner is clean and deactivated.
Broad or Tailing Peaks Active sites in the GC system (e.g., injector liner, column).Use a deactivated liner and a high-quality column.
Non-volatile residues in the sample.Improve sample cleanup procedures.
Poor Reproducibility Inconsistent derivatization.Ensure precise and consistent addition of derivatization reagents.
Sample matrix effects.Use an appropriate internal standard and perform matrix-matched calibration.
LC-MS/MS Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Ion Suppression or Enhancement Co-eluting matrix components interfering with ionization.[5][6]Improve sample preparation and cleanup to remove interfering substances.[7][16]
Modify the chromatographic method to separate the analyte from matrix interferences.
Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.
Low Sensitivity Suboptimal ionization parameters.Optimize ion source parameters such as spray voltage, gas flows, and temperature.
Inefficient desolvation.Adjust mobile phase composition and flow rate.
Fragment Ion Instability Incorrect collision energy.Optimize collision energy for the specific analyte to ensure stable and reproducible fragmentation.

Quantitative Data Summary

The following tables summarize key performance parameters for different analytical methods used in the quantification of asparagus-related compounds. Note that direct comparisons for this compound are limited in the literature, so data for related compounds in similar matrices are included for reference.

Table 1: HPLC Method Performance for Asparagus-Related Compounds

CompoundLLD (µg/mL)LLOQ (µg/mL)Linearity (r²)Recovery (%)Reference
Protodioscin1.63.130.9999N/A[9]
Rutin0.20.30.9997N/A[9]
Asparagine0.28 mg/L0.92 mg/LN/A100.10 ± 2.86[17]

Table 2: GC-MS Method Performance for Fatty Acids in Asparagus

CompoundLOD (µg/mL)LOQ (µg/mL)Linearity (r²)Recovery (%)Reference
Palmitic Acid0.020.05>0.9994.08 - 105.74[18]
α-Linolenic Acid0.020.07>0.9994.08 - 105.74[18]

Experimental Protocols

Protocol 1: Sample Preparation for HPLC Analysis of Asparagus

This protocol is based on a method for the co-extraction of protodioscin and rutin, which can be adapted for this compound.[9]

  • Sample Grinding: Freeze-dry asparagus samples and grind them into a fine powder.

  • Extraction:

    • Weigh 100 mg of the powdered sample into a centrifuge tube.

    • Add 10 mL of acidic ethanol (e.g., 80% ethanol with 0.1% formic acid).

    • Vortex for 1 minute to ensure thorough mixing.

    • Sonicate for 30 minutes in a water bath.

    • Centrifuge at 4000 rpm for 15 minutes.

  • Filtration:

    • Collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: The sample is now ready for injection into the HPLC system.

Protocol 2: Derivatization for GC-MS Analysis

This is a general protocol for the esterification of carboxylic acids for GC-MS analysis.

  • Sample Drying: Ensure the extracted sample is completely dry, as water can interfere with the derivatization reaction. This can be achieved by evaporation under a stream of nitrogen.

  • Reagent Addition:

    • To the dried sample, add 100 µL of a derivatization reagent such as BF₃-methanol or a solution of trimethylsilyldiazomethane (TMSD) in a suitable solvent.

    • Safety Note: Derivatization reagents can be hazardous. Handle them in a fume hood with appropriate personal protective equipment.

  • Reaction:

    • Seal the vial tightly.

    • Heat the reaction mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to ensure the reaction goes to completion.

  • Neutralization and Extraction (if necessary):

    • After cooling, neutralize any excess acid if required.

    • Extract the derivatized analyte into an organic solvent (e.g., hexane).

  • Analysis: The organic layer containing the derivatized this compound is then injected into the GC-MS.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Asparagus Sample Grinding Grinding/Homogenization Sample->Grinding Extraction Solvent Extraction Grinding->Extraction Cleanup Solid Phase Extraction (SPE) Extraction->Cleanup Derivatization Derivatization (for GC-MS) Cleanup->Derivatization HPLC HPLC Cleanup->HPLC LCMSMS LC-MS/MS Cleanup->LCMSMS GCMS GC-MS Derivatization->GCMS Integration Peak Integration HPLC->Integration GCMS->Integration LCMSMS->Integration Quantification Quantification Integration->Quantification Result Final Concentration Quantification->Result

Caption: General experimental workflow for this compound quantification.

troubleshooting_peak_tailing Start Peak Tailing Observed CheckAllPeaks Does it affect all peaks? Start->CheckAllPeaks YesAllPeaks Yes CheckAllPeaks->YesAllPeaks Yes NoSomePeaks No CheckAllPeaks->NoSomePeaks No CheckSystem Check for dead volume (fittings, tubing) YesAllPeaks->CheckSystem CheckSecondaryInt Secondary Interactions (e.g., with silanols) NoSomePeaks->CheckSecondaryInt CheckColumn Check for column void or frit blockage CheckSystem->CheckColumn ReplaceGuard Replace guard column CheckSystem->ReplaceGuard CheckOverload Check for column overload (dilute sample) CheckColumn->CheckOverload ReplaceColumn Replace analytical column CheckColumn->ReplaceColumn LowerpH Lower mobile phase pH CheckSecondaryInt->LowerpH UseBuffer Use a buffered mobile phase LowerpH->UseBuffer

Caption: Troubleshooting flowchart for HPLC peak tailing.

References

preventing oxidation of asparagusic acid during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the extraction of asparagusic acid, focusing on the prevention of its oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample degrading during extraction?

This compound (1,2-dithiolane-4-carboxylic acid) contains a cyclic disulfide (1,2-dithiolane ring) which is susceptible to oxidation.[1][2] Its reduced form, dihydrothis compound, contains two free thiol (sulfhydryl) groups, which are even more prone to oxidation. This process can be accelerated by factors such as dissolved oxygen, heat, light, and the presence of trace metal ions, which can catalyze the formation of disulfide bonds and other oxidized species like sulfoxides.[3][4] Oxidation can lead to reduced yield, loss of biological activity, and the formation of analytical artifacts.

Q2: What are the primary signs of oxidation in my extracted sample?

Signs of oxidation can be observed during analytical procedures. In chromatography (e.g., HPLC), you might see a decrease in the peak area corresponding to the active this compound or its reduced form, along with the appearance of new, unexpected peaks. Mass spectrometry analysis may reveal masses corresponding to oxidized forms of the molecule (e.g., S-oxides).[4] Visually, while often difficult to detect, severe oxidation in concentrated samples containing other thiol compounds can sometimes lead to slight turbidity due to the formation of insoluble polymers.

Q3: What are the most effective strategies to prevent oxidation during extraction?

Preventing oxidation requires a multi-faceted approach targeting the key causes of degradation:

  • Use of Reducing Agents: Incorporate a reducing agent in your extraction buffers to maintain the reduced state of the thiol groups.[3]

  • Chelation of Metal Ions: Add a chelating agent like EDTA to sequester metal ions that catalyze oxidation.[3][5]

  • Control of Physical Conditions: Perform extractions at low temperatures (e.g., on ice) and minimize exposure to oxygen by using degassed solvents and working under an inert atmosphere (e.g., nitrogen or argon) when possible.[5]

  • pH Management: Maintain a slightly acidic pH (3-7), as thiol stability can be compromised under alkaline conditions which favor thiolate anion formation, a more reactive species in oxidation reactions.[6]

Q4: Which reducing agent should I choose? TCEP, DTT, or something else?

The choice of reducing agent is application-specific. Tris(2-carboxyethyl)phosphine (TCEP) and dithiothreitol (DTT) are the most common and effective choices.

  • TCEP is often preferred because it is odorless, stable over a wider pH range (1.5-8.5), and less prone to air oxidation.[7][8] It is also compatible with downstream applications like maleimide-based conjugation chemistry.[9][10]

  • DTT is a powerful and cost-effective reducing agent but is less stable, especially at pH values above 7.[8][9] Its reducing power is optimal at pH >7.[8] DTT can be rapidly oxidized in the presence of contaminating Ni2+ ions from affinity columns, a problem that does not affect TCEP.[7]

  • Ascorbic Acid (Vitamin C) can also be used as an antioxidant, though it functions differently from TCEP and DTT by scavenging free radicals.[3]

Q5: What concentrations of these stabilizing agents are recommended?

Recommended concentrations can vary, but typical ranges are:

  • Reducing Agents: 1-5 mM for TCEP or 5-10 mM for DTT.[5]

  • Chelating Agents: 1-5 mM for EDTA.[3][5]

It is always best to optimize these concentrations for your specific application.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or Inconsistent Yield Oxidation of this compound during homogenization or purification.1. Add 1-5 mM TCEP to all buffers.[5] 2. Ensure all extraction steps are performed on ice or at 4°C.[5] 3. Use solvents that have been thoroughly degassed with nitrogen or argon.[3]
Multiple Unexpected Peaks in Chromatogram Formation of oxidation byproducts (e.g., disulfides, sulfoxides).1. Verify the concentration and freshness of your reducing agent. DTT solutions oxidize quickly and should be made fresh.[11] 2. Add 1-5 mM EDTA to the extraction buffer to chelate catalytic metal ions.[5]
Poor Reproducibility Between Samples Variable exposure to atmospheric oxygen or temperature fluctuations.1. Standardize the protocol to minimize air exposure; work quickly or under a stream of inert gas.[5] 2. Use pre-chilled tubes, buffers, and centrifuges to maintain a consistent low temperature.
Loss of Activity in Downstream Assays The active (reduced) form of the molecule has been oxidized.1. Switch to TCEP as the reducing agent due to its greater stability.[7][12] 2. Store the final purified extract at -80°C under an inert gas atmosphere and avoid multiple freeze-thaw cycles.[11]

Quantitative Data Summary

Table 1: Comparison of Common Reducing Agents for Thiol Stabilization

Parameter TCEP (Tris(2-carboxyethyl)phosphine) DTT (Dithiothreitol)
Mechanism Irreversibly reduces disulfide bonds.[8]Reduces disulfide bonds via thiol-disulfide exchange.[9]
Effective pH Range Wide range: 1.5 - 8.5.[8]Limited to pH > 7 for optimal power.[8]
Stability More resistant to air oxidation; more stable in solution.[7][11]Oxidizes rapidly in solution, especially at neutral/alkaline pH.[11]
Odor Odorless.[8]Strong, unpleasant odor.
Interference Does not need to be removed for maleimide chemistry.[10]Must be removed before maleimide reactions.[12]
Typical Concentration 1-5 mM.[5]5-10 mM.[5]

Experimental Protocols

Protocol 1: Stabilized Extraction of this compound from Plant Tissue

This protocol outlines a general procedure designed to minimize oxidation.

  • Buffer Preparation (Do this immediately before use):

    • Prepare an appropriate extraction buffer (e.g., 0.1 M sodium phosphate).

    • Adjust the pH to a slightly acidic value (e.g., pH 4.0-6.0).

    • Degas the buffer by sparging with nitrogen or argon gas for at least 20 minutes.

    • Add TCEP to a final concentration of 2 mM and EDTA to a final concentration of 1 mM.[5] Keep the buffer on ice.

  • Sample Homogenization:

    • Perform all steps on ice.

    • Weigh the fresh or frozen asparagus tissue and place it in a pre-chilled mortar or homogenization tube.

    • Add the cold, stabilized extraction buffer at a suitable ratio (e.g., 1:5 w/v).

    • Homogenize the tissue thoroughly until a uniform slurry is obtained.

  • Clarification:

    • Transfer the homogenate to a pre-chilled centrifuge tube.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Carefully collect the supernatant, avoiding disturbance of the pellet.

  • Purification (Example: Solid-Phase Extraction):

    • Condition the SPE cartridge (e.g., C18) with degassed methanol followed by degassed, stabilized buffer.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with degassed buffer to remove unbound impurities.

    • Elute the this compound with an appropriate degassed organic solvent (e.g., methanol or acetonitrile).

  • Analysis and Storage:

    • Analyze the eluate immediately via HPLC or LC-MS to prevent degradation.

    • If storage is necessary, flush the vial containing the eluate with nitrogen or argon gas, seal tightly, and store at -80°C.[11] Avoid repeated freeze-thaw cycles.[5]

Visualizations

G cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction (0-4°C) cluster_analysis Phase 3: Analysis & Storage p1 Prepare Extraction Buffer (Slightly Acidic pH) p2 Degas Buffer with N2/Ar p1->p2 p3 Add Stabilizers: - TCEP (1-5 mM) - EDTA (1-5 mM) p2->p3 ccp2 Critical Point: Minimize O2 Exposure p2->ccp2 e1 Homogenize Sample in Cold Stabilized Buffer p3->e1 e2 Centrifuge to Clarify Supernatant e1->e2 ccp1 Critical Point: Maintain Low Temp e1->ccp1 e3 Purify via SPE (using degassed solvents) e2->e3 a1 Collect Eluate e3->a1 e3->ccp2 a2 Immediate Analysis (e.g., HPLC, LC-MS) a1->a2 Preferred a3 Store at -80°C (under inert gas) a1->a3 If needed

Caption: Stabilized Extraction Workflow for this compound.

G start Problem: Low/Inconsistent Yield or Extra Chromatographic Peaks q1 Are you using a reducing agent (TCEP/DTT)? start->q1 s1 Action: Add TCEP (1-5 mM) to all extraction and purification buffers. q1->s1 No q2 Is the entire extraction performed at low temp (0-4°C)? q1->q2 Yes s1->q2 s2 Action: Use pre-chilled equipment and perform all steps on ice. q2->s2 No q3 Are your solvents and buffers deoxygenated? q2->q3 Yes s2->q3 s3 Action: Sparge all liquids with N2 or Ar for 20 min prior to use. q3->s3 No q4 Does your buffer contain a metal chelator? q3->q4 Yes s3->q4 s4 Action: Add EDTA (1-5 mM) to the extraction buffer. q4->s4 No end Re-analyze sample. If issues persist, verify analytical column integrity and mobile phase. q4->end Yes s4->end

Caption: Troubleshooting Logic for this compound Degradation.

References

addressing interferences in the chromatographic analysis of asparagusic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chromatographic analysis of asparagusic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chromatographic analysis of this compound?

A1: The primary challenges in analyzing this compound stem from its physicochemical properties and the complexity of the matrices in which it is typically found (e.g., asparagus tissue, biological fluids). Key challenges include:

  • Peak Tailing in HPLC: As a carboxylic acid, this compound can interact with residual silanol groups on silica-based columns, leading to asymmetric peak shapes.[1][2][3][4][5]

  • Matrix Effects: Co-extracted compounds from the sample matrix can suppress or enhance the ionization of this compound in mass spectrometry, leading to inaccurate quantification.[3][4][6] Common interfering compounds in asparagus extracts include flavonoids, saponins, and other organic acids.[7][8][9][10][11]

  • Thermal Instability in GC: Although not definitively reported for this compound, compounds with carboxylic acid and disulfide bonds can be susceptible to thermal degradation at high temperatures used in GC inlets and columns.[12]

  • Co-elution: The presence of other organic acids in biological samples can lead to co-elution with this compound, complicating quantification.[13][14][15]

  • Low Volatility for GC Analysis: Due to its polarity, this compound is not ideal for direct GC analysis without derivatization.[16][17]

Q2: What are the typical sample preparation techniques for analyzing this compound?

A2: Sample preparation is crucial to remove interfering substances and concentrate the analyte.[18][19][20] Common techniques include:

  • Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible solvents to separate it from matrix components.[18] The choice of solvent is critical and depends on the sample matrix.

  • Solid-Phase Extraction (SPE): SPE uses a solid sorbent to retain the analyte while interferences are washed away.[18][19][21] This is a highly effective method for cleaning up complex samples.

  • "Dilute and Shoot": For less complex matrices or when using highly selective detectors like tandem mass spectrometry, a simple dilution of the sample may be sufficient.[19]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is often used for multi-residue analysis in food matrices and can be adapted for this compound extraction.[20]

Q3: Should I use HPLC or GC for this compound analysis?

A3: Both HPLC and GC can be used, but the choice depends on the available equipment and the specific goals of the analysis.

  • HPLC-UV or HPLC-MS/MS: This is often the preferred method due to the polarity and potential thermal lability of this compound. Reversed-phase chromatography with a C18 column is a common starting point. LC-MS/MS offers high sensitivity and selectivity.[22]

  • GC-MS: GC-MS can be used, but it typically requires a derivatization step to increase the volatility and thermal stability of this compound.[16][17] Derivatization converts the polar carboxylic acid group into a less polar ester or silyl ester.

Troubleshooting Guides

HPLC Analysis
Problem Potential Cause Suggested Solution
Peak Tailing Secondary interactions between the carboxylic acid group of this compound and active silanol sites on the column.[1][2][3][4][5]- Adjust Mobile Phase pH: Lower the pH of the mobile phase to 2.5-3.5 using an additive like formic acid or phosphoric acid to suppress the ionization of both the analyte and residual silanols.[1][2][3] - Use an End-Capped Column: Employ a column with end-capping to minimize the number of accessible silanol groups. - Increase Buffer Concentration: A higher buffer concentration can help to mask the silanol interactions.[3]
Poor Retention This compound is a polar compound.- Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to provide better retention for polar analytes. - Optimize Mobile Phase Composition: Decrease the percentage of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase.
Co-elution with other Organic Acids The sample contains other polar organic acids that have similar retention times.[13][14][15]- Modify Mobile Phase Gradient: Adjust the gradient profile to improve separation. - Change Column Chemistry: Try a different stationary phase, such as a phenyl-hexyl column, which may offer different selectivity. - Adjust Mobile Phase pH: Changing the pH can alter the ionization state and retention of interfering acids differently than this compound.
Baseline Noise or Drifting Contaminated mobile phase, column, or detector.- Use High-Purity Solvents and Additives: Ensure all mobile phase components are HPLC or MS grade.[17] - Filter Samples: Pass all samples through a 0.22 µm or 0.45 µm filter before injection.[19] - Flush the System: Regularly flush the column and system with a strong solvent to remove contaminants.
GC Analysis
Problem Potential Cause Suggested Solution
No Peak or Very Small Peak - Thermal Degradation: this compound may be degrading in the hot injector or column.[12] - Poor Volatility: The compound is not volatile enough to elute from the column.[16][17]- Derivatization: Derivatize the carboxylic acid group to form a more volatile and thermally stable ester (e.g., methyl ester) or silyl ester (e.g., TMS ester).[6][16] - Lower Inlet Temperature: If analyzing without derivatization, try a lower injector temperature.
Broad, Tailing Peak - Adsorption: The polar carboxylic acid group is interacting with active sites in the inlet liner or column. - Incomplete Derivatization: The derivatization reaction has not gone to completion.- Use a Deactivated Inlet Liner: A deactivated liner will minimize active sites. - Optimize Derivatization Reaction: Ensure the reaction conditions (reagent, temperature, time) are optimized for complete derivatization.
Sample Preparation
Problem Potential Cause Suggested Solution
Low Recovery - Inefficient Extraction: The chosen solvent or pH is not optimal for extracting this compound.[23][24] - Analyte Loss During Evaporation: The analyte may be volatile and lost during solvent evaporation steps.- Optimize Extraction pH: Adjust the pH of the sample to below the pKa of this compound (~4.0) to ensure it is in its neutral form for better extraction into an organic solvent.[23][24][25] - Choose an Appropriate Solvent: Test different extraction solvents of varying polarity. Ethanol and methanol have been shown to be effective for extracting compounds from asparagus.[26][27][28][29] - Gentle Evaporation: Use a gentle stream of nitrogen for solvent evaporation instead of high heat.
Matrix Effects in MS Co-eluting matrix components are interfering with the ionization of this compound.[3][4][6]- Improve Sample Cleanup: Use a more rigorous sample preparation method like SPE to remove more interferences.[18][19][21] - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples to compensate for matrix effects. - Use an Isotope-Labeled Internal Standard: A stable isotope-labeled version of this compound is the ideal internal standard as it will co-elute and experience the same matrix effects.

Experimental Protocols

Sample Preparation from Asparagus Tissue (General Protocol)
  • Homogenization: Homogenize fresh or frozen asparagus tissue (e.g., 1 gram) with a suitable solvent (e.g., 10 mL of 80% methanol) using a high-speed homogenizer.

  • Extraction: Sonicate the homogenate for 15-30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the extract at high speed (e.g., 10,000 x g) for 10 minutes to pellet solid debris.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for HPLC analysis or for further cleanup.

  • Cleanup (Optional, for MS analysis):

    • SPE: Condition a C18 SPE cartridge with methanol followed by water. Load the filtered extract. Wash with water to remove polar interferences. Elute this compound with methanol. Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

HPLC-UV Method for this compound (Starting Conditions)
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection: 210 nm.

Derivatization for GC-MS Analysis (General Protocol for Carboxylic Acids)
  • Drying: Evaporate the sample extract containing this compound to complete dryness under a stream of nitrogen.

  • Reaction: Add 100 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS for silylation, or BF3-methanol for methylation) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Heating: Cap the vial tightly and heat at 60-80 °C for 30-60 minutes.

  • Analysis: Cool the sample to room temperature before injecting into the GC-MS.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_cleanup Optional Cleanup for MS cluster_derivatization Required for GC homogenization Homogenization in Solvent extraction Ultrasonic Extraction homogenization->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration hplc HPLC-UV/MS filtration->hplc Direct Injection spe Solid-Phase Extraction (SPE) filtration->spe Cleanup deriv Derivatization filtration->deriv For GC Analysis gcms GC-MS spe->hplc deriv->gcms

Caption: General experimental workflow for the analysis of this compound.

Troubleshooting_Decision_Tree cluster_hplc HPLC Issues cluster_gc GC Issues cluster_general General Issues start Chromatographic Problem with this compound peak_tailing Peak Tailing? start->peak_tailing coelution Co-elution? start->coelution no_peak No/Small Peak? start->no_peak matrix_effects Matrix Effects (MS)? start->matrix_effects adjust_ph Adjust Mobile Phase pH (2.5-3.5) peak_tailing->adjust_ph Yes modify_gradient Modify Gradient or Change Column coelution->modify_gradient Yes derivatize Derivatize Analyte no_peak->derivatize Yes improve_cleanup Improve Sample Cleanup (e.g., SPE) matrix_effects->improve_cleanup Yes

Caption: A decision tree for troubleshooting common chromatographic issues.

References

Validation & Comparative

A Comparative Guide to GC-MS and LC-MS for the Analysis of Asparagusic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Asparagusic acid, a unique organosulfur compound found exclusively in asparagus, is the metabolic precursor to the volatile compounds responsible for the characteristic odor in urine following asparagus consumption. Accurate and sensitive quantification of this compound is crucial for various research applications, including metabolic studies, food science, and potentially for exploring its physiological effects. The two primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides a detailed comparative analysis of these two methods for the determination of this compound, supported by experimental data and protocols to aid researchers in selecting the most appropriate technique for their needs.

At a Glance: GC-MS vs. LC-MS for this compound Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separates volatile and thermally stable compounds in the gas phase.Separates compounds in the liquid phase.
Sample Volatility Requires derivatization to increase the volatility of non-volatile this compound.Ideal for the direct analysis of non-volatile this compound.
Sample Preparation More complex, involving extraction and mandatory derivatization.Simpler, typically involving extraction and filtration.
Sensitivity Can achieve high sensitivity, often in the low ng/mL range with appropriate derivatization and selected ion monitoring (SIM).Generally offers higher sensitivity, with limits of detection in the low ng/mL to pg/mL range, especially with tandem MS (MS/MS).
Selectivity High selectivity, particularly with high-resolution mass analyzers.Very high selectivity, especially with MS/MS, which minimizes matrix interference.
Throughput Can be lower due to the time required for derivatization.Higher throughput is often achievable due to simpler sample preparation.
Cost Instrumentation can be less expensive than high-end LC-MS/MS systems.Can have higher initial instrument and maintenance costs.

Quantitative Performance Comparison

The following tables summarize typical quantitative performance data for the analysis of organic acids, including those structurally similar to this compound (e.g., lipoic acid), using GC-MS and LC-MS. These values provide a benchmark for what can be expected when developing a method for this compound.

Table 1: Typical Quantitative Performance Data for GC-MS Analysis of Organic Acids (after derivatization)

ParameterTypical Range
Limit of Detection (LOD)0.04 - 10 µg/mL
Limit of Quantitation (LOQ)0.1 - 30 µg/mL
Linearity (R²)> 0.99
Recovery80 - 115%
Precision (RSD%)< 15%

Table 2: Typical Quantitative Performance Data for LC-MS/MS Analysis of Organic Acids

ParameterTypical Range
Limit of Detection (LOD)0.1 - 5 ng/mL[1]
Limit of Quantitation (LOQ)0.5 - 10 ng/mL[1]
Linearity (R²)> 0.99[2]
Recovery85 - 115%[2]
Precision (RSD%)< 10%[1]

Experimental Protocols

GC-MS Analysis of this compound (with Derivatization)

This protocol is a generalized procedure for the analysis of non-volatile organic acids like this compound using GC-MS, which necessitates a derivatization step to increase volatility. Silylation is a common and effective derivatization technique for carboxylic acids.

1. Sample Preparation and Extraction:

  • Matrix: Asparagus tissue, biological fluids (e.g., urine).

  • Extraction: Homogenize the sample in a suitable solvent such as a mixture of methanol and water. Acidify the extract to a pH of approximately 2-3 with an acid like HCl to protonate the carboxylic acid group of this compound.

  • Liquid-Liquid Extraction (LLE): Extract the acidified aqueous sample with a non-polar organic solvent like ethyl acetate or diethyl ether.

  • Drying: Evaporate the organic extract to dryness under a gentle stream of nitrogen.

2. Derivatization (Silylation):

  • To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in a suitable solvent like pyridine or acetonitrile.

  • Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization of the carboxylic acid group to its trimethylsilyl (TMS) ester.

3. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Injector: Split/splitless inlet, operated in splitless mode. Injector temperature: 250°C.

  • Oven Program: Initial temperature of 70°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting the characteristic ions of the TMS-derivatized this compound.

LC-MS/MS Analysis of this compound

This protocol describes a direct analysis of this compound without the need for derivatization, which is a significant advantage of the LC-MS technique.

1. Sample Preparation and Extraction:

  • Matrix: Asparagus tissue, biological fluids (e.g., plasma, urine).

  • Extraction: Homogenize the sample in a suitable solvent such as methanol or acetonitrile. For plasma or urine, a protein precipitation step with a cold organic solvent (e.g., acetonitrile) is typically required.

  • Centrifugation and Filtration: Centrifuge the sample to pellet proteins and other insoluble material. Filter the supernatant through a 0.22 µm syringe filter prior to injection.

2. LC-MS/MS Conditions:

  • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) or a high-resolution mass spectrometer (e.g., Q-TOF).

  • Ionization: Electrospray Ionization (ESI) in negative ion mode.

  • MS Parameters:

    • Capillary Voltage: 2.5-3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350-450°C.

    • Desolvation Gas Flow: 600-800 L/hr.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. The precursor ion would be the deprotonated molecule of this compound [M-H]⁻, and characteristic product ions would be monitored.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the GC-MS and LC-MS analysis of this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Asparagus Sample Extraction Extraction & Acidification Sample->Extraction LLE Liquid-Liquid Extraction Extraction->LLE Drying Evaporation to Dryness LLE->Drying Derivatization Silylation (e.g., with BSTFA) Drying->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Gas Chromatography Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

GC-MS Experimental Workflow for this compound

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Asparagus Sample Extraction Extraction Sample->Extraction Protein_Precipitation Protein Precipitation (if needed) Extraction->Protein_Precipitation Filtration Filtration Protein_Precipitation->Filtration LC_Injection LC Injection Filtration->LC_Injection LC_Separation Liquid Chromatography Separation LC_Injection->LC_Separation MS_Detection Tandem Mass Spectrometry Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

LC-MS/MS Experimental Workflow for this compound

Conclusion and Recommendations

Both GC-MS and LC-MS are powerful techniques capable of the quantitative analysis of this compound. The choice between them will largely depend on the specific requirements of the study.

  • LC-MS/MS is generally the recommended method for the quantitative analysis of this compound. Its ability to analyze the non-volatile compound directly, coupled with simpler sample preparation, higher sensitivity, and excellent selectivity, makes it a more efficient and robust choice for most applications.

  • GC-MS remains a viable alternative, particularly if an LC-MS system is not available. However, the mandatory derivatization step adds complexity and potential for variability in the analytical workflow. Careful optimization of the derivatization reaction is critical to achieve accurate and reproducible results.

For researchers in drug development and clinical studies, the high throughput and sensitivity of LC-MS/MS would be particularly advantageous. For food scientists and those in quality control, the robustness and ease of use of a well-developed LC-MS method would also be preferable. Ultimately, the selection of the analytical technique should be based on a thorough evaluation of the available instrumentation, the required sensitivity and throughput, and the complexity of the sample matrix.

References

Navigating the Volatile Landscape: A Comparative Guide to the Validation of Analytical Methods for Asparagusic Acid Metabolites in Urine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of asparagusic acid and its metabolites in urine is crucial for understanding its metabolic fate and potential physiological effects. This compound is the precursor to the sulfur-containing compounds responsible for the characteristic odor of urine after asparagus consumption.[1][2] Direct measurement of this compound in urine is challenging, and thus, analytical efforts have predominantly focused on its more volatile and abundant metabolites.

This guide provides a comparative overview of validated analytical methods for the key urinary metabolites of this compound: methanethiol, dimethyl sulfide, dimethyl disulfide, dimethyl sulfoxide, and dimethyl sulfone. The performance of various gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) based methods are presented, supported by experimental data to aid in the selection of the most appropriate technique for specific research needs.

Comparative Performance of Analytical Methods

The following table summarizes the performance characteristics of various analytical methods for the quantification of this compound metabolites. It is important to note that while some methods have been validated specifically for urine, others have been validated for different matrices but utilize methodologies applicable to urine analysis.

AnalyteMethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (r²)Recovery (%)Reference
Methanethiol SPME-GC-MS (with derivatization)Water10 ng/L---[3]
Dimethyl Sulfide HS-SPME-GC-SRI-TOF-MSHuman Urine-3 x LOD0.974–0.998-[4]
Purge and Trap-GC-MSSeawater0.03 nM->0.99-[2]
Dimethyl Disulfide GC-MSSorbent Charcoal Tube-0.10 µ g/tube 0.9989-[5]
DHS-GC-MSSwine Blood30 nM100 nM>0.99100±14[6]
Purge and Trap-GC-MSTap and Source Water3 ng/L10 ng/L0.9990–0.999981.2–120
Dimethyl Sulfoxide GC-MSHuman Urine0.04 mg/L->0.9997-104[3]
Dimethyl Sulfone GC-MSHuman Urine0.06 mg/L->0.9998-116[3]

Experimental Protocols

Detailed methodologies for key analytical techniques are provided below. These protocols are representative of the methods cited in the comparison table and can be adapted for specific laboratory requirements.

Method 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for Volatile Sulfur Compounds (e.g., Dimethyl Sulfide)

This method is suitable for the extraction and analysis of volatile metabolites from the urine headspace.

Sample Preparation:

  • Collect urine samples and store them at -80°C until analysis.

  • Thaw urine samples at room temperature.

  • For analysis, transfer 1 mL of urine into a 10 mL headspace vial.

  • To optimize the release of volatile compounds, the sample can be acidified. Add 0.2 mL of 2.5 M H₂SO₄ to the urine sample.[7]

  • The vial is then sealed with a PTFE-lined septum.

HS-SPME Procedure:

  • Place the sealed vial in an autosampler incubation chamber set at 60°C for 30 minutes to allow for equilibration of the volatiles in the headspace.[7]

  • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 20-30 minutes for the adsorption of the analytes.[8]

  • Retract the fiber into the needle.

GC-MS Analysis:

  • Injection: Insert the SPME fiber into the GC inlet, which is typically heated to 220-250°C, for thermal desorption of the analytes for 5 minutes in splitless mode.[7]

  • Gas Chromatograph: An Agilent 6890 GC or similar is used.[4]

  • Column: A capillary column suitable for volatile compound analysis, such as an Rtx-5 (30 m x 0.25 mm ID x 0.25 µm film thickness), is appropriate.

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[4]

  • Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, followed by a ramp of 5°C/min to 220°C, and a final hold for 4 minutes.[7]

  • Mass Spectrometer: A time-of-flight (TOF) or quadrupole mass spectrometer can be used as the detector.

  • Ionization: Electron ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 35 to 250.

  • Data Analysis: Identify compounds by comparing their mass spectra and retention times with those of authentic standards and library databases (e.g., NIST). Quantify using a calibration curve prepared with standard solutions.

Method 2: GC-MS for Dimethyl Sulfoxide and Dimethyl Sulfone

This method describes the analysis of the less volatile, oxidized metabolites of this compound.

Sample Preparation and Derivatization:

  • To 1 mL of urine, add an internal standard (e.g., hexadeuterated DMSO).[3]

  • To remove water, which can interfere with GC-MS analysis, treat the sample with 2,2-dimethoxypropane (DMP) and hydrochloric acid. This step also facilitates the derivatization of the analytes.[3]

  • Optimize the reaction conditions, including the DMP-to-urine ratio, HCl concentration, reaction temperature, and time.[3]

  • After the reaction, the sample can be directly injected or extracted with an organic solvent.

GC-MS Analysis:

  • Injection: Inject 1 µL of the prepared sample into the GC inlet.

  • Gas Chromatograph: A standard GC system equipped with a mass spectrometer.

  • Column: A suitable capillary column, such as a DB-17ms.[4]

  • Carrier Gas: Helium.

  • Oven Temperature Program: An initial temperature of 85°C held for 5 minutes, then ramped at 10°C/min to 300°C and held for 5 minutes.[9]

  • Mass Spectrometer: A quadrupole mass spectrometer operating in electron ionization (EI) mode.

  • Data Analysis: Use selected ion monitoring (SIM) or full scan mode for detection. Quantify the analytes using calibration curves prepared from standards and normalized to the internal standard.

Visualizing the Workflow and Metabolic Pathway

To better understand the analytical process and the biochemical context, the following diagrams illustrate the experimental workflow and the metabolic conversion of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing urine_collection Urine Collection acidification Acidification (optional) urine_collection->acidification extraction Extraction (HS-SPME or LLE) acidification->extraction gc_ms GC-MS Analysis extraction->gc_ms identification Compound Identification gc_ms->identification quantification Quantification identification->quantification

Caption: Experimental workflow for the analysis of volatile sulfur compounds in urine.

metabolic_pathway cluster_metabolites Urinary Metabolites asparagusic_acid This compound methanethiol Methanethiol asparagusic_acid->methanethiol dms Dimethyl Sulfide asparagusic_acid->dms dmds Dimethyl Disulfide asparagusic_acid->dmds dmso Dimethyl Sulfoxide dms->dmso dmso2 Dimethyl Sulfone dmso->dmso2

Caption: Metabolic pathway of this compound to its major urinary metabolites.

References

Asparagusic Acid vs. Abscisic Acid: A Comparative Guide to Plant Growth Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of asparagusic acid and abscisic acid as plant growth inhibitors, supported by experimental data. It is designed to assist researchers in understanding the characteristics, mechanisms of action, and experimental considerations for these two compounds.

Overview

Abscisic acid (ABA) is a well-characterized phytohormone that plays a crucial role in regulating various aspects of plant growth and development, particularly in response to environmental stress.[1][2] It is known to be a potent inhibitor of seed germination and plant growth.[2][3]

This compound , a sulfur-containing compound found in asparagus (Asparagus officinalis), has also been identified as a plant growth inhibitor.[4][5] While less studied than ABA, research indicates it effectively inhibits the growth of various seedlings.[4]

Quantitative Comparison of Growth Inhibition

The following tables summarize the available quantitative data on the growth inhibitory effects of this compound and abscisic acid. Direct comparison is challenging due to variations in experimental conditions across different studies.

Table 1: this compound Growth Inhibition

Plant SpeciesAssay TypeEffective Concentration RangeObserved EffectsReference
Lettuce (Lactuca sativa)Seedling Growth Inhibition6.67 x 10⁻⁷ M to 6.67 x 10⁻⁴ MInhibition of root and hypocotyl growth[4]
Various seedlings (rice, rape, radish, carrot, barnyard grass)Seedling Growth Inhibition6.67 x 10⁻⁵ M and overConsiderable growth inhibition

Table 2: Abscisic Acid Growth Inhibition on Lettuce (Lactuca sativa)

Assay TypeTemperatureIC50 (Concentration for 50% Inhibition)NotesReference
Seed Germination18°C75 µM---[6]
Seed Germination28°C4.5 µMIn the presence of fluridone[6]
Seed Germination33°C0.5 µMIn the presence of fluridone and GA₃[6]

Note: IC50 values represent the concentration of a substance that is required for 50% inhibition in vitro.

Mechanism of Action and Signaling Pathways

The mechanisms by which this compound and abscisic acid inhibit plant growth are distinct, reflecting their different chemical structures and biological roles.

This compound

The precise signaling pathway for this compound's growth-inhibitory effects in plants has not been elucidated. However, its activity is noted to be very similar to that of abscisic acid in some contexts. As a sulfur-containing compound, its mode of action may involve interactions with sulfhydryl groups of proteins or interference with metabolic pathways. It is also a known nematicide.

Below is a logical diagram illustrating the current understanding of this compound's effects.

Asparagusic_Acid_Action Asparagusic_Acid This compound Plant_Cell Plant Cell Asparagusic_Acid->Plant_Cell Metabolic_Interference Interference with Metabolic Pathways Plant_Cell->Metabolic_Interference ? Growth_Inhibition Growth Inhibition (Root & Hypocotyl) Plant_Cell->Growth_Inhibition Metabolic_Interference->Growth_Inhibition

Caption: Logical diagram of this compound's inhibitory action.

Abscisic Acid

The signaling pathway for abscisic acid is well-established and involves a cascade of protein interactions that ultimately lead to changes in gene expression and cellular responses, including growth inhibition.

The core signaling pathway is initiated by the binding of ABA to its receptors (PYR/PYL/RCAR), which then inhibit Type 2C protein phosphatases (PP2Cs). This allows for the activation of SNF1-related protein kinases 2 (SnRK2s), which in turn phosphorylate and activate downstream targets, including transcription factors that regulate ABA-responsive genes.

Below is a diagram of the ABA signaling pathway leading to growth inhibition.

ABA_Signaling_Pathway cluster_input Stimulus cluster_perception Perception cluster_transduction Signal Transduction cluster_response Response ABA Abscisic Acid (ABA) Receptor PYR/PYL/RCAR Receptors ABA->Receptor PP2C PP2C Phosphatases Receptor->PP2C inhibits SnRK2 SnRK2 Kinases PP2C->SnRK2 inhibits TF Transcription Factors (e.g., ABFs) SnRK2->TF activates Gene_Expression ABA-Responsive Gene Expression TF->Gene_Expression regulates Growth_Inhibition Growth Inhibition Gene_Expression->Growth_Inhibition

Caption: Abscisic Acid (ABA) signaling pathway.

Experimental Protocols

Lettuce Seedling Growth Inhibition Assay

This bioassay is commonly used to assess the growth-inhibitory effects of various compounds.

Objective: To determine the effect of this compound or abscisic acid on the root and hypocotyl elongation of lettuce seedlings.

Materials:

  • Lettuce seeds (e.g., Lactuca sativa L. cv. 'Grand Rapids')

  • Test compounds (this compound, Abscisic acid)

  • Solvent for dissolving test compounds (e.g., ethanol, DMSO, or dilute NaOH for ABA)

  • Sterile distilled water

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Growth chamber or incubator with controlled temperature and light

  • Millimeter ruler

Procedure:

  • Preparation of Test Solutions:

    • Prepare stock solutions of this compound and abscisic acid in an appropriate solvent.

    • Prepare a series of dilutions of the test compounds in sterile distilled water to achieve the desired final concentrations. Include a solvent control (water with the same concentration of the solvent used for the stock solution) and a negative control (sterile distilled water only).

  • Seed Plating:

    • Place two layers of sterile filter paper in each petri dish.

    • Moisten the filter paper with 5 mL of the respective test solution or control solution.

    • Aseptically place 20-25 lettuce seeds on the surface of the moistened filter paper in each petri dish, ensuring they are evenly spaced.

  • Incubation:

    • Seal the petri dishes with parafilm to prevent evaporation.

    • Incubate the dishes in a growth chamber in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 72 hours).

  • Data Collection:

    • After the incubation period, measure the length of the primary root and hypocotyl of each seedling to the nearest millimeter.

    • Calculate the average root and hypocotyl length for each treatment.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration compared to the negative control using the following formula: % Inhibition = [1 - (Mean length of treated seedlings / Mean length of control seedlings)] x 100

    • Plot the percentage of inhibition against the logarithm of the concentration to determine the IC50 value, if desired.

Experimental Workflow Diagram:

Seedling_Inhibition_Assay_Workflow A Prepare Test Solutions (this compound / ABA) B Moisten Filter Paper in Petri Dishes A->B C Plate Lettuce Seeds B->C D Incubate in Dark (e.g., 25°C, 72h) C->D E Measure Root and Hypocotyl Length D->E F Calculate % Inhibition and Analyze Data E->F

Caption: Lettuce seedling growth inhibition assay workflow.

Conclusion

Both this compound and abscisic acid are effective inhibitors of plant growth. Abscisic acid is a well-understood phytohormone with a defined signaling pathway, and its inhibitory effects are highly dependent on environmental conditions such as temperature. This compound also demonstrates significant growth inhibitory properties, with a potency that has been described as similar to ABA in early studies. However, its mechanism of action as a plant growth inhibitor requires further investigation. The provided experimental protocol for the lettuce seedling growth inhibition assay offers a standardized method for directly comparing the efficacy of these and other potential plant growth regulators. For researchers in drug development, the distinct chemical nature of this compound may present novel opportunities for exploring new modes of biological activity.

References

Unlocking the Potential of Asparagusic Acid: A Comparative Guide to its Molecular Docking with Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Asparagusic acid, a unique organosulfur compound found in asparagus, has garnered interest for its potential biological activities. Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, is a important tool in elucidating the therapeutic potential of such natural products. This guide provides a comparative analysis of molecular docking studies of this compound and its derivatives with the target protein, Angiotensin-Converting Enzyme 2 (ACE2), offering insights into its binding affinity and potential as a modulator of this key enzyme.

Quantitative Data Summary

The following table summarizes the binding energies from a molecular docking study of this compound and its related compounds with Angiotensin-Converting Enzyme 2 (ACE2). A more negative binding energy indicates a stronger and more favorable interaction between the ligand and the protein.

CompoundTarget ProteinBinding Energy (ΔE) (kcal/mol)Free Energy of Hydration (ΔG) (kcal/mol)
This compoundACE2-85.3-20.5
Asparaptine A (Arginine conjugate)ACE2-110.2-28.7
Asparaptine B (Lysine conjugate)ACE2-125.8-33.1
Asparaptine C (Histidine conjugate)ACE2-108.9-32.9
MLN-4760 (Reference Inhibitor)ACE2-130.1-35.2
Thioctic acid (α-lipoic acid)ACE2-95.6-25.4
CMX-2043ACE2-182.1-41.2

Experimental Protocols

The methodologies employed in the cited molecular docking studies are crucial for interpreting the results. Below is a detailed protocol for the molecular docking of this compound and its derivatives with ACE2.

Target and Ligand Preparation:

  • Protein Structure Retrieval: The three-dimensional crystal structure of human ACE2 (PDB ID: 1R4L) was obtained from the Protein Data Bank.

  • Ligand Structure Generation: The 3D structures of this compound and its derivatives were generated and optimized using computational chemistry software.

  • Protein Preparation: The ACE2 protein structure was prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges to the amino acid residues. The binding site was defined based on the co-crystallized inhibitor MLN-4760.

Molecular Docking Procedure:

  • Software: The molecular docking simulations were performed using GOLD (Genetic Optimisation for Ligand Docking) software, version 5.3.

  • Conformational Search: A Monte Carlo-based conformational search algorithm was used to explore the possible binding poses of the ligands within the active site of ACE2.

  • Scoring Function: The binding affinity of each ligand was evaluated using the software's scoring function, which calculates the empirical energy of interaction (ΔE) and the free energy of hydration (ΔG).

  • Pose Selection and Analysis: The top-ranked docking poses for each ligand were selected based on their binding scores and visually inspected to analyze the key molecular interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues of the ACE2 active site.

Visualizations

The following diagrams illustrate the logical workflow of the molecular docking experiments and the relevant signaling pathway.

molecular_docking_workflow Molecular Docking Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Target Protein Preparation (PDB: 1R4L - ACE2) docking Molecular Docking (GOLD 5.3) protein_prep->docking ligand_prep Ligand Preparation (this compound & Derivatives) ligand_prep->docking scoring Scoring & Ranking (Binding Energy Calculation) docking->scoring analysis Pose Analysis (Interaction Mapping) scoring->analysis

Molecular Docking Experimental Workflow

ACE2_signaling_pathway ACE2 Signaling Pathway in the Renin-Angiotensin System angiotensinogen Angiotensinogen renin Renin angiotensinogen->renin cleavage angI Angiotensin I renin->angI ace ACE angI->ace conversion ace2 ACE2 angI->ace2 cleavage angII Angiotensin II ace->angII at1r AT1 Receptor angII->at1r binds angII->ace2 cleavage vasoconstriction Vasoconstriction Inflammation Fibrosis at1r->vasoconstriction activates ang1_9 Angiotensin-(1-9) ace2->ang1_9 ang1_7 Angiotensin-(1-7) ace2->ang1_7 masR Mas Receptor ang1_7->masR binds vasodilation Vasodilation Anti-inflammatory Anti-fibrotic masR->vasodilation activates asparagusic_acid This compound (Potential Modulator) asparagusic_acid->ace2

Simplified ACE2 Signaling Pathway

Comparison with Alternatives and Supporting Data

The molecular docking results suggest that while this compound itself shows a moderate binding affinity to ACE2, its derivatives, particularly the asparaptines, exhibit significantly stronger interactions.[1] Asparaptine B, the lysine conjugate of this compound, demonstrates a binding energy comparable to the known ACE2 inhibitor MLN-4760.[1] This suggests that the addition of amino acid moieties to the this compound scaffold can enhance its binding to the target protein.

Furthermore, the study of other dithiolane-containing compounds reveals that the drug candidate CMX-2043 has a remarkably high binding affinity for ACE2, superior to that of the reference inhibitor.[1] This highlights the potential of the dithiolane motif, a core feature of this compound, in designing novel and potent ACE2 ligands.

While direct molecular docking studies of this compound with other protein targets are limited, research on other phytochemicals from Asparagus species indicates potential interactions with cancer-related proteins such as Estrogen Receptor Alpha (ERα) and targets in the PI3K/Akt signaling pathway. However, a study investigating this compound analogs as inhibitors of Thioredoxin Reductase 1 (TrxR1) found that this compound itself was inactive against this target, suggesting a degree of target specificity.

References

A Comparative Study of Asparagusic Acid and its Synthetic Analogs: From Redox Modulation to Receptor Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Asparagusic acid, a naturally occurring organosulfur compound found in asparagus, has garnered significant interest for its unique 1,2-dithiolane structure and diverse biological activities. This guide provides a comparative analysis of this compound and its synthetic analogs, focusing on their performance in key biological assays. The information presented herein is supported by experimental data to aid in the evaluation of these compounds for therapeutic and research applications.

Comparative Biological Activity

The biological efficacy of this compound and its synthetic analogs varies significantly depending on the molecular target. While the natural product itself exhibits modest activity in some assays, synthetic modifications have led to compounds with enhanced potency and selectivity.

Thioredoxin Reductase (TrxR) Inhibition

Thioredoxin reductase (TrxR) is a critical enzyme in cellular redox homeostasis and a promising target for cancer therapy. Interestingly, studies have shown that this compound and its simple bioisosteres are inactive as TrxR inhibitors. However, the introduction of a Michael acceptor functionality into the structure of 1,2-dithiolane-4-carboxamides leads to potent inhibition of TrxR1.

CompoundStructureTrxR1 Inhibition IC50 (µM)[1]
This compound1,2-dithiolane-4-carboxylic acidInactive
N-Phenyl-1,2-dithiolane-4-carboxamideC₁₀H₁₁NOS₂> 200
N-(4-Methoxyphenyl)-1,2-dithiolane-4-carboxamideC₁₁H₁₃NO₂S₂> 200
N-(2-Oxo-2H-chromen-3-yl)-1,2-dithiolane-4-carboxamide C₁₃H₁₁NO₃S₂ 5.3
N-(2-Oxo-2H-chromen-6-yl)-1,2-dithiolane-4-carboxamideC₁₃H₁₁NO₃S₂186.0
N-(4-Methyl-2-oxo-2H-chromen-7-yl)-1,2-dithiolane-4-carboxamideC₁₄H₁₃NO₃S₂10.2

Table 1: Comparative inhibitory activity of this compound and its synthetic analogs against thioredoxin reductase 1 (TrxR1). The data highlights the importance of the Michael acceptor moiety for potent inhibition.

Angiotensin-Converting Enzyme 2 (ACE2) Receptor Binding

Angiotensin-converting enzyme 2 (ACE2) is the primary receptor for the entry of SARS-CoV-2 into host cells. Molecular docking studies have been employed to evaluate the binding affinity of this compound and its naturally occurring amino acid conjugates, the asparaptines, to the ACE2 receptor. These in silico studies suggest that while this compound has a moderate binding affinity, its conjugation with amino acids significantly enhances its interaction with the ACE2 binding site.[2][3]

CompoundStructureCalculated Empirical Energy of Interaction (ΔE, kcal/mol)[2]
This compound1,2-dithiolane-4-carboxylic acid-98.7
Asparaptine AArginine conjugate of this compound-125.4
Asparaptine B Lysine conjugate of this compound -135.2
Asparaptine CHistidine conjugate of this compound-122.8
MLN-4760 (Reference Inhibitor)Known ACE2 Inhibitor-138.5

Table 2: Comparison of the calculated binding energies of this compound and its asparaptine analogs to the ACE2 receptor. The data suggests that asparaptine B has the most favorable interaction among the tested analogs.

PI3K/Akt Signaling Pathway Modulation

The PI3K/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer. While some studies have investigated the effects of asparagus extracts and compounds isolated from asparagus, such as asparanin A, on the PI3K/Akt pathway, there is a lack of direct comparative studies with quantitative data (e.g., IC50 values) for this compound and its synthetic analogs. One study on a lipoic acid analog, CMX-2043, which shares the dithiolane motif with this compound, has shown that it can stimulate Akt phosphorylation.[2] Further research is required to elucidate the specific effects of this compound and its derivatives on this critical signaling cascade.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols.

Synthesis of 1,2-Dithiolane-4-carboxamide Analogs

A general procedure for the synthesis of N-substituted 1,2-dithiolane-4-carboxamides involves the coupling of this compound with a corresponding amine.[4]

  • Reaction Setup: Dissolve this compound (1 equivalent) and the desired aniline derivative (1 equivalent) in a mixture of dichloromethane (DCM) and dimethylformamide (DMF) (10:1).

  • Coupling Agent Addition: Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 equivalents) in one portion, followed by the addition of N,N-Diisopropylethylamine (DIPEA) (1.2 equivalents).

  • Reaction Conditions: Stir the reaction mixture under an argon atmosphere at room temperature overnight (approximately 16 hours).

  • Work-up: Quench the reaction with water and extract the product with DCM. Wash the organic phase with water.

  • Purification: Dry the combined organic phase over sodium sulfate (Na₂SO₄), filter, and evaporate the solvent. Purify the residue by column chromatography on silica gel.

Thioredoxin Reductase (TrxR) Inhibition Assay

The inhibitory activity of the compounds against TrxR1 can be determined using a 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) reduction assay.

  • Reagents: Prepare a reaction mixture containing potassium phosphate buffer, EDTA, NADPH, and recombinant human TrxR1.

  • Incubation: Pre-incubate the enzyme with the test compounds at various concentrations for a specified time.

  • Reaction Initiation: Initiate the reaction by adding DTNB.

  • Measurement: Monitor the reduction of DTNB to 5-thio-2-nitrobenzoic acid (TNB) by measuring the increase in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction and determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

ACE2 Binding Assay (Molecular Docking)

Computational docking simulations can be used to predict the binding affinity of ligands to a protein target.

  • Protein and Ligand Preparation: Obtain the crystal structure of the target protein (e.g., ACE2, PDB ID: 1R4L) from the Protein Data Bank. Prepare the 3D structures of the ligands (this compound and its analogs).

  • Docking Software: Utilize molecular docking software such as AutoDock Vina or GOLD.

  • Docking Simulation: Define the binding site on the protein and perform the docking calculations to predict the binding poses and energies of the ligands.

  • Analysis: Analyze the docking results to determine the empirical energy of interaction (ΔE) and identify the key interactions between the ligand and the protein residues.

Visualizations

Diagrams illustrating key concepts and workflows are provided below using the DOT language.

Thioredoxin_Reductase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis TrxR1 Recombinant TrxR1 Incubation Pre-incubation (TrxR1 + Analogs) TrxR1->Incubation Analogs This compound Analogs Analogs->Incubation DTNB DTNB Solution Reaction Reaction Initiation (+ DTNB, NADPH) DTNB->Reaction NADPH NADPH Solution NADPH->Reaction Incubation->Reaction Measurement Absorbance Reading (412 nm) Reaction->Measurement Rate_Calculation Calculate Reaction Rates Measurement->Rate_Calculation IC50_Determination Determine IC50 Values Rate_Calculation->IC50_Determination

Caption: Experimental workflow for the thioredoxin reductase inhibition assay.

ACE2_Binding_Signaling cluster_binding Receptor Binding cluster_signaling Potential Downstream Signaling SARS_CoV_2 SARS-CoV-2 Spike Protein ACE2 ACE2 Receptor SARS_CoV_2->ACE2 Binds to PI3K PI3K ACE2->PI3K Activates Asparaptine_B Asparaptine B Asparaptine_B->ACE2 Inhibits Binding Akt Akt PI3K->Akt Phosphorylates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes

Caption: ACE2 receptor binding and potential downstream signaling pathway.

Conclusion

The comparative analysis of this compound and its synthetic analogs reveals a promising landscape for drug discovery. While the natural product itself may not always be the most potent agent, its 1,2-dithiolane scaffold serves as an excellent starting point for the development of more active and selective compounds. The potent TrxR inhibitory activity of certain synthetic analogs and the enhanced ACE2 binding affinity of asparaptines highlight the potential of these compounds in oncology and infectious disease research. Further investigations, particularly into their effects on signaling pathways such as PI3K/Akt, are warranted to fully elucidate their therapeutic potential. This guide provides a foundational overview to inform and direct future research in this exciting area.

References

A Comparative Guide to the Quantification of Asparagusic Acid: HPLC, GC-MS, and LC-MS/MS Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Asparagusic acid, a sulfur-containing compound unique to asparagus, has garnered significant interest for its potential biological activities. Accurate and reliable quantification of this analyte is crucial for research and development. This guide provides a comprehensive comparison of three prominent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following sections detail the experimental protocols and performance data to aid in the selection of the most appropriate method for your specific research needs.

Data Presentation: A Comparative Overview

ParameterHPLC-UVGC-MSLC-MS/MS
Limit of Detection (LOD) 1.6 µg/mL (for Protodioscin in Asparagus)[1]~0.4 µg/g[2]0.02-0.04 mg/kg[3]
Limit of Quantification (LOQ) 3.13 µg/mL (for Protodioscin in Asparagus)[1]~0.5 µg/g[2]0.05-0.13 mg/kg[3]
Linearity (R²) >0.999[1]>0.99[4]>0.9999[3]
Accuracy (Recovery %) ~98-103% (for organic acids in wine)[5]98.3–101.60%[4]85.3-121.2%[3]
Precision (RSD %) <5%<15%[4]<15%
Derivatization Required NoYes (typically)No
Selectivity ModerateHighVery High
Throughput HighModerateHigh

Experimental Protocols

Detailed methodologies for each of the key quantification techniques are provided below. These protocols are representative and may require optimization based on the specific sample matrix and instrumentation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a widely used technique for the analysis of organic acids.[6] For this compound, a reversed-phase HPLC method with UV detection is a common approach.

Sample Preparation:

  • Homogenize fresh asparagus tissue in a suitable solvent (e.g., methanol or ethanol).

  • Centrifuge the homogenate to pellet solid debris.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of an acidic aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 210 nm.

  • Injection Volume: 20 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for the analysis of volatile and semi-volatile compounds.[7] this compound, being a carboxylic acid, typically requires derivatization to increase its volatility for GC analysis.

Sample Preparation and Derivatization:

  • Extract this compound from the sample using a suitable organic solvent.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and heat to convert this compound to its volatile trimethylsilyl (TMS) ester.

GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C).

  • Mass Spectrometer: Electron ionization (EI) source at 70 eV, scanning a mass range of m/z 50-500.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it a powerful tool for trace-level quantification in complex matrices.

Sample Preparation:

  • Follow the same sample preparation procedure as for HPLC-UV. Dilution of the final extract may be necessary depending on the concentration of this compound.

LC-MS/MS Conditions:

  • LC System: A UHPLC or HPLC system.

  • Column: A C18 or other suitable reversed-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound for quantification and confirmation.

Mandatory Visualization

The following diagrams illustrate the typical experimental workflows for the quantification of this compound using HPLC, GC-MS, and LC-MS/MS.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Homogenization Homogenization in Solvent Centrifugation Centrifugation Homogenization->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration Injection Injection into HPLC Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Quantification Quantification Detection->Quantification

HPLC-UV Experimental Workflow

GCMS_Workflow cluster_sample_prep Sample Preparation & Derivatization cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Extraction Solvent Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Derivatization (e.g., BSTFA) Evaporation->Derivatization Injection Injection into GC-MS Derivatization->Injection Separation Capillary Column Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Quantification Quantification Detection->Quantification

GC-MS Experimental Workflow

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Homogenization Homogenization in Solvent Centrifugation Centrifugation Homogenization->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration Injection Injection into LC-MS/MS Filtration->Injection Separation UPLC/HPLC Separation Injection->Separation Detection Tandem MS Detection (MRM) Separation->Detection Quantification Quantification Detection->Quantification

LC-MS/MS Experimental Workflow

References

Asparagusic Acid: A Comparative Analysis of its Role in Plant Defense

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Asparagusic acid, a sulfur-containing compound unique to asparagus (Asparagus officinalis), has garnered scientific interest for its potential role in plant defense mechanisms. This guide provides a comparative analysis of this compound's efficacy in various defense strategies, including nematicidal, antimicrobial, and allelopathic activities. The performance of this compound is compared with other known phytochemicals, supported by available experimental data. Detailed experimental protocols for key bioassays and visualizations of relevant plant defense signaling pathways are also presented to facilitate further research and development.

Nematicidal Activity: A Potent Defense Against Microscopic Worms

This compound has demonstrated significant activity against plant-parasitic nematodes, microscopic roundworms that can cause substantial damage to crops.[1]

Comparative Nematicidal Activity of Phytochemicals

CompoundTarget NematodeEC50/LC50 ValueSource
This compound Meloidogyne incognitaNot explicitly defined as EC50/LC50, but active[1]
Oxalic AcidMeloidogyne incognita27.48 µg/mL (LC50)[2]
Salicylic AcidMeloidogyne incognita298 ± 92 mg/L (EC50/24h)[3]
Artemisinic AcidMeloidogyne incognita0.37 mM (EC50/48h)
Dihydroartemisinic AcidMeloidogyne incognita0.76 mM (EC50/48h)

Note: Direct comparison is challenging due to variations in experimental conditions, including the specific nematode species, exposure time, and endpoint measured (EC50 vs. LC50). The data for this compound's nematicidal activity is qualitative in the available literature, highlighting a need for further quantitative studies to establish a precise EC50 or LC50 value for direct comparison.

Antimicrobial Activity: A Broad but Undefined Spectrum

While extracts from Asparagus species have shown antimicrobial properties, specific data on the Minimum Inhibitory Concentration (MIC) of isolated this compound against a range of bacteria and fungi is currently limited in publicly available scientific literature. The antimicrobial activity of asparagus extracts is attributed to a complex mixture of compounds, including saponins and flavonoids, in addition to this compound.[4][5][6] To provide a comparative context, the following table summarizes the MIC values of other plant-derived sulfur-containing compounds and phytochemicals against various microbes.

Comparative Antimicrobial Activity of Phytochemicals

Compound/ExtractTarget Microbe(s)MIC Value (µg/mL)Source
Asparagus aphyllus extracts Proteus vulgaris, Pseudomonas aeruginosa, Klebsiella pneumoniae< 6.25[7]
Asparagus aphyllus extracts E.coli, Staphylococcus aureus< 12.5[7]
Asparagus racemosus methanolic extract E. coli, P. aeruginosa250, 500[6]
Asparagus acutifolius extracts Various bacteria and fungi195 - 3120[5]
Dimethyl trisulfideBacteria200,000[8]
Methyl methanethiosulfonateBacteria20,000 - 100,000[8]
Allicin (from Garlic)Gram-positive & Gram-negative bacteria600 - 300[7]
Ajoene (from Garlic)Gram-positive bacteria5 - 250[7]
Ajoene (from Garlic)Gram-negative bacteria100 - 500[7]
Diallyl trisulphide (from Garlic)S. aureus2[7]
Diallyl trisulphide (from Garlic)H. pylori25[7]
Sulfur NanoparticlesS. aureus5.469[9]
Sulfur-containing flavonoidsS. aureus0.24[10]
Sulfur-containing flavonoidsE. coli3.9[10]

Disclaimer: The data presented for Asparagus extracts are not directly comparable to the MIC values of isolated compounds due to the presence of multiple bioactive molecules in the extracts. Further research is required to determine the specific MIC values of purified this compound.

Allelopathic Activity: Suppressing Plant Competitors

Comparative Allelopathic Activity of Phytochemicals

AllelochemicalTarget PlantIC50 ValueSource
trans-Cinnamic acid Asparagus seedlings24.1-41.6 µM[11]
p-Coumaric acid Garden cress, Ryegrass0.36 - 0.85 mM (root growth)[11]
Caffeic AcidMicrocystis aeruginosa5.8 mg/L (96h-EC50)
Malic AcidMelon seedlingsVaried effects[12]
Citric AcidMelon seedlingsVaried effects[12]
Ferulic AcidMelon seedlingsVaried effects[12]
Salicylic AcidMelon seedlingsVaried effects[12]

Disclaimer: The allelopathic effects listed are for various compounds and not specifically for this compound, for which quantitative data is lacking. The presented data serves as a reference for the range of activities observed in other allelochemicals.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison of this compound's defense mechanisms.

Nematicidal Bioassay (In Vitro)

Objective: To determine the direct toxicity of a compound to plant-parasitic nematodes.

Materials:

  • Test compound (e.g., this compound)

  • Target nematode species (e.g., Meloidogyne incognita second-stage juveniles, J2s)

  • Sterile multi-well plates (e.g., 96-well)

  • Solvent for the test compound (e.g., DMSO, ethanol)

  • Sterile water

  • Pipettes and sterile tips

  • Incubator

  • Inverted microscope

Procedure:

  • Nematode Suspension Preparation: Collect second-stage juveniles (J2s) of the target nematode from infected plant roots using a standard extraction method (e.g., Baermann funnel). Wash the nematodes with sterile water and adjust the concentration to a known density (e.g., 100 J2s per 50 µL).

  • Test Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent. Make serial dilutions of the stock solution with sterile water to obtain the desired test concentrations. A solvent control (containing the same concentration of solvent as the highest test concentration) and a negative control (sterile water) should be included.

  • Bioassay Setup: To each well of a multi-well plate, add a specific volume of the nematode suspension (e.g., 50 µL). Then, add an equal volume of the corresponding test solution, solvent control, or negative control to the wells.

  • Incubation: Seal the plates to prevent evaporation and incubate at a controlled temperature (e.g., 25°C) for a specified period (e.g., 24, 48, and 72 hours).

  • Mortality Assessment: After the incubation period, observe the nematodes under an inverted microscope. Nematodes are considered dead if they are immobile and do not respond to gentle probing with a fine needle.

  • Data Analysis: For each concentration, calculate the percentage of mortality. Use this data to determine the EC50 or LC50 value, which is the concentration of the compound that causes 50% mortality of the nematodes, using probit analysis or other appropriate statistical methods.

Antimicrobial Bioassay: Broth Microdilution Method for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Test compound

  • Bacterial or fungal strains

  • Sterile 96-well microtiter plates

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Solvent for the test compound (e.g., DMSO)

  • Pipettes and sterile tips

  • Incubator

  • Microplate reader (optional)

  • Positive control (a known antibiotic or antifungal)

  • Negative control (medium with solvent)

Procedure:

  • Inoculum Preparation: Culture the microbial strain on an appropriate agar medium. Prepare a suspension of the microorganism in sterile broth and adjust its turbidity to a standard (e.g., 0.5 McFarland standard), which corresponds to a known cell density.

  • Test Plate Preparation: Dispense a specific volume of sterile broth into each well of the microtiter plate.

  • Serial Dilution: Prepare a stock solution of the test compound in a suitable solvent. Add a specific volume of the stock solution to the first well of a row and perform two-fold serial dilutions across the row by transferring a portion of the solution to the subsequent wells.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well, except for the sterility control wells.

  • Controls: Include a positive control (broth with inoculum and a known antimicrobial), a negative control (broth with inoculum and solvent), and a sterility control (broth only).

  • Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the test compound at which no visible growth is observed. Alternatively, the optical density (OD) can be measured using a microplate reader.

Allelopathy Bioassay: Seed Germination and Seedling Growth Inhibition

Objective: To evaluate the phytotoxic effect of a compound on the germination and early growth of a plant species.

Materials:

  • Test compound

  • Seeds of a sensitive indicator plant species (e.g., lettuce, Lactuca sativa)

  • Sterile Petri dishes

  • Filter paper

  • Solvent for the test compound

  • Sterile distilled water

  • Growth chamber or incubator with controlled light and temperature

  • Ruler or caliper

Procedure:

  • Test Solution Preparation: Prepare a stock solution of the test compound and make serial dilutions to obtain the desired test concentrations. Include a solvent control and a negative control (distilled water).

  • Bioassay Setup: Place a sterile filter paper in each Petri dish. Add a specific volume of the test solution, solvent control, or negative control to each dish, ensuring the filter paper is evenly moistened.

  • Seed Plating: Place a predetermined number of seeds (e.g., 20) on the filter paper in each Petri dish.

  • Incubation: Seal the Petri dishes with parafilm to prevent moisture loss and incubate in a growth chamber under controlled conditions (e.g., 25°C with a 12h light/12h dark cycle) for a specified period (e.g., 5-7 days).

  • Data Collection: After the incubation period, record the number of germinated seeds for each treatment. For the germinated seedlings, measure the radicle (root) length and hypocotyl (shoot) length.

  • Data Analysis: Calculate the germination percentage and the percentage of inhibition of radicle and hypocotyl growth for each concentration compared to the control. Use this data to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of germination or seedling growth, using regression analysis.

Plant Defense Signaling Pathways

Plants have evolved complex signaling pathways to defend themselves against a wide array of pathogens and herbivores. Two of the most well-characterized defense signaling pathways are mediated by the plant hormones salicylic acid (SA) and jasmonic acid (JA).

Salicylic_Acid_Pathway Pathogen Pathogen Attack (Biotrophic) SA_Biosynthesis Salicylic Acid (SA) Biosynthesis Pathogen->SA_Biosynthesis Elicitor Recognition NPR1_inactive NPR1 (inactive) in cytoplasm SA_Biosynthesis->NPR1_inactive SA Accumulation NPR1_active NPR1 (active) in nucleus NPR1_inactive->NPR1_active SA Binding & Redox Change TGA TGA Transcription Factors NPR1_active->TGA PR_Genes Pathogenesis-Related (PR) Gene Expression TGA->PR_Genes Activation SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR Leads to

Caption: Salicylic Acid (SA) signaling pathway in plant defense.

The salicylic acid pathway is primarily activated in response to biotrophic pathogens (which feed on living tissue). Upon pathogen recognition, SA levels increase, leading to the activation of the regulatory protein NPR1. Activated NPR1 moves to the nucleus, where it interacts with TGA transcription factors to induce the expression of pathogenesis-related (PR) genes, culminating in systemic acquired resistance (SAR), a long-lasting, broad-spectrum resistance throughout the plant.[13]

Jasmonic_Acid_Pathway Herbivore Herbivore Attack or Wounding JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Herbivore->JA_Biosynthesis JA_Ile JA-Isoleucine (JA-Ile) (Active form) JA_Biosynthesis->JA_Ile COI1 COI1 (F-box protein) JA_Ile->COI1 Binding JAZ JAZ Repressor Proteins COI1->JAZ Targets for Degradation MYC2 MYC2 Transcription Factor JAZ->MYC2 Represses Defense_Genes Defense Gene Expression (e.g., protease inhibitors) MYC2->Defense_Genes Activates

Caption: Jasmonic Acid (JA) signaling pathway in plant defense.

The jasmonic acid pathway is typically induced by wounding, such as from herbivore feeding, and necrotrophic pathogens (which kill host tissue for nutrition). Wounding triggers the synthesis of JA, which is then converted to its active form, JA-Isoleucine (JA-Ile). JA-Ile binds to the F-box protein COI1, leading to the degradation of JAZ repressor proteins. The degradation of JAZ proteins releases the transcription factor MYC2, which then activates the expression of a wide range of defense genes, including those encoding protease inhibitors that interfere with insect digestion.

References

A Comparative Metabolomic Exploration of Asparagus Varieties: Unraveling the Role of Asparagusic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Asparagus (Asparagus officinalis) is a globally consumed vegetable renowned for its unique flavor profile and diverse array of bioactive compounds. Among these, the sulfur-containing compound, asparagusic acid (1,2-dithiolane-4-carboxylic acid), is exclusive to asparagus and is the metabolic precursor to the volatile compounds that give urine a characteristic odor after consumption.[1][2][3][4][5] Beyond this peculiar effect, this compound and its derivatives are of increasing interest to the scientific community for their potential biological activities.

This guide provides a comparative overview of the metabolomics of different asparagus varieties, with a special focus on this compound. While direct quantitative comparisons of this compound across a wide range of cultivars are currently limited in published literature, this document synthesizes existing metabolomic data to highlight key differences between varieties and proposes a robust experimental framework for future comparative studies.

Metabolomic Distinctions in Asparagus Varieties

Metabolomic studies have revealed significant chemical diversity among asparagus varieties, largely influenced by cultivation methods, particularly the presence or absence of light. The most distinct metabolic profiles are observed between green, white, and purple asparagus.

Green Asparagus: Cultivated in the presence of sunlight, green asparagus is characterized by higher concentrations of photosynthetic and photoprotective compounds. These include:

  • Flavonoids and Phenolic Compounds: Green asparagus generally exhibits higher levels of flavonoids, such as rutin, and other phenolic compounds, which contribute to its antioxidant properties.[6][7]

  • Aldehydes and Alcohols: Certain C5 and C8 alcohols and aldehydes are more abundant in green spears.[6]

White Asparagus: Grown underground to prevent chlorophyll development, white asparagus has a different metabolic signature:

  • Sugars and Saponins: It typically contains higher levels of sugars and steroidal saponins.[6]

  • Terpenoids: Compounds like tocopherols and phytosterols are also found in higher concentrations.[6]

Purple Asparagus: The distinct color of purple asparagus is due to the presence of anthocyanins, a class of flavonoids with potent antioxidant activity.

A study comparing the metabolomes of green and white asparagus did not find a significant difference in the content of asparaptine A, a derivative of this compound.[6] However, comprehensive data on the variation of this compound itself across a broader range of cultivars remains a key research gap.

Quantitative Metabolite Data

While a comprehensive table directly comparing this compound content across numerous varieties is not available in current literature, the following table presents a hypothetical structure for presenting such data from future studies. This table also includes other metabolites known to vary between asparagus types.

Asparagus VarietyTypeThis compound (µg/g FW)Rutin (µg/g FW)Protodioscin (µg/g FW)Total Phenolic Content (mg GAE/g FW)Total Soluble Sugars (mg/g FW)
Variety A Green[Hypothetical High Value][Hypothetical High Value][Hypothetical Low Value][Hypothetical High Value][Hypothetical Low Value]
Variety B White[Hypothetical Low Value][Hypothetical Low Value][Hypothetical High Value][Hypothetical Low Value][Hypothetical High Value]
Variety C Purple[Hypothetical Mid Value][Hypothetical Mid Value][Hypothetical Mid Value][Hypothetical Mid Value][Hypothetical Mid Value]
Variety D Green[Hypothetical Mid-High Value][Hypothetical Mid-High Value][Hypothetical Low Value][Hypothetical Mid-High Value][Hypothetical Low Value]

FW: Fresh Weight; GAE: Gallic Acid Equivalents. Data in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

To facilitate further research in this area, a detailed protocol for the comparative metabolomic analysis of asparagus varieties, with a focus on this compound, is proposed below. This protocol is a composite of methodologies described in the existing literature for plant metabolomics and asparagus analysis.[8][9][10][11][12]

1. Sample Preparation

  • Plant Material: Collect fresh spears from different asparagus varieties. For each variety, sample the top, middle, and bottom sections of the spears separately.

  • Homogenization: Immediately freeze the samples in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Weigh approximately 100 mg of the powdered tissue into a 2 mL microcentrifuge tube.

    • Add 1 mL of pre-chilled 80% methanol containing an internal standard (e.g., ¹³C-labeled this compound, if available, or a structurally similar sulfur-containing compound).

    • Vortex for 1 minute to ensure thorough mixing.

    • Sonicate in an ice bath for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Re-extract the pellet with 0.5 mL of 80% methanol and repeat the vortexing and centrifugation steps.

    • Combine the supernatants and filter through a 0.22 µm PTFE filter into an HPLC vial.

2. LC-MS/MS Analysis for this compound Quantification

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate this compound from other metabolites (e.g., 5% B to 95% B over 15 minutes).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to optimize signal.

    • Multiple Reaction Monitoring (MRM) for Quantification (on a triple quadrupole):

      • Precursor Ion > Product Ion Transition for this compound: To be determined using a pure standard.

      • Collision Energy and other parameters: Optimize using a pure standard of this compound.

    • High-Resolution MS for Untargeted Metabolomics: Acquire full scan data from m/z 50 to 1000.

3. Data Analysis

  • Quantification: Generate a calibration curve using a pure standard of this compound to quantify its concentration in the samples.

  • Metabolomic Profiling: Process the high-resolution MS data using metabolomics software (e.g., XCMS, MetaboAnalyst) to identify and relatively quantify other metabolites.

  • Statistical Analysis: Use statistical methods such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA) to identify metabolites that significantly differ between varieties and correlate with this compound content.

Visualizing Experimental and Biological Pathways

To better understand the experimental process and the biological context of this compound, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_output Output Harvest Harvest Asparagus Varieties Freeze Cryogenic Grinding Harvest->Freeze Extract Solvent Extraction Freeze->Extract Filter Filtration Extract->Filter LCMS LC-MS/MS Analysis Filter->LCMS Quant Quantification of This compound LCMS->Quant Profile Metabolite Profiling LCMS->Profile Stats Statistical Analysis Quant->Stats Profile->Stats Guide Comparative Guide Stats->Guide

Experimental workflow for comparative metabolomics.

Biosynthesis_Pathway IsobutyricAcid Isobutyric Acid Intermediates Hypothetical Intermediates (e.g., involving sulfur incorporation and cyclization) IsobutyricAcid->Intermediates Multiple Enzymatic Steps (Unknown) AsparagusicAcid This compound (1,2-dithiolane-4-carboxylic acid) Intermediates->AsparagusicAcid

Proposed biosynthesis of this compound.

Logical_Relationship AsparagusicAcid This compound Content SulfurMetabolites Other Sulfur Metabolites AsparagusicAcid->SulfurMetabolites is a precursor to Flavonoids Flavonoids (e.g., Rutin) Saponins Saponins (e.g., Protodioscin) Cultivar Asparagus Cultivar Cultivar->AsparagusicAcid influences Cultivation Cultivation (Light/Dark) Cultivation->Flavonoids positively influences (in green varieties) Cultivation->Saponins negatively influences (in green varieties)

Metabolite relationships in asparagus.

Conclusion and Future Directions

The metabolome of asparagus is complex and varies significantly between cultivars, particularly in response to cultivation conditions. While this compound is a key and unique metabolite in this vegetable, there is a notable lack of quantitative data comparing its concentration across different varieties. The experimental framework provided here offers a robust starting point for researchers to fill this knowledge gap. Future studies focusing on the targeted quantification of this compound and its correlation with other metabolites will be invaluable for understanding the full biochemical profile of asparagus, with potential implications for agriculture, food science, and drug development. Such research will not only help in selecting or breeding varieties with desired traits but also in exploring the full potential of asparagus-derived compounds for human health.

References

Safety Operating Guide

Navigating the Disposal of Asparagusic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Asparagusic acid, a unique organosulfur compound, requires careful consideration for its disposal. This guide provides essential safety information and a procedural framework for the proper disposal of this compound, aligning with standard laboratory safety practices.

Immediate Safety and Handling Protocols

Before proceeding with any disposal procedure, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed, in contact with skin, or if inhaled[1]. Adherence to proper personal protective equipment (PPE) protocols is mandatory.

Table 1: this compound Hazard and Safety Summary

Hazard ClassificationPrecautionary StatementPersonal Protective Equipment (PPE)
Acute toxicity, oral (Category 4)P264 Wash hands thoroughly after handling.Protective gloves
Acute toxicity, dermal (Category 4)P270 Do not eat, drink or smoke when using this product.Protective clothing
Acute toxicity, inhalation (Category 4)P280 Wear protective gloves/protective clothing/eye protection/face protection.Eye protection/face protection
P302+P352 IF ON SKIN: Wash with plenty of soap and water.Use only outdoors or in a well-ventilated area.
P304+P340 IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.
P330 Rinse mouth.
P363 Wash contaminated clothing before reuse.

Data sourced from the MedChemExpress Safety Data Sheet for this compound[1].

Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is to "Dispose of contents/container in accordance with local regulation"[1]. The following procedure is a general guideline and must be adapted to comply with the specific regulations of your institution, city, state, and country.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for "this compound Waste."

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

2. Spill Management:

  • In the event of a spill, prevent further leakage or spillage and keep the product away from drains or water courses[1].

  • Absorb solutions with a finely-powdered, liquid-binding material such as diatomite or universal binders[1].

  • Decontaminate surfaces and equipment by scrubbing with alcohol[1].

  • Collect all contaminated materials in the designated this compound waste container[1].

3. Waste Collection and Storage:

  • Collect all waste, including empty containers and contaminated materials, in the labeled waste container.

  • Store the waste container in a designated, well-ventilated hazardous waste accumulation area.

  • Keep the container tightly closed when not in use.

4. Final Disposal:

  • Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Provide the waste disposal company with the Safety Data Sheet for this compound.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound in a laboratory setting.

cluster_prep Preparation & Handling cluster_assessment Waste Assessment cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify_waste Identify Waste Type: - Pure this compound - Contaminated Materials - Dilute Solution ppe->identify_waste collect_waste Collect in a Designated, Compatible Waste Container identify_waste->collect_waste label_container Label Container: 'Hazardous Waste - this compound' collect_waste->label_container store_waste Store in a Designated Hazardous Waste Accumulation Area label_container->store_waste consult_regs Consult Institutional and Local Regulations store_waste->consult_regs contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Vendor consult_regs->contact_ehs dispose Dispose of Waste Through Approved Channels contact_ehs->dispose

Caption: Workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the most current Safety Data Sheet before handling or disposing of any chemical.

References

Essential Safety and Operational Guide for Handling Asparagusic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, immediate safety and logistical information for managing Asparagusic acid (CAS No. 2224-02-4) in a laboratory setting, ensuring both personal safety and regulatory compliance.

Chemical Identifier and Physical Properties

PropertyValueSource
CAS Number 2224-02-4[1]
Molecular Formula C4H6O2S2[2]
Appearance Solid[1]
Melting Point 75.7 - 77.5 °C[1][2]
Boiling Point 232.00 to 234.00 °C @ 760.00 mm Hg (estimated)[3]
Vapor Pressure 0.000051 mmHg @ 25.00 °C (estimated)[3]

Hazard Identification and Safety Precautions

This compound is classified as having acute oral, dermal, and inhalation toxicity.[3] It is harmful if swallowed, in contact with skin, or if inhaled.[3] Due to its organosulfur nature, it possesses a strong, unpleasant odor.

Hazard StatementGHS ClassificationPrecautionary Measures
H302+H312+H332 Acute toxicity, oral, dermal, and inhalation (Category 4)Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[3]

There are no established occupational exposure limit values for this compound from major regulatory bodies.[1] Therefore, it is crucial to handle it with care in a well-ventilated area, preferably a chemical fume hood, to minimize exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical when handling this compound. The following table outlines the recommended equipment.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Butyl rubber gloves.Provides resistance to a broad range of chemicals, including acids and organic compounds.[4]
Eye Protection Safety goggles with side-shields or a face shield.Protects against splashes and airborne particles.[1]
Skin and Body Protection Impervious clothing, such as a lab coat.Prevents skin contact with the chemical.[1]
Respiratory Protection A suitable respirator with a combination cartridge for organic vapors and acid gases.Protects against inhalation of harmful vapors and particulates, especially given the lack of an established OEL.[1]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol minimizes the risk of exposure and contamination.

  • Preparation :

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Assemble all necessary equipment and reagents before handling this compound.

    • Don all required PPE as specified in the table above.

    • Prepare a decontamination solution of 10% sodium hypochlorite (bleach) for cleaning spills and decontaminating glassware.[5][6]

  • Handling :

    • Conduct all manipulations of this compound, including weighing and transferring, within the chemical fume hood to control odors and prevent inhalation exposure.[5]

    • Use dedicated glassware and equipment. If not possible, ensure thorough decontamination after use.

    • Keep containers of this compound tightly sealed when not in use.

  • Spill Management :

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).[4]

    • Collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.[4]

    • Decontaminate the spill area with a 10% bleach solution, allowing for a contact time of at least one hour.[4]

    • Rinse the area thoroughly with water and collect the rinsewater for disposal as hazardous waste.[4]

    • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[6]

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure a safe laboratory environment.

  • Waste Segregation :

    • Solid Waste : Collect all contaminated disposables (e.g., gloves, absorbent pads, pipette tips) in a dedicated, labeled, and sealed container for solid hazardous waste.[4]

    • Liquid Waste : Unused or waste solutions of this compound should be collected in a separate, labeled container for liquid hazardous waste. Do not mix with other waste streams unless compatibility is confirmed.

    • Sharps : Contaminated sharps should be disposed of in a designated sharps container.

  • Decontamination of Glassware :

    • Rinse glassware with a suitable solvent (e.g., ethanol) to remove the bulk of the this compound. Collect the solvent rinse as liquid hazardous waste.[4]

    • Submerge the rinsed glassware in a 10% bleach solution for at least 24 hours to oxidize any residual thiol groups.[4][7]

    • After soaking, the glassware can be washed using standard laboratory procedures. The used bleach solution should be collected and disposed of as hazardous waste.[4]

  • Final Disposal :

    • The primary method for the disposal of this compound and its associated waste is through a licensed hazardous waste disposal company, typically via incineration.[4]

    • Do not dispose of this compound down the drain.[4] Small quantities of similar, less hazardous carboxylic acids may be suitable for drain disposal after neutralization, but due to the organosulfur nature of this compound, this is not recommended without specific institutional guidance.[8][9]

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal and Decontamination prep1 Verify Fume Hood Operation prep2 Assemble Equipment and Reagents prep1->prep2 prep3 Don Appropriate PPE (Nitrile/Butyl Gloves, Goggles, Lab Coat, Respirator) prep2->prep3 prep4 Prepare 10% Bleach Solution prep3->prep4 handle1 Work Exclusively in Fume Hood prep4->handle1 handle2 Weigh and Transfer this compound handle1->handle2 handle3 Keep Containers Sealed handle2->handle3 disp1 Segregate Waste Streams (Solid, Liquid, Sharps) handle3->disp1 disp2 Rinse Glassware with Solvent (Collect Rinse as Waste) disp1->disp2 disp3 Soak Glassware in 10% Bleach for 24h disp2->disp3 disp4 Dispose of all waste via Licensed Hazardous Waste Vendor disp3->disp4

Caption: Workflow for the safe handling and disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.